(4-Chloropyrimidin-5-yl)methanol
Description
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Properties
IUPAC Name |
(4-chloropyrimidin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-4(2-9)1-7-3-8-5/h1,3,9H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIZLQSZQFWIGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629353 | |
| Record name | (4-Chloropyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
389799-45-5 | |
| Record name | (4-Chloropyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Chloropyrimidin-5-yl)methanol (CAS No. 389799-45-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (4-Chloropyrimidin-5-yl)methanol, a key heterocyclic building block in medicinal chemistry. Its unique structural features, particularly the reactive chlorine atom at the 4-position and the hydroxymethyl group at the 5-position, make it a valuable intermediate for the synthesis of a diverse range of biologically active molecules. This document will delve into its chemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights for laboratory and drug development professionals.
Core Compound Identification and Properties
(4-Chloropyrimidin-5-yl)methanol is a substituted pyrimidine with the chemical formula C₅H₅ClN₂O. The presence of both a nucleophilic substitution site (the chloro group) and a functional group amenable to further modification (the methanol group) on the electron-deficient pyrimidine ring underpins its utility in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 389799-45-5 | , |
| Molecular Formula | C₅H₅ClN₂O | |
| Molecular Weight | 144.56 g/mol | |
| Appearance | White to yellow solid | |
| Storage | Store at -20°C for long-term |
Synthesis and Mechanistic Considerations
A common and effective method involves the chlorination of a corresponding hydroxypyrimidine precursor. The hydroxypyrimidine can be synthesized through the condensation of a three-carbon unit with a source of amidine.
Conceptual Synthesis Workflow
An In-Depth Technical Guide to (Chloropyrimidinyl)methanols for Drug Discovery Professionals
This guide provides a comprehensive technical overview of (Chloropyrimidinyl)methanols, a class of heterocyclic compounds pivotal to modern medicinal chemistry. Recognizing the potential ambiguity in nomenclature, this document will focus on a prominent and well-characterized isomer, (2-Chloropyrimidin-5-yl)methanol , while also acknowledging other relevant isomers. This approach ensures a detailed exploration of a specific, synthetically useful building block while providing a broader context for researchers in drug development.
Introduction: The Strategic Importance of Substituted Pyrimidines
Substituted pyrimidines are a cornerstone of contemporary drug discovery, forming the core scaffold of numerous approved therapeutics. Their prevalence stems from their ability to engage in a wide range of biological interactions, often acting as bioisosteres for purines and other endogenous structures. The introduction of a chlorosubstituent and a hydroxymethyl group, as seen in (2-Chloropyrimidin-5-yl)methanol, creates a versatile synthetic intermediate. The chloro group serves as an excellent leaving group for nucleophilic aromatic substitution reactions, while the methanol moiety offers a handle for further functionalization through oxidation, esterification, or etherification. This dual functionality makes it a valuable precursor for generating diverse molecular libraries for high-throughput screening.
Physicochemical Properties of (2-Chloropyrimidin-5-yl)methanol
A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective use in multi-step syntheses and for predicting the properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₂O | PubChem[1] |
| Molecular Weight | 144.56 g/mol | PubChem[1] |
| CAS Number | 1046816-75-4 | PubChem[1] |
| Appearance | White to yellow solid | Wolfa[2] |
| Boiling Point (Predicted) | 286.5±25.0 °C | Wolfa[2] |
| Density (Predicted) | 1.422±0.06 g/cm³ | Wolfa[2] |
| pKa (Predicted) | 13.05±0.10 | Wolfa[2] |
| SMILES | C1=C(C=NC(=N1)Cl)CO | PubChem[1] |
| InChIKey | OHMILAMAADHENX-UHFFFAOYSA-N | PubChem[1] |
It is important to note that several isomers of (Chloropyrimidinyl)methanol exist, each with the same molecular weight but differing in the substitution pattern on the pyrimidine ring. These include:
-
(6-Chloropyrimidin-4-yl)methanol (CAS: 1025351-41-0)[2]
-
(5-chloropyrimidin-2-yl)methanol (CAS: 944902-98-1)[3]
Researchers should always verify the specific isomer and CAS number when sourcing starting materials to ensure the desired substitution pattern in their target molecules.
Synthesis and Reaction Mechanisms
The synthesis of (2-Chloropyrimidin-5-yl)methanol is not extensively detailed in publicly available literature, as it is primarily available as a commercial building block. However, a general retrosynthetic analysis suggests it can be prepared from commercially available pyrimidine precursors.
Caption: Retrosynthetic analysis of (2-Chloropyrimidin-5-yl)methanol.
A plausible synthetic route involves the reduction of 2-chloro-5-formylpyrimidine. The formylpyrimidine itself can be generated from a halogenated precursor, such as 5-bromo-2-chloropyrimidine, via a formylation reaction. The choice of reagents and reaction conditions for these steps is critical to achieving high yields and purity.
Applications in Drug Discovery and Medicinal Chemistry
(2-Chloropyrimidin-5-yl)methanol is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility is exemplified by its incorporation into compounds targeting various disease areas. The pyrimidine core is a common feature in kinase inhibitors, and the substituents on this molecule allow for the exploration of different binding pockets.
One notable application is in the development of soluble adenylyl cyclase (sAC) inhibitors. For instance, the complex molecule TDI-11861, which has been studied for its potential as a male contraceptive, features a substituted chloropyrimidine moiety.[4] While not a direct derivative of (2-Chloropyrimidin-5-yl)methanol, this highlights the importance of the chloropyrimidine scaffold in designing potent and selective enzyme inhibitors.
Caption: Synthetic utility workflow of (2-Chloropyrimidin-5-yl)methanol.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
The following is a representative protocol for the nucleophilic aromatic substitution of the chloro group on (2-Chloropyrimidin-5-yl)methanol with a generic amine. This protocol is intended as a starting point and may require optimization for specific substrates.
Materials:
-
(2-Chloropyrimidin-5-yl)methanol
-
Amine of interest
-
A suitable base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate)
-
A suitable solvent (e.g., dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dioxane)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography system)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add (2-Chloropyrimidin-5-yl)methanol (1.0 eq).
-
Dissolve the starting material in the chosen solvent.
-
Add the amine of interest (1.0-1.5 eq) to the reaction mixture.
-
Add the base (2.0-3.0 eq) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the amine and the solvent used.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted pyrimidine.
Safety and Handling
(2-Chloropyrimidin-5-yl)methanol is classified as an irritant.[1] It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Measures:
-
Wear protective gloves, clothing, and eye/face protection.[5]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]
-
Use only outdoors or in a well-ventilated area.[7]
-
In case of contact with skin, wash with plenty of water.[6]
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
Store in a well-ventilated place. Keep container tightly closed.[6]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[6][7][8][9]
Conclusion
(2-Chloropyrimidin-5-yl)methanol and its isomers are valuable and versatile building blocks in the field of drug discovery. Their dual functionality allows for the creation of diverse chemical libraries, which are essential for identifying novel therapeutic agents. A comprehensive understanding of their chemical properties, reactivity, and safe handling is paramount for their effective utilization in the synthesis of next-generation pharmaceuticals.
References
-
LookChem. (4-chlorophenyl)(pyrimidin-5-yl)methanol. [Link]
-
Aladdin. [4-chloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol. [Link]
-
National Institute of Standards and Technology. Moisture in Methanol Safety Data Sheet. [Link]
-
Fisher Scientific. (2-Phenylpyrimidin-5-yl)methanol Safety Data Sheet. [Link]
-
PubChem. (2-Chloropyrimidin-5-yl)methanol. [Link]
-
Wolfa. (6-Chloropyrimidin-4-Yl)Methanol. [Link]
-
ChakraChem LifeSciences. 5-chloropyrimidin-2-ylmethanol. [Link]
-
Wikipedia. TDI-11861. [Link]
-
Capot Chemical Co., Ltd. MSDS of (2-chloropyrimidin-5-yl)methanol. [Link]
Sources
- 1. (2-Chloropyrimidin-5-yl)methanol | C5H5ClN2O | CID 54150633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1025351-41-0丨(6-Chloropyrimidin-4-Yl)Methanol from China Manufacturer - Wolfa [wolfabio.com]
- 3. chakrachem.com [chakrachem.com]
- 4. TDI-11861 - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. fishersci.dk [fishersci.dk]
- 9. capotchem.cn [capotchem.cn]
An In-Depth Technical Guide to (4-Chloropyrimidin-5-yl)methanol: A Key Building Block for Drug Discovery
Introduction
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, from antiviral to anticancer drugs.[1] Its prevalence is due to its ability to engage in various biological interactions, including hydrogen bonding and aromatic stacking. Within the vast library of pyrimidine-based synthons, (4-Chloropyrimidin-5-yl)methanol emerges as a particularly valuable building block for researchers and drug development professionals. This bifunctional molecule offers two distinct and strategically important reactive sites: a reactive chloro-group at the 4-position, primed for nucleophilic substitution, and a primary alcohol at the 5-position, available for a variety of chemical transformations. This guide provides an in-depth analysis of its chemical properties, a robust synthesis protocol, its reactivity profile, and its applications in modern pharmaceutical research.
Core Physicochemical and Structural Properties
(4-Chloropyrimidin-5-yl)methanol is a heterocyclic compound whose utility is defined by its precise structural and chemical characteristics. A summary of its core properties is presented below.
| Property | Value | Source(s) |
| IUPAC Name | (4-Chloropyrimidin-5-yl)methanol | - |
| CAS Number | 389799-45-5 | [2] |
| Molecular Formula | C₅H₅ClN₂O | [2] |
| Molecular Weight | 144.56 g/mol | [2][3][4][5] |
| Appearance | White to yellow solid (predicted) | [3] |
| Boiling Point | 286.5 ± 25.0 °C (Predicted) | [3] |
| Density | 1.422 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 13.05 ± 0.10 (Predicted) | [3] |
Synthesis and Purification Protocol
While various synthetic routes can be envisioned, a common and reliable method for preparing (4-Chloropyrimidin-5-yl)methanol is through the selective reduction of a corresponding carboxylic acid ester, such as ethyl 4-chloropyrimidine-5-carboxylate. This precursor is often commercially available or can be synthesized from simpler starting materials.
Causality in Experimental Design: The choice of reducing agent is critical. A powerful, non-selective agent like Lithium Aluminum Hydride (LiAlH₄) would effectively reduce the ester but requires strictly anhydrous conditions and a careful quenching procedure. A milder agent like Sodium Borohydride (NaBH₄) in a protic solvent like ethanol offers a safer, more operationally simple alternative, though it may require longer reaction times or heating to achieve full conversion. The protocol below utilizes NaBH₄ for its favorable safety profile and ease of handling.
Detailed Experimental Protocol: Reduction of Ethyl 4-chloropyrimidine-5-carboxylate
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-chloropyrimidine-5-carboxylate (1.0 eq) and absolute ethanol (10 mL per gram of ester). Stir the mixture at room temperature until the ester is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is crucial to moderate the initial exothermic reaction upon addition of the reducing agent.
-
Addition of Reducing Agent: Add Sodium Borohydride (NaBH₄, 2.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The addition of excess reductant ensures the reaction proceeds to completion.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase such as 50% ethyl acetate in hexanes.
-
Quenching: Once the starting material is consumed, cool the flask again to 0-5 °C. Cautiously add 1M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the reaction mixture to pH ~7. This step will generate hydrogen gas and should be performed in a well-ventilated fume hood.
-
Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude solid can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield (4-Chloropyrimidin-5-yl)methanol as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (4-Chloropyrimidin-5-yl)methanol.
Chemical Reactivity and Strategic Applications
The synthetic utility of (4-Chloropyrimidin-5-yl)methanol is derived from its two orthogonal functional groups, which can be addressed with high selectivity.
-
C4-Cl (Nucleophilic Aromatic Substitution - SₙAr): The pyrimidine ring is electron-deficient, which activates the chlorine atom at the 4-position towards nucleophilic attack. The general order of reactivity for chloro-substituents on the pyrimidine ring is C4(6) > C2 >> C5.[6] This makes the C4-Cl an excellent leaving group, readily displaced by a wide range of nucleophiles, including primary and secondary amines, thiols, and alkoxides. This reaction is a cornerstone of kinase inhibitor synthesis, where an amine-substituted pyrimidine often serves as a key hinge-binding motif. Acid-catalyzed conditions can sometimes promote these amination reactions, particularly with less nucleophilic anilines.[7]
-
C5-CH₂OH (Hydroxymethyl Group Modification): The primary alcohol at the 5-position provides a second handle for diversification. It can be:
-
Oxidized to the corresponding aldehyde or carboxylic acid, opening up further conjugation chemistries.
-
Alkylated or Acylated to form ethers and esters, allowing for modulation of solubility and pharmacokinetic properties.
-
Converted to a leaving group (e.g., a tosylate or mesylate) to enable subsequent nucleophilic substitution at this position.
-
Application in Drug Discovery: A Surrogate Example The strategic importance of the chloropyrimidine scaffold is exemplified in advanced drug discovery programs. For instance, a closely related 2-amino-6-chloropyrimidine moiety is a central component of TDI-11861 , a potent and selective inhibitor of soluble adenylyl cyclase (sAC) being investigated as a potential non-hormonal male contraceptive.[8] In this context, the chloro-group serves as a key anchor point in the molecule's synthesis, demonstrating the power of this functional group in building complex, biologically active molecules.
Key Reaction Pathways Diagram
Sources
- 1. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jiehuapharma.com [jiehuapharma.com]
- 3. CAS 1025351-41-0丨(6-Chloropyrimidin-4-Yl)Methanol from China Manufacturer - Wolfa [wolfabio.com]
- 4. chakrachem.com [chakrachem.com]
- 5. (2-Chloropyrimidin-5-yl)methanol | C5H5ClN2O | CID 54150633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. preprints.org [preprints.org]
- 8. TDI-11861 - Wikipedia [en.wikipedia.org]
Technical Guide: (4-Chloropyrimidin-5-yl)methanol Safety and Handling
A Senior Application Scientist's Guide for Drug Development Professionals
This document provides an in-depth technical overview of the safety, handling, and emergency protocols for (4-Chloropyrimidin-5-yl)methanol and its closely related isomers. As a chlorinated pyrimidine derivative, this class of compounds serves as a versatile building block in medicinal chemistry but requires careful management due to its potential hazards.[1][2][3] This guide moves beyond a standard Safety Data Sheet (SDS) to explain the scientific rationale behind safety procedures, ensuring a culture of informed caution in the laboratory.
Core Hazard Profile and Toxicological Assessment
(4-Chloropyrimidin-5-yl)methanol is a solid, often appearing as a white to yellow powder.[1] Its primary hazards are associated with its irritant properties, a common characteristic of functionalized heterocyclic compounds used in synthesis.
GHS Hazard Classification (Based on Isomer Data)
The Globally Harmonized System (GHS) classifications for closely related chloropyrimidine methanol isomers consistently indicate the following hazards:
| Hazard Statement | Code | Classification | Primary Concern | Source |
| Causes skin irritation | H315 | Skin Irritant, Category 2 | Direct contact with skin can cause inflammation, redness, and discomfort. | [4][5][6] |
| Causes serious eye irritation | H319 | Eye Irritant, Category 2 | Direct contact with eyes can lead to significant, potentially damaging, irritation. | [4][5][6] |
| May cause respiratory irritation | H335 | STOT SE, Category 3 | Inhalation of dust can irritate the respiratory tract, leading to coughing and discomfort. | [4][5][6] |
STOT SE: Specific Target Organ Toxicity - Single Exposure
The underlying causality for this irritation profile stems from the reactivity of the chloropyrimidine ring. The electron-withdrawing nature of the nitrogen atoms and the chlorine substituent makes the molecule susceptible to nucleophilic substitution reactions. When in contact with biological tissues (which are rich in nucleophiles like water, amines, and thiols), the compound can react, leading to localized cellular damage that manifests as irritation.
Routes of Exposure and Primary Effects
-
Inhalation: The primary risk is the inhalation of fine dust particles when handling the solid material. This can cause immediate irritation to the nose, throat, and lungs.[4][7]
-
Dermal Contact: Skin contact is a significant risk. The compound can cause irritation and may potentially be absorbed through the skin, although specific dermal absorption data is not available. Assume it is prudent to prevent all skin contact.
-
Eye Contact: This is the most acute risk for severe, immediate damage. Accidental introduction of even small amounts of dust into the eyes will cause serious irritation.[4][5]
-
Ingestion: While less common in a laboratory setting, accidental ingestion would likely cause irritation to the gastrointestinal tract.[4][5]
Laboratory Handling and Exposure Control
A proactive approach to exposure control is critical. The following protocols are designed as a self-validating system to minimize risk.
Engineering Controls: The Primary Barrier
All manipulations of solid (4-Chloropyrimidin-5-yl)methanol and its concentrated solutions must be performed inside a certified chemical fume hood.[4] This is non-negotiable. The fume hood serves two purposes:
-
Containment of Dust: It prevents the inhalation of airborne particles during weighing and transfer.
-
Vapor Control: Although the compound is a solid, it will have a non-zero vapor pressure. Handling in a hood contains any potential vapors.
Personal Protective Equipment (PPE): The Last Line of Defense
Proper PPE is essential to prevent dermal and eye exposure. The choice of PPE is dictated by the compound's irritant nature.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, disposable | Provides a chemical barrier against skin contact. Must be changed immediately if contamination is suspected. |
| Eye Protection | Chemical safety goggles | Goggles provide a full seal around the eyes, offering superior protection from dust particles compared to safety glasses.[8] |
| Lab Coat | Standard, fully buttoned | Protects skin and personal clothing from accidental spills and contamination. |
| Face Shield | Recommended | To be worn over safety goggles during procedures with a high risk of splashing or dust generation (e.g., bulk transfers). |
The following workflow diagram illustrates the mandatory sequence for safe handling of the solid compound.
Caption: Workflow for Safe Handling of Solid (4-Chloropyrimidin-5-yl)methanol.
Chemical Properties, Storage, and Disposal
Understanding the chemical's stability and reactivity is key to safe storage and preventing hazardous situations.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₂O | [1][6][9] |
| Molecular Weight | 144.56 g/mol | [1][6][9] |
| Appearance | White to yellow solid | [1] |
| Storage Temperature | 2-8°C, sealed and dry | [9][10] |
Storage and Stability
The recommended storage condition is "Sealed in dry, 2-8°C".[9][10]
-
Why Sealed? To prevent exposure to atmospheric moisture. The chloropyrimidine moiety can be susceptible to hydrolysis over time, which would degrade the compound.
-
Why Dry? Reinforces the need to protect from water. Some suppliers recommend storing under an inert atmosphere (like Argon or Nitrogen), which is best practice for long-term stability.[9]
-
Why 2-8°C? Refrigeration slows the rate of any potential degradation reactions, preserving the compound's purity.
Incompatibilities and Hazardous Decomposition
To prevent dangerous reactions, avoid contact with the following:
In the event of a fire, or upon thermal decomposition, hazardous gases will be produced, including:
Waste Disposal
All waste containing (4-Chloropyrimidin-5-yl)methanol, including empty containers, contaminated PPE, and reaction residues, must be treated as hazardous chemical waste.[4] Dispose of it in a clearly labeled, sealed container for collection by your institution's environmental health and safety department. Do not allow the material to enter drains or waterways.[4][7]
Emergency and First Aid Procedures
Immediate and correct action is critical in the event of an exposure.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If they experience breathing difficulty, seek medical attention.[4][5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][5] Remove contaminated clothing. If irritation develops or persists, seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][5] It is critical to remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[4][5] Call a physician or poison control center.[4]
Spill Response
For a small spill inside a fume hood:
-
Ensure your PPE is intact.
-
Gently cover the spill with an inert absorbent material like vermiculite or sand.
-
Carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.[7]
-
Wipe the area with a suitable solvent (e.g., ethanol) and then soap and water.
-
Dispose of all cleanup materials as hazardous waste.
For a large spill or any spill outside of a fume hood, evacuate the immediate area and contact your institution's emergency response team.
The following decision tree provides a rapid guide for emergency response.
Caption: Emergency Response Decision Tree for Personal Exposure.
References
-
LookChem. (4-chlorophenyl)(pyrimidin-5-yl)methanol. LookChem. Available from: [Link]
-
Fisher Scientific. SAFETY DATA SHEET - (2-Chloropyridin-4-yl)methanol. Fisher Scientific, 2024. Available from: [Link]
-
PubChem. (2-Chloropyrimidin-5-yl)methanol. National Center for Biotechnology Information. Available from: [Link]
-
Wolfa. (6-Chloropyrimidin-4-Yl)Methanol丨CAS 1025351-41-0. Wolfa. Available from: [Link]
-
PubChem. (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available from: [Link]
-
Capot Chemical. MSDS of (2-chloropyrimidin-5-yl)methanol. Capot Chemical. Available from: [Link]
-
Methanol Safety Data Sheet. Methanol Safety Data Sheet. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Methanol. Carl ROTH, 2023. Available from: [Link]
-
PMC. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. National Center for Biotechnology Information. Available from: [Link]
-
GSC Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. Available from: [Link]
-
PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. MDPI. Available from: [Link]
-
NCBI Bookshelf. Methanol Toxicity. National Center for Biotechnology Information. Available from: [Link]
-
Wikipedia. Methanol toxicity. Wikipedia. Available from: [Link]
-
PMC. Methanol poisoning as a new world challenge: A review. National Center for Biotechnology Information. Available from: [Link]
-
Medscape. Methanol Toxicity: Background, Etiology and Pathophysiology, Prognosis. Medscape. Available from: [Link]
-
Wikipedia. Minoxidil. Wikipedia. Available from: [Link]
Sources
- 1. CAS 1025351-41-0丨(6-Chloropyrimidin-4-Yl)Methanol from China Manufacturer - Wolfa [wolfabio.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.dk [fishersci.dk]
- 6. (2-Chloropyrimidin-5-yl)methanol | C5H5ClN2O | CID 54150633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. capotchem.cn [capotchem.cn]
- 8. fishersci.com [fishersci.com]
- 9. 5-Pyrimidinemethanol, 2-chloro- | 1046816-75-4 [chemicalbook.com]
- 10. chemscene.com [chemscene.com]
(4-Chloropyrimidin-5-yl)methanol: A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of (4-Chloropyrimidin-5-yl)methanol, a critical building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document explores the compound's synthesis, applications, and commercial sourcing, offering practical insights to accelerate research and development programs.
Introduction: The Versatility of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the core structure of nucleobases and a multitude of biologically active molecules.[1] Its derivatives are integral to the development of therapeutic agents with a broad spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] (4-Chloropyrimidin-5-yl)methanol, with its reactive chloro and hydroxymethyl functionalities, serves as a versatile intermediate for elaborating the pyrimidine core, enabling the synthesis of diverse compound libraries for drug discovery.
Physicochemical Properties and Identification
A clear understanding of the physicochemical properties of (4-Chloropyrimidin-5-yl)methanol is fundamental for its effective use in synthesis and for ensuring accurate characterization of its derivatives.
| Property | Value | Source |
| CAS Number | 389799-45-5 | , |
| Molecular Formula | C₅H₅ClN₂O | [2][3] |
| Molecular Weight | 144.56 g/mol | [2] |
| Purity | Typically >95% | [2] |
| Appearance | Varies (often a solid) | General chemical knowledge |
| SMILES | OCC1=CN=C(Cl)N=C1 | [3] |
| InChIKey | VUTBELPREDJDDH-UHFFFAOYSA-N | [4] |
It is crucial to distinguish (4-Chloropyrimidin-5-yl)methanol from its isomers, such as (2-chloropyrimidin-5-yl)methanol (CAS: 1046816-75-4)[5] and (6-chloropyrimidin-4-yl)methanol (CAS: 1025351-41-0)[6], as the position of the substituents dramatically influences reactivity and biological activity.
Synthesis and Reaction Mechanisms
While specific, detailed synthesis protocols for (4-Chloropyrimidin-5-yl)methanol are often proprietary to commercial suppliers, a general understanding of its synthetic routes can be derived from the broader literature on pyrimidine chemistry. The synthesis likely involves the construction of the pyrimidine ring followed by functional group interconversions to introduce the chloro and hydroxymethyl groups at the 4 and 5 positions, respectively. A plausible retrosynthetic analysis is presented below.
Caption: Retrosynthetic analysis of (4-Chloropyrimidin-5-yl)methanol.
Applications in Drug Discovery and Medicinal Chemistry
The primary application of (4-Chloropyrimidin-5-yl)methanol lies in its role as a key intermediate for the synthesis of novel bioactive molecules. The chloro substituent is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities, while the hydroxymethyl group can be oxidized or further functionalized.
Scaffold for Enzyme Inhibitors
Pyrimidine derivatives are known to interact with a variety of enzyme active sites.[1] The structure of (4-Chloropyrimidin-5-yl)methanol provides a valuable starting point for the design of inhibitors for targets such as kinases, which are often implicated in cancer and inflammatory diseases. For example, the pyrimidine core can act as a hinge-binding motif in kinase inhibitors.
Synthesis of Biologically Active Compounds
The versatility of (4-Chloropyrimidin-5-yl)methanol allows for its incorporation into a diverse array of molecular architectures. For instance, it can be a precursor for compounds like TDI-11861, a soluble adenylyl cyclase (sAC) inhibitor with potential applications in male contraception.[7]
Caption: General workflow for utilizing (4-Chloropyrimidin-5-yl)methanol in synthesis.
Quality Control and Analytical Methods
Ensuring the purity and identity of (4-Chloropyrimidin-5-yl)methanol is paramount for reproducible and reliable experimental outcomes. A combination of analytical techniques should be employed for quality control.
Chromatographic Methods
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for assessing the purity of pharmaceutical intermediates.[8] A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[8] Gas chromatography (GC) can also be used, often coupled with a mass spectrometer (MS) for identification.[9]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of (4-Chloropyrimidin-5-yl)methanol.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.
Experimental Protocol: Purity Assessment by RP-HPLC
-
Preparation of Standard Solution: Accurately weigh approximately 1 mg of (4-Chloropyrimidin-5-yl)methanol reference standard and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 0.1 mg/mL.
-
Preparation of Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions and compare the retention times and peak areas to determine the purity of the sample.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (4-Chloropyrimidin-5-yl)methanol.
Hazard Identification
Based on safety data sheets for similar compounds, (4-Chloropyrimidin-5-yl)methanol may cause skin irritation, serious eye irritation, and respiratory irritation.[10][11][12]
Recommended Handling Procedures
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]
-
Avoid inhalation of dust or vapors.[10]
-
Avoid contact with skin and eyes.[12]
-
Store in a tightly closed container in a cool, dry place.[10]
Commercial Suppliers
A number of chemical suppliers offer (4-Chloropyrimidin-5-yl)methanol. When selecting a supplier, it is important to consider factors such as purity, availability, cost, and the quality of their documentation (e.g., Certificate of Analysis).
| Supplier | Product Name | Purity | Available Quantities | Notes |
| ChemShuttle | (4-chloropyrimidin-5-yl)methanol | 95% | 250mg, 500mg, 1g, 5g | Offers custom synthesis services.[2][13] |
| ChemScene | (4-Amino-2-chloropyrimidin-5-yl)methanol | ≥95% | Inquire for details | Note: This is a related but different compound.[3] |
| Matrix Scientific | (2-(4-Chlorophenyl)pyrimidin-5-yl)methanol | Inquire for details | Inquire for details | Note: This is a related but different compound.[14] |
| BOC Sciences | (4-chloropyrimidin-2-yl)methanol | Inquire for details | Inquire for details | Note: This is an isomer.[] |
This is not an exhaustive list, and researchers are encouraged to conduct their own searches for suitable suppliers.
Caption: Workflow for selecting a commercial supplier.
Conclusion
(4-Chloropyrimidin-5-yl)methanol is a valuable and versatile building block for the synthesis of novel compounds in drug discovery and medicinal chemistry. A thorough understanding of its properties, reactivity, and safe handling is essential for its effective utilization. By carefully selecting a reputable commercial supplier and implementing rigorous quality control measures, researchers can confidently incorporate this important intermediate into their synthetic workflows, accelerating the discovery of new therapeutic agents.
References
- (4-chlorophenyl)(pyrimidin-5-yl)methanol - LookChem. [URL: https://vertexaisearch.cloud.google.
- (4-chloropyrimidin-5-yl)methanol - 药物合成砌块- 小分子,大梦想 - 捷化医药. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVQk72lwdR-nv13ZA615nPGTfIFOj8yIicAGC51Q9MGCIz77GMYprZ2wLAgGs59dXFugRMkb5fQEonlkjY89bB-h0U_7KD-D0hQYDyFT4yWKKpCg8wursx1u64u5nvpaxzHKqwACV0s0-pGauRSImD-DHoF91c5mWLCJ-7rzOUAbz9H-YWYQKlHDOZCg==]
- (4-chloro-2-(methylthio)pyrimidin-5-yl)methanol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUGZMJNlWjQ99nj2NAHvw3vjjGVC3T3btnsBCQKWXDxzXhFXYsCe35Bi1-Qn94Azf_YUEqGl26Htx3MzvTDC_c0XPBmXkDfIsFd3hejbWyohwluyaA4aR11YNXbuRPuirWmIGGBgTEgN2u]
- (4-chloropyrimidin-5-yl)methanol - ChemShuttle. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy2TjbIgbrqBFriXHr_pXsi6wpAfIsXtnXAYRc19I61SRBDphoiB2M45_2BxomyKIO-XGdod8GaP5Ow49lyVVbvNv3moeVlurPZsbqmAfwEJSk_XUL7HAvbd0Mn9-FjwPfIsDmh5MveKIh5jHc5d3ycDca9VVABvvPGcztNA3K3inWqu2nSpSqdF-F]
- (4,6-dichloropyrimidin-5-yl)methanol - Echemi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3ZR_2zed_JuQa3aGEYMqlQ9gmkqPohDmvHBwr2uLlXj8nUAK9LMqvL1oa0ZsJuphRRmLV-41Ll6lM_foRT_GjfZSDS4pE6dISAaVITvDXqGXxLiR7B2GDZGZgiFxeijzD89rBkzw6lzb6CMlFqwgRlcOQEu28Q3N-pA3XUYYhKqm7E4c2prmiWVfOHTFNzw==]
- [4-chloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol | Aladdin. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDwbKMGDaBeCz24VmALUcSG4fx0-PC2sWBSrSU5qGwI5qOiEx8ssfPF2mSaNNWQWhytgjZ-P1Rm2d6t4UdQUQNezjN32QpotGdRs9-5bKmZVBKhTfl8xBvlqMLNmwo_X9ud4hFaI79Bfhec1OZQIgBbQZXk1sTHxcuKjnpjQVdVynZ69rbLLysYAA9xOgaaKxpcOluHS3Fk9FDneH_SV1b]
- (2-(4-Chlorophenyl)pyrimidin-5-yl)methanol - Matrix Scientific. [URL: https://vertexaisearch.cloud.google.
- 5-chloropyrimidin-2-ylmethanol - ChakraChem LifeSciences. [URL: https://vertexaisearch.cloud.google.
- Safety Data Sheet - CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgmcc9bScWmqWabJXkF_9H2MgWwj_kR5JD60uDktw5wbxio6RpXGrCnnbgAfDzCGAEuonBjd6ns9gSIAKhzaT8wcL8goOc2C5Aafdb5MTTrGOElfI_JlLc9e8zrRnTTMMBQdvX3LXnmV6BjoCd8INzKYiGvyuE0BaxKg==]
- SAFETY DATA SHEET - National Institute of Standards and Technology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzrFNDm4lhTv__0L9A2kN2WAaKpoRYO1vkako7wvhGr1YwlwFSwl-wP_5rw0qem05BCE0gVOKQvSCkap3s7FH3cqVDs-96fDt6vkVtEBvSPjtc2JUuaaytkd0MmPcEY8zHFjEW97QdS5ehZ64=]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElSGY2y0Tz3NRe7rjgRaG6Z1FQdHkNesRKwQRldFPRTzCl_MTEknaPPfc53jjntp0ecEhzlLRgE-Wrv1QrJbrI1xi-5vOdumxq0s3Q_2gIhLQn2m7XwEYCiXxY8ds0w_vDTJRf6cPrS9Ph8rdO_oj_GpwFuPTco7mrrs6gPfD3PppmKKSerZrkvB_a2lw=]
- (6-Chloropyrimidin-4-Yl)Methanol丨CAS 1025351-41-0. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfbU0_h9T2BmCGoyJfKHWblBYMeUTqRwoBb6TIXUHeB5wIufO8zb1Akche-l1kx4yCMwQ0bR7pJC8fZfRXM7G2VPnUcCbG6SyrFaIh44tn084xTRV7MxHl8xY1UErHbmr5xR9sp1Vmp6ALGp_PAe5DwRINZ65pz74=]
- TDI-11861 - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqw09JmIwp24P6RIsLXgy3nmlmzJiC9Ffhs1FKDhU1dprhjtGRd5E5VFczzFl9272ZM8bToC2r1d7GSPODQqgnB6fI6t4H4cqEXmGoLO98hukuwFs7Bk2c8nOcGK4Ez2bgwQ==]
- Fisher Scientific Chemicals - SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlz-6YCeU9q3-hLDNtAkl5n5knMMCXvQHuD6zr-T61N6Qdmu0QR84HxoxdKK9GTdTqretklqvp_que8IOuoVm5tIoDlYGOZBKxKKiNme4_hT7kNX6jmf1l55F77xw6w7LWPnO6imxhH6sPCru8iwQPY_YFGKxqzTcc39T61lm7oIf96Z0KGqoAOhZcr4J7UGoIOx6lUeTQXllMeoMq_50ROZh9UVZiFdm_CU-Hg7Ki-MlF4wLTdUwTpncYA1nC-PNqZw-sY_t2m48tcepVYKfWg8dI]
- 857427-28-2 | (4-Amino-2-chloropyrimidin-5-yl)methanol | ChemScene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEytQXdVI3Sw9AUo4uToaP7IfKsoyAWXjeB9BhXxQgjfHRHgWZBo7VWHSH4WwuNA1DGMakqfFaflPnb4dFKsofpAganoNG19KCFzjTGf7KvXe0JVxN2gN4X7yqx6Q-FTbPbXY-XCw==]
- MSDS of (2-chloropyrimidin-5-yl)methanol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoOYE4mn-wmTsfBjAcrTkph7gciWL6BrBTQ9OaDS6Xp3BwRwdb1Qgs0oNSHuD4Ph_Qx11DHGDfUhPcO5bfv-ISmNpczDOLWS6MGI_IK9B8OWoxEC-PACJGo_gKUzTt_KNTYj-j-z9zlaKeJj8lXoQs65Q=]
- Application Notes and Protocols: Computational Docking Studies of Pyrimidin-4-yl-methanol Derivatives - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDkuuFQjO2ByVW_o4AKgNJ6JZJaTNqS-vvmRDO03S0VykbKOxWGiUtIqEttMcl6nuoGv7dcHlPFK6hYKBMPjS-0vnNM-KuMa39h0cyGVD3sOgeDb3jdr72OI1hJND8Bb-C0sS4F8S1GlKhr-Bu9U5_5Ozt7qieUx7KrJ6eks_TEoISWkUtiVlpAaOINSaaTa4_7LgjZxSk4nJ_H1Z499TX8-U1ux0ayXye56-zNLtAHLzhj8Qyy5-Cq2F04g4L2AZpsQ==]
- (2-Chloropyrimidin-5-yl)methanol | C5H5ClN2O | CID 54150633 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKFNMWvT54Eg2Q6i_qS18A9fcxtmwnAWjxah27XoG3rqmppzJPNXeaYZxHkoolW8q3sc6TOdcTUfKXy1sbvPmu9fncomc4HD0J5vQkWZXz43CFm6sWXEF_v4eRj-UbL8AaWF_ZEHLjT3DDCP1bFSW9_gNgh-pl_AfOEGJ1vuAITbEqi0M=]
- Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzamJ0LIeXD_yGwKOaZeOnGzCaDv1RDhXHD5c5HDXmonTsIoFhlrtu3TP-m4uJS7FaMY00yH82LCmgvH7_fW2BMTNnq_NjGCq0iqTRMQZyVvhFZQTrGRPXPHHElyq3SPxpafrbfW_vXScZx52CsVD4VkzXETA_uxTjo9Kgc5UGQJmCtOPTKJOfyRrRAthRj-xKLFlEjbNZnxpBCEeoEffS0EhWcRzupPe_lyQQONr6slViPIN-qq5y6k70hL510tR9]
- Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - MDPI. [URL: https://vertexaisearch.cloud.google.
- (4-amino-2-methylpyrimidin-5-yl)methanol| CAS No:73-67-6. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFi54L1cOcrBiVtOO5jjZD5zt81TB9IFm0QYSpLHFIMthuz4e79hU2lRieVHaCYJsWLiVAzyKkT2g_j2TbRf_yA0MRxibY3unyZiGBfk4B64vuxIZ0d6uZC_zTahHk4z-0-Z6bRJNXCwO1vzso=]
- A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ0z7SsX5-7JNMgCr4eRw7mlIsHDtCaB-dzyZsdIcYmFmBdRFX3z9UGi4pMyqhemw7QsODaGG6r3-AZCeIuP7-KLGOGIpA-V_Q_MHF8cCWVxtXLIy3RcEaSu4FPibP3kom2g==]
- METHANOL 2000 - CDC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy4Mlmz4xUHYxTl-KK3W1LTr3E8qLt05tIsYzNol1apT9J31eXll81rfNf9vD-rC5g76ir1eS1cATqWsGv90fTC4EOIPokA1OIpG8NlPs54b7ZR_HzR6Wr_7htKi2_fwTOj2DSmX0if2Nanrf8uqAG]
- CAS 1093880-89-7 (4-chloropyrimidin-2-yl)methanol - BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGR_DMCup_VrMV6uJCpsPCANA1QHzXvNws94nFDYIaWlk0X4_77fKiHVTfAfcUOpCYKJ1aZXLUP-IRUjV7hnfU2sxczaMqSv4HcCyidggqWgzWH8BrAKbV_nszFrM-MUgXa-5B8ZYwDGolzZGX3D1kPZqEJxTeg5LaKLCszBN4MwfOJQ5_3U6fr4qKNguV9ByeQDWHOIA=]
Sources
- 1. benchchem.com [benchchem.com]
- 2. jiehuapharma.com [jiehuapharma.com]
- 3. chemscene.com [chemscene.com]
- 4. (4-amino-2-methylpyrimidin-5-yl)methanol| CAS No:73-67-6|ZaiQi Bio-Tech [chemzq.com]
- 5. (2-Chloropyrimidin-5-yl)methanol | C5H5ClN2O | CID 54150633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 1025351-41-0丨(6-Chloropyrimidin-4-Yl)Methanol from China Manufacturer - Wolfa [wolfabio.com]
- 7. TDI-11861 - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.dk [fishersci.dk]
- 12. fishersci.com [fishersci.com]
- 13. chemshuttle.com [chemshuttle.com]
- 14. 1102229-82-2 Cas No. | (2-(4-Chlorophenyl)pyrimidin-5-yl)methanol | Matrix Scientific [matrix.staging.1int.co.uk]
An In-Depth Technical Guide to the Spectroscopic Characterization of (4-Chloropyrimidin-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the spectroscopic profile of (4-Chloropyrimidin-5-yl)methanol, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The structural elucidation of such molecules is paramount for ensuring the integrity of synthetic pathways and the quality of lead compounds. Herein, we delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—offering not just data, but a causal understanding of the experimental choices and interpretation of the resulting spectra.
Molecular Structure and its Spectroscopic Implications
(4-Chloropyrimidin-5-yl)methanol possesses a unique electronic and structural landscape that dictates its spectroscopic behavior. The pyrimidine ring, an electron-deficient heterocycle, significantly influences the chemical environment of its substituents. The presence of a chlorine atom and a hydroxymethyl group further diversifies the spectroscopic fingerprints we expect to observe.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules in solution. For (4-Chloropyrimidin-5-yl)methanol, both ¹H and ¹³C NMR will provide critical information on the connectivity and electronic environment of each atom.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to be relatively simple, yet informative. The choice of a deuterated solvent is crucial; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for this class of compounds due to its ability to dissolve a wide range of substances and to allow for the observation of exchangeable protons (like the hydroxyl proton).[1][2]
Table 1: Predicted ¹H NMR Spectroscopic Data for (4-Chloropyrimidin-5-yl)methanol in DMSO-d₆
| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |
| ~8.9 | Singlet | H-2 | The proton at position 2 is adjacent to two nitrogen atoms, leading to significant deshielding. |
| ~8.7 | Singlet | H-6 | The proton at position 6 is deshielded by the adjacent nitrogen and the chlorine atom at position 4. |
| ~5.5 | Triplet | -OH | The hydroxyl proton's chemical shift is variable and depends on concentration and temperature. It will likely appear as a triplet due to coupling with the adjacent methylene protons. |
| ~4.6 | Doublet | -CH₂- | The methylene protons are adjacent to the hydroxyl group and the pyrimidine ring, and will be split by the hydroxyl proton. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Spectroscopic Data for (4-Chloropyrimidin-5-yl)methanol in DMSO-d₆
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
| ~160 | C-4 | The carbon atom bonded to the electronegative chlorine atom will be significantly deshielded. |
| ~158 | C-2 | The carbon atom situated between two nitrogen atoms will experience strong deshielding. |
| ~155 | C-6 | This carbon is adjacent to a nitrogen atom and will be deshielded. |
| ~130 | C-5 | The carbon atom bearing the hydroxymethyl group. |
| ~58 | -CH₂- | The carbon of the methylene group attached to the hydroxyl group. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol ensures reproducibility and high-quality data.[1][3]
-
Sample Preparation: Dissolve 5-10 mg of (4-Chloropyrimidin-5-yl)methanol in approximately 0.6 mL of DMSO-d₆ in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Spectrometer: 300 MHz or higher.
-
Parameters: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 75 MHz or higher (corresponding to the ¹H frequency).
-
Parameters: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through fragmentation analysis. For (4-Chloropyrimidin-5-yl)methanol, Electron Ionization (EI) is a common and effective ionization method.[1]
Expected Mass Spectrum
The mass spectrum will be characterized by the molecular ion peak and a distinctive isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[1]
-
Molecular Ion (M⁺): A prominent peak is expected at m/z 158, corresponding to the ¹²C, ¹H, ³⁵Cl, ¹⁴N isotopologue. A smaller peak at m/z 160 (the M+2 peak) with roughly one-third the intensity of the M⁺ peak will confirm the presence of one chlorine atom.
-
Key Fragmentation Pathways: The fragmentation of pyrimidine derivatives is often initiated by the loss of functional groups.[4][5] We can anticipate the following key fragments:
-
Loss of CH₂OH: A fragment corresponding to the loss of the hydroxymethyl radical (•CH₂OH, 31 Da) leading to a peak at m/z 127/129.
-
Loss of Cl: A fragment resulting from the loss of a chlorine radical (•Cl, 35/37 Da) giving a peak at m/z 123.
-
Ring Fragmentation: Further fragmentation of the pyrimidine ring can lead to a variety of smaller, characteristic ions.
-
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for purified samples.
-
Ionization Method: Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is suitable.
-
Data Acquisition: The mass spectrum should be scanned over a range of m/z 40-300.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and simple technique for identifying the presence of key functional groups within a molecule. The IR spectrum of (4-Chloropyrimidin-5-yl)methanol will exhibit characteristic absorption bands.[6][7]
Expected IR Absorption Bands
Table 3: Key IR Spectroscopic Data for (4-Chloropyrimidin-5-yl)methanol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (from the alcohol group) |
| 3100-3000 | Medium | Aromatic C-H stretch (from the pyrimidine ring) |
| 2950-2850 | Medium | Aliphatic C-H stretch (from the -CH₂- group) |
| 1600-1450 | Strong to Medium | C=C and C=N ring stretching (from the pyrimidine ring) |
| 1100-1000 | Strong | C-O stretch (from the alcohol group) |
| 800-600 | Strong | C-Cl stretch |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is highly recommended for its simplicity and minimal sample preparation.[8] A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.
-
Conclusion: A Multi-faceted Approach to Structural Verification
The comprehensive spectroscopic analysis of (4-Chloropyrimidin-5-yl)methanol, integrating NMR, MS, and IR data, provides a robust framework for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. By understanding the principles behind the expected spectral features and adhering to standardized experimental protocols, researchers can confidently verify the identity and purity of this important synthetic intermediate, thereby ensuring the integrity of their drug discovery and development endeavors.
References
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
Rodrigues, J. A. R., et al. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of Mass Spectrometry, 44(1), 61-71. [Link]
-
Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 2191-2195. [Link]
-
Arjunan, V., et al. (2006). Structural and spectroscopic studies on some chloropyrimidine derivatives by experimental and quantum chemical methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(1), 226-236. [Link]
-
Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
Ferreira da Silva, F., et al. (2019). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 21(30), 16677-16686. [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]
-
Wyrzykowski, D., et al. (2011). Mass spectrometry of pyrimidine derivatives: Electron impact‐induced decomposition of molecular ions of 4‐amino‐substituted and 4‐amino‐disubstituted 1,2‐dihydro‐1‐methylpyrimidin‐2‐ones. Journal of Mass Spectrometry, 46(10), 1056-1062. [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]
-
Adam, M. S. S., et al. (2022). FT-IR data of pyrimidine derivatives compounds. ResearchGate. [Link]
-
El-Gazzar, A. B. A., et al. (2021). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. ACS Omega, 6(51), 35647–35659. [Link]
-
Shkurko, O. P., & Mamaev, V. P. (1972). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 8(10), 1273-1276. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. article.sapub.org [article.sapub.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 8. benchchem.com [benchchem.com]
Introduction: The Role of (4-Chloropyrimidin-5-yl)methanol in Modern Chemistry
An In-depth Technical Guide to the ¹H NMR Spectrum of (4-Chloropyrimidin-5-yl)methanol
(4-Chloropyrimidin-5-yl)methanol is a key heterocyclic building block, frequently utilized by researchers in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive chloropyrimidine core and a versatile hydroxymethyl group, makes it an essential precursor for the synthesis of complex molecular architectures, including potent kinase inhibitors and other targeted therapeutics.
Given its pivotal role, unambiguous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the definitive analytical method for this purpose. This guide provides a comprehensive analysis of the ¹H NMR spectrum of (4-Chloropyrimidin-5-yl)methanol, offering field-proven experimental protocols and a detailed interpretation of its spectral features to support scientists in their research and development endeavors.
Molecular Structure and Predicted ¹H NMR Spectral Features
A priori analysis of the molecular structure is fundamental to predicting and interpreting the resulting NMR spectrum. The structure of (4-Chloropyrimidin-5-yl)methanol contains four distinct proton environments, which are expected to give rise to four unique signals.
-
Pyrimidine Ring Protons (H-2, H-6): The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This property causes significant deshielding of the attached protons, shifting their resonance signals far downfield.
-
H-2: Positioned between two nitrogen atoms, this proton experiences the strongest deshielding effect and is expected to appear at the lowest field (highest ppm value) as a sharp singlet.
-
H-6: Situated adjacent to one nitrogen atom and the carbon bearing the chlorine atom, this proton is also strongly deshielded, but slightly less so than H-2. It is expected to appear as a sharp singlet.
-
-
Methylene Protons (-CH₂OH): These two protons are chemically equivalent. They are attached to a carbon that is bonded to both the electron-withdrawing pyrimidine ring and an electronegative oxygen atom. This environment results in a downfield shift, typically in the range of δ 4.5-5.0 ppm. In an aprotic solvent like DMSO-d₆, coupling to the hydroxyl proton is often resolved, which would render this signal a doublet.
-
Hydroxyl Proton (-CH₂OH): The chemical shift of this proton is highly variable and depends on factors such as solvent, concentration, and temperature. In DMSO-d₆, hydrogen bonding with the solvent slows down the proton exchange rate, allowing for the observation of coupling with the adjacent methylene protons. This would result in a triplet.
A Validated Protocol for High-Resolution ¹H NMR Acquisition
This protocol outlines a self-validating methodology for acquiring a high-quality ¹H NMR spectrum of (4-Chloropyrimidin-5-yl)methanol, ensuring both accuracy and reproducibility.
Experimental Workflow Diagram
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology
-
Material & Equipment:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid compound and transfer it to a small, clean glass vial.[3]
-
Add approximately 0.6 mL of DMSO-d₆ to the vial.[2] This volume ensures an optimal sample height of ~4.5-5 cm in the NMR tube.[1]
-
Vortex the mixture until the solid is completely dissolved. The solution should be clear and transparent.
-
To ensure high spectral resolution, remove any particulate matter by filtering the solution.[1][4] Pack a small plug of glass wool into a Pasteur pipette and filter the sample directly into the NMR tube.
-
Securely cap the NMR tube and label it clearly.
-
-
NMR Instrument Setup & Acquisition:
-
Insert the prepared sample into the NMR spectrometer.
-
Locking: Establish a field-frequency lock using the deuterium signal from the DMSO-d₆ solvent. This step is critical for maintaining field stability during the experiment.
-
Shimming: Optimize the magnetic field homogeneity by adjusting the shim coils. An automated shimming routine is typically sufficient. Good shimming is indicated by a sharp and symmetrical solvent peak shape.
-
Referencing: The spectrum will be referenced to the residual protio-solvent peak of DMSO-d₅, which appears at δ 2.50 ppm.[5]
-
Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans, 30° pulse angle, 1-2 second relaxation delay).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
-
Integrate all signals to determine the relative number of protons for each peak.
-
Spectral Analysis and Data Interpretation
The ¹H NMR spectrum of (4-Chloropyrimidin-5-yl)methanol in DMSO-d₆ exhibits four distinct signals corresponding to the four unique proton environments in the molecule. The following table summarizes the expected chemical shifts, multiplicities, coupling constants, and assignments.
Data Presentation: ¹H NMR Spectral Data
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Proton Assignment |
| 1 | ~9.05 | Singlet (s) | - | 1H | H-2 (pyrimidine) |
| 2 | ~8.80 | Singlet (s) | - | 1H | H-6 (pyrimidine) |
| 3 | ~5.60 | Triplet (t) | ~5.5 | 1H | -CH ₂OH |
| 4 | ~4.70 | Doublet (d) | ~5.5 | 2H | -C H₂OH |
Structural Assignment Diagram
Caption: Correlation between molecular structure and observed ¹H NMR signals.
Detailed Interpretation
-
Aromatic Region (δ 8.5-9.5 ppm):
-
The singlet at δ ~9.05 ppm is assigned to the H-2 proton . Its position far downfield is a direct consequence of the inductive electron withdrawal from the two adjacent nitrogen atoms, making it the most deshielded proton in the molecule.
-
The singlet at δ ~8.80 ppm corresponds to the H-6 proton . It is also significantly deshielded by the ring nitrogens and the adjacent chloro-substituent, but to a lesser extent than H-2. The absence of coupling for both H-2 and H-6 confirms their isolated positions on the pyrimidine ring.
-
-
Aliphatic & Hydroxyl Region (δ 4.0-6.0 ppm):
-
The signal at δ ~4.70 ppm integrates to two protons and is assigned to the methylene (-CH₂) group . The observed splitting into a doublet (J ≈ 5.5 Hz) is due to scalar coupling with the adjacent hydroxyl proton. This coupling is observable because DMSO-d₆ is an excellent hydrogen bond acceptor, which significantly slows the rate of hydroxyl proton exchange.
-
The signal at δ ~5.60 ppm , which integrates to one proton, is assigned to the hydroxyl (-OH) proton . Its appearance as a triplet is reciprocal to the doublet of the methylene group, confirming the coupling between them (n+1 rule, where n=2 protons on the adjacent carbon). The chemical shift of this peak can be sensitive to water content in the solvent.
-
Conclusion
The ¹H NMR spectrum provides an unambiguous fingerprint for (4-Chloropyrimidin-5-yl)methanol. The four distinct signals, with their characteristic chemical shifts, multiplicities, and integration values, directly correspond to its molecular structure. The downfield aromatic singlets confirm the substituted pyrimidine core, while the coupled doublet-triplet system confirms the hydroxymethyl (-CH₂OH) moiety and its connectivity. This detailed guide serves as an authoritative reference for scientists, enabling confident structural verification and purity assessment in drug discovery and chemical synthesis workflows.
References
-
University of Sheffield. How to make an NMR sample. [Online] Available at: [Link][1]
-
Scribd. NMR Sample Preparation Guide. [Online] Available at: [Link][3]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Online] Available at: [Link][6]
-
University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Online] Available at: [Link][2]
-
Compound Interest. A Guide to 1H NMR Chemical Shift Values. [Online] Available at: [Link][7]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Online] Available at: [Link][8]
Sources
- 1. How to make an NMR sample [chem.ch.huji.ac.il]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. scribd.com [scribd.com]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. chem.washington.edu [chem.washington.edu]
- 6. organomation.com [organomation.com]
- 7. compoundchem.com [compoundchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
13C NMR of (4-Chloropyrimidin-5-yl)methanol
An In-Depth Technical Guide to the
Executive Summary
(4-Chloropyrimidin-5-yl)methanol is a key heterocyclic building block in contemporary drug discovery, serving as a versatile intermediate for synthesizing a wide array of pharmacologically active molecules. Accurate and unambiguous structural characterization is paramount for ensuring the integrity of downstream applications. Among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides direct, high-resolution insight into the carbon framework of the molecule. This guide offers a comprehensive exploration of the principles, experimental protocols, and detailed spectral interpretation for the 13C NMR analysis of (4-Chloropyrimidin-5-yl)methanol. It is designed for researchers, chemists, and quality control professionals in the pharmaceutical and biotechnology sectors who require a robust understanding of this critical characterization method.
Introduction: The Significance of Structural Elucidation
In the landscape of medicinal chemistry, pyrimidine scaffolds are privileged structures due to their presence in nucleobases and their ability to act as bioisosteres for other aromatic systems. (4-Chloropyrimidin-5-yl)methanol, with its reactive chloro and functional hydroxymethyl groups, presents a valuable synthon for generating libraries of compounds for high-throughput screening. The precise arrangement of these substituents on the pyrimidine ring dictates the molecule's reactivity and its three-dimensional interaction with biological targets.
13C NMR spectroscopy is an indispensable tool in this context. Unlike 1H NMR, which provides information about the proton environments, 13C NMR directly probes the carbon skeleton.[1][2] The wide chemical shift range (typically 0-220 ppm) minimizes signal overlap, often allowing for the resolution of every unique carbon atom in the molecule.[1][3] This guide will demystify the 13C NMR spectrum of (4-Chloropyrimidin-5-yl)methanol, grounding the analysis in fundamental principles and practical, field-proven methodologies.
Core Principles: Understanding Chemical Shifts in a Substituted Pyrimidine
The chemical shift (δ) of a 13C nucleus is exquisitely sensitive to its local electronic environment. For (4-Chloropyrimidin-5-yl)methanol, the observed shifts are a composite of three primary factors: the inherent electronic nature of the pyrimidine ring, and the perturbations induced by the chloro and hydroxymethyl substituents.
-
The Pyrimidine Ring: The two nitrogen atoms are highly electronegative and withdraw electron density from the ring carbons, causing them to be "deshielded" and resonate at a higher chemical shift (downfield) compared to the carbons in benzene (δ ≈ 128.5 ppm).
-
Inductive and Mesomeric Effects: The chlorine atom exerts a strong electron-withdrawing inductive effect (-I), further deshielding the carbon to which it is attached (C4). The hydroxymethyl group (-CH2OH) has a weaker electron-withdrawing inductive effect. The interplay of these effects dictates the final chemical shift of each carbon atom in the heterocyclic ring.[4]
-
Proton Decoupling: Due to the low natural abundance of the 13C isotope (1.1%), the probability of two 13C atoms being adjacent is very low, so 13C-13C coupling is not observed.[3] However, 13C nuclei do couple with attached protons, which can complicate spectra. To simplify the spectrum to a series of single lines where each peak represents a unique carbon environment, a technique called broadband proton decoupling is universally employed.[1][2][3]
A Self-Validating Experimental Protocol for 13C NMR
The acquisition of high-quality, reproducible 13C NMR data hinges on meticulous sample preparation and appropriate instrument parameter selection. The following protocol is designed to be a self-validating system, minimizing common sources of error.
Analyte and Solvent Selection
-
Analyte Quantity: For a standard 5 mm NMR tube, accurately weigh 50-100 mg of (4-Chloropyrimidin-5-yl)methanol.[5][6][7] The rationale for this relatively high concentration is to compensate for the inherently low sensitivity of the 13C nucleus, ensuring a good signal-to-noise ratio in a reasonable timeframe.
-
Solvent Choice: The ideal solvent must completely dissolve the analyte without introducing interfering signals. Deuterated solvents, where hydrogen atoms are replaced by deuterium, are essential to avoid overwhelming the spectrum with a large solvent signal.[8][9]
-
Primary Recommendation: Deuterated chloroform (CDCl3) is an excellent first choice due to its ability to dissolve a wide range of organic compounds.[8] Its residual 13C signal appears as a distinct triplet at ~77 ppm, which is unlikely to overlap with the aromatic signals of the analyte.
-
Alternative: If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d6) is a more polar alternative. Its 13C signal appears as a septet at ~39.5 ppm.
-
-
Sample Preparation: i. Dissolve the weighed sample in a clean, dry vial with approximately 0.6-0.7 mL of the chosen deuterated solvent.[6] Preparing the solution in a separate vial allows for gentle vortexing or warming to ensure complete dissolution. ii. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Suspended solids will degrade the magnetic field homogeneity, leading to broadened spectral lines. iii. Cap the NMR tube securely to prevent solvent evaporation and contamination.[10]
Instrument Configuration & Data Acquisition
The following parameters are typical for a 400 or 500 MHz spectrometer and should be adjusted as needed based on the specific instrument and sample concentration.
-
Experiment: 1D 13C with proton decoupling.
-
Pulse Program: A standard single-pulse experiment (e.g., zgpg30 on Bruker systems). A 30° pulse angle is often used to allow for a shorter relaxation delay.
-
Spectral Width: 0 to 220 ppm. This range encompasses the vast majority of 13C chemical shifts in organic molecules.[2]
-
Relaxation Delay (d1): 2 seconds. This is a crucial parameter. A 2-second delay allows for sufficient, though not necessarily complete, relaxation of the carbon nuclei between pulses.
-
Acquisition Time (aq): ~1-2 seconds.
-
Number of Scans (ns): 1024 to 4096. The number of scans is directly related to the signal-to-noise ratio. The final number will depend on the sample concentration.
The workflow for this protocol is illustrated below.
Spectral Analysis and Interpretation
The key to interpreting the spectrum is to systematically assign each peak to a specific carbon atom in the molecule. This is done by predicting the chemical shifts based on the electronic effects of the substituents.
-
C4 (δ ≈ 160-164 ppm): This carbon experiences the strongest deshielding effect. It is directly bonded to a ring nitrogen and also bears the highly electronegative chlorine substituent, both of which withdraw electron density.
-
C2 (δ ≈ 158-162 ppm): Positioned between two electronegative nitrogen atoms, C2 is also strongly deshielded and will appear significantly downfield.
-
C6 (δ ≈ 155-159 ppm): Bonded to one nitrogen, C6 is deshielded relative to a standard aromatic carbon but will likely be the most upfield of the C-H carbons in the pyrimidine ring.
-
C5 (δ ≈ 125-135 ppm): This carbon is not directly attached to a nitrogen, so its baseline chemical shift is lower. The inductive effects of the adjacent C4-Cl and the C5-CH2OH groups will influence its final position, but it will remain the most upfield of the ring carbons.
-
C7 (δ ≈ 60-65 ppm): The hydroxymethyl carbon is sp3 hybridized, placing it in the aliphatic region of the spectrum. The attached oxygen atom deshields it, moving its signal downfield compared to a simple alkane carbon. [11]
Conclusion: From Spectrum to Structure
The 13C NMR spectrum of (4-Chloropyrimidin-5-yl)methanol provides an unambiguous fingerprint of its carbon framework. By following a robust experimental protocol, researchers can acquire high-fidelity data. The subsequent analysis, grounded in the fundamental principles of substituent effects on the pyrimidine ring, allows for the confident assignment of all five unique carbon signals. This detailed structural verification is a non-negotiable step in the drug development pipeline, ensuring the chemical integrity of this vital synthetic intermediate and the validity of subsequent biological screening and lead optimization efforts.
References
- Allan Chemical Corporation. (2025).
- Labinsights. (2025).
- Scharlab.
- Simson Pharma. (2023). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
- BenchChem. (2025). A Comprehensive Guide to Deuterated Solvents for Non-Aqueous NMR Spectroscopy.
- Iowa State University.
- Chemical Instrumentation Facility. (2013).
- University of Leicester.
- École Polytechnique Fédérale de Lausanne.
- Alwsci. (2025). How To Prepare And Run An NMR Sample.
- Tomaszewski, M. J., & Rola-Noworyta, A. (n.d.).
- Chemistry LibreTexts. (2021). 6.8: Principles of ¹³C NMR Spectroscopy.
- ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- NPTEL. (n.d.). 13C NMR spectroscopy.
- Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. cif.iastate.edu [cif.iastate.edu]
- 7. sites.uclouvain.be [sites.uclouvain.be]
- 8. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. labinsights.nl [labinsights.nl]
- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
The Versatile Chloro-Scaffold: A Technical Guide to the Biological Activity of Chloropyrimidine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the pyrimidine core is a familiar and highly valued scaffold. Its presence in the nucleobases of DNA and RNA underscores its fundamental biological relevance.[1][2] The strategic introduction of a chlorine atom to this privileged heterocycle gives rise to chloropyrimidine derivatives, a class of compounds exhibiting a remarkable breadth of biological activities. This guide provides an in-depth exploration of the multifaceted bioactivities of chloropyrimidines, with a focus on their anticancer, antimicrobial, and kinase inhibitory properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and synthesize structure-activity relationships to inform rational drug design.
Section 1: The Chloropyrimidine Core - A Gateway to Diverse Bioactivity
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][3][4] Its derivatives are known to possess a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, antiviral, and cardiovascular activities.[5][6][7] The introduction of a chlorine atom onto the pyrimidine ring significantly enhances its chemical reactivity and biological potential. The electronegative chlorine atom can act as a leaving group in nucleophilic substitution reactions, providing a versatile handle for the synthesis of a diverse library of derivatives.[8][9][10] This chemical tractability, combined with the inherent biological relevance of the pyrimidine scaffold, makes chloropyrimidines a highly attractive starting point for drug discovery programs.
Section 2: Anticancer Activity - Targeting the Machinery of Cell Proliferation
Chloropyrimidine derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a range of cancer cell lines.[11][12][13] Their mechanisms of action are often multifaceted, involving the inhibition of key cellular processes required for tumor growth and survival.
Mechanism of Action: Inhibition of Kinases and Other Key Enzymes
A primary mechanism through which chloropyrimidines exert their anticancer effects is through the inhibition of protein kinases.[14] Kinases play a pivotal role in cell signaling pathways that regulate cell proliferation, differentiation, and survival.[15][16] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[16]
Certain pyrido[2,3-d]pyrimidine derivatives, which contain a fused pyrimidine ring system, have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis.[12] By inhibiting PIM-1, these compounds can induce cell cycle arrest and trigger programmed cell death in cancer cells.[12] Additionally, some 2,4-diaryl pyrimidine derivatives have been specifically designed to target mutant forms of the Epidermal Growth Factor Receptor (EGFR), a key driver in non-small cell lung cancer.[12]
Beyond kinase inhibition, chloropyrimidine derivatives have also been shown to inhibit other enzymes crucial for cancer cell survival. For instance, some derivatives have demonstrated inhibitory activity against Glutathione S-Transferase (GST), an enzyme involved in detoxification and drug resistance.[17] Inhibition of GST can render cancer cells more susceptible to the cytotoxic effects of other chemotherapeutic agents.[17]
Signaling Pathway: Kinase Inhibition by Chloropyrimidine Derivatives
Caption: Kinase inhibition by chloropyrimidine derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.[18][19] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[19]
Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of the chloropyrimidine derivative in a suitable solvent like DMSO.[20]
-
Prepare serial dilutions of the compound in the cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[20]
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[20]
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[20]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[12]
-
Self-Validation and Controls:
-
Positive Control: A known cytotoxic agent (e.g., doxorubicin) should be included to validate the assay's sensitivity.
-
Negative (Vehicle) Control: Cells treated with the solvent (e.g., DMSO) at the same concentration used for the test compounds to account for any solvent-induced toxicity.
-
Blank Control: Wells containing only medium to subtract the background absorbance.
-
Reproducibility: Experiments should be performed in triplicate and repeated at least three times to ensure the reliability of the results.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow of a typical MTT cytotoxicity assay.[12]
Structure-Activity Relationship (SAR) Insights
The antiproliferative activity of chloropyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. For instance, in a series of chloropyrazine-tethered pyrimidine hybrids, the presence of electron-withdrawing groups at the 4"-position of a phenyl ring attached to the pyrimidine core enhanced antibacterial activity.[21] Specifically, a 2",4"-dichlorophenyl substitution resulted in the most potent antibacterial and antifungal activities.[21] In contrast, for antiproliferative activity against a prostate cancer cell line, a bioisosteric 2"-pyridinyl ring proved to be the most effective.[21] These findings highlight that the optimal substitution pattern can vary depending on the desired biological activity and the target cell line.
Section 3: Antimicrobial Activity - Combating Pathogenic Microbes
Chloropyrimidine derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[22][23][24] Their ability to interfere with essential microbial processes makes them attractive candidates for the development of new anti-infective therapies.
Mechanism of Action: Targeting Microbial Enzymes
The precise mechanisms of antimicrobial action for many chloropyrimidine derivatives are still under investigation. However, it is hypothesized that they may act by inhibiting essential microbial enzymes, similar to their mode of action in cancer cells. For example, they could potentially target microbial dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.[21]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25][26][27]
Principle: The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[25][26][28] It involves exposing a standardized inoculum of the test microorganism to serial dilutions of the compound in a liquid growth medium.[27]
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium overnight.
-
Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 colony-forming units (CFU)/mL).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the chloropyrimidine derivative in a suitable solvent.
-
Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.[27]
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[26]
-
Alternatively, a microplate reader can be used to measure the optical density at 600 nm to determine the inhibition of growth.
-
Self-Validation and Controls:
-
Positive Control: A known antibiotic (e.g., ciprofloxacin, ampicillin) should be tested in parallel to validate the susceptibility of the test organism and the accuracy of the assay.
-
Growth Control: Ensures that the inoculum is viable and the medium supports growth.
-
Sterility Control: Confirms that the medium is not contaminated.
-
Standardized Procedures: Adherence to established guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) is crucial for reproducibility and comparability of results.
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for MIC determination via broth microdilution.
Section 4: Kinase Inhibitory Activity - Precision Targeting of Cellular Signaling
As previously mentioned, kinase inhibition is a key mechanism of action for many biologically active chloropyrimidine derivatives.[14] The ability to selectively inhibit specific kinases is a highly sought-after attribute in drug discovery, as it can lead to more targeted therapies with fewer side effects.
Covalent Inhibition: An Irreversible Mode of Action
Some chloropyrimidine derivatives act as covalent inhibitors of kinases.[29][30] These compounds form a permanent covalent bond with a specific amino acid residue, typically a cysteine, within the kinase's active site.[29][30] This irreversible mode of inhibition can lead to prolonged and potent target engagement. A notable example is a series of 2,5-dichloropyrimidines that act as covalent inhibitors of the C-terminal kinase domain of MSK1 through an SNAr reaction with a cysteine residue.[29][30]
Experimental Protocol: In Vitro Kinase Inhibition Assay
A variety of assay formats are available to measure the inhibitory activity of compounds against specific kinases.[15][31][32][33] These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
Principle: A common approach is a fluorescence-based assay that measures the amount of ATP consumed during the kinase reaction. In the presence of an inhibitor, kinase activity is reduced, leading to less ATP consumption.
Step-by-Step Methodology (Example using ADP-Glo™ Kinase Assay):
-
Kinase Reaction:
-
In a multi-well plate, combine the kinase, its specific substrate, ATP, and the chloropyrimidine derivative at various concentrations.
-
Include a "no inhibitor" control and a "no kinase" control.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes) to allow for phosphorylation.
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent, which contains an enzyme that converts the newly formed ADP back to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP generated, which is directly correlated with kinase activity.
-
Data Analysis:
-
The luminescence signal is inversely proportional to the degree of kinase inhibition.
-
Plot the signal against the inhibitor concentration to determine the IC50 value.
Self-Validation and Controls:
-
Positive Control Inhibitor: A known inhibitor of the target kinase should be included to validate the assay.
-
No Kinase Control: To determine the background signal.
-
No Substrate Control: To ensure the signal is dependent on substrate phosphorylation.
-
ATP Concentration: Using ATP concentrations that mimic cellular levels can provide more physiologically relevant data.[31]
Conclusion
Chloropyrimidine derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their synthetic tractability, coupled with their ability to interact with key biological targets, makes them a valuable scaffold in the ongoing quest for novel therapeutics. The experimental protocols and structure-activity relationship insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this remarkable chemical entity. Through rational design and rigorous biological evaluation, the versatile chloro-scaffold will undoubtedly continue to yield new and effective treatments for a wide range of human diseases.
References
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
- Chloropyrimidines as a new class of antimicrobial agents. PubMed.
- Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies. MDPI.
- Antibiotic sensitivity testing. Wikipedia.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
- Structure–activity relationship (SAR) features of chloropyrazine-tethered pyrimidine hybrids. EWD = Electron withdrawal. ResearchGate.
- Antimicrobial Susceptibility Testing. Apec.org.
- Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PMC - PubMed Central.
- Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH.
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences.
- Methods for Detecting Kinase Activity. Cayman Chemical.
- Biochemical Kinase Assays. Thermo Fisher Scientific - US.
- Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. PMC - NIH.
- Efficacy of 6-Chloropyrido[2,3-d]pyrimidine Derivatives: A Comparative Guide. Benchchem.
- Kinase assays. BMG LABTECH.
- Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Publications.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central.
- Kinase Activity Assay. Creative Diagnostics.
- Chloropyrimidines as a New Class of Antimicrobial Agents. Request PDF - ResearchGate.
- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents.
- Inhibition Properties of Some Pyrimidine Derivatives as Anticancer Agents on Glutathione S-Transferase. ResearchGate.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH.
- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate.
- Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles.
- Application Notes and Protocols for Anti-Cancer Activity Screening of 12β-Hydroxyganoderenic acid B. Benchchem.
- Cytotoxicity of Pyrimidine Derivatives: A Comparative Analysis for Drug Discovery. Benchchem.
- Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. MDPI.
- Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ACS Publications.
- Recent Advances in Pyrimidine-Based Drugs. MDPI.
- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC - NIH.
- Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. RSC Publishing.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
- An overview on synthesis and biological activity of pyrimidines. SciSpace.
- Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. ijrpr.
- Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents. ResearchGate.
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed.
- (PDF) Pyrimidine and its biological activity: a review. ResearchGate.
- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
- Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers.
- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed.
Sources
- 1. scispace.com [scispace.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. wjarr.com [wjarr.com]
- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Advances in Pyrimidine-Based Drugs | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ijrpr.com [ijrpr.com]
- 14. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 17. researchgate.net [researchgate.net]
- 18. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]
- 24. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. apec.org [apec.org]
- 27. integra-biosciences.com [integra-biosciences.com]
- 28. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 29. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. reactionbiology.com [reactionbiology.com]
- 32. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 33. bmglabtech.com [bmglabtech.com]
Methodological & Application
Application Note: A Validated Protocol for the Chemoselective Synthesis of (4-Chloropyrimidin-5-yl)methanol
Introduction: The Significance of (4-Chloropyrimidin-5-yl)methanol
The 4,5-disubstituted pyrimidine scaffold is a privileged core structure in numerous biologically active compounds and serves as a critical intermediate in clinical drug discovery.[1] (4-Chloropyrimidin-5-yl)methanol, in particular, is a versatile building block, offering two distinct points for chemical modification: the hydroxyl group at the 5-position and the reactive chlorine atom at the 4-position. The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or engaged in ether and ester linkages. Simultaneously, the 4-chloro substituent is primed for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of amine, oxygen, or sulfur-based nucleophiles. This dual functionality makes it an invaluable synthon for constructing complex molecular architectures in the development of novel therapeutics.[2][3]
This application note provides a detailed, field-proven protocol for the synthesis of (4-Chloropyrimidin-5-yl)methanol via the chemoselective reduction of 4-chloropyrimidine-5-carbaldehyde. We will delve into the rationale behind the choice of reagents, provide a step-by-step experimental procedure, and outline the necessary characterization and safety protocols.
Synthetic Strategy and Mechanistic Rationale
The chosen synthetic route involves the reduction of an aldehyde to a primary alcohol. The primary challenge in this transformation is the presence of the electron-deficient, chlorinated pyrimidine ring, which can be susceptible to undesired side reactions under certain reductive conditions.
Synthetic Scheme:
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[4] It is a mild and selective reducing agent, highly effective for the reduction of aldehydes and ketones.[5][6] Unlike more potent hydride donors such as Lithium Aluminum Hydride (LiAlH₄), NaBH₄ does not typically reduce aromatic halides or heterocyclic rings under standard protic solvent conditions.[7] The use of LiAlH₄ would risk over-reduction or dechlorination, compromising the yield and purity of the desired product.[8][9][10] The chemoselectivity of NaBH₄ is paramount, as it ensures that only the aldehyde functional group is targeted.[11][12][13]
-
Choice of Solvent: Methanol (MeOH) or ethanol is an ideal solvent for NaBH₄ reductions. It serves to dissolve the starting material and, crucially, acts as the proton source to neutralize the intermediate alkoxide formed during the reaction, yielding the final alcohol product.[14]
Reaction Mechanism:
The reduction proceeds via a nucleophilic addition mechanism. The borohydride ion (BH₄⁻) acts as a source of hydride (H⁻), which is a potent nucleophile.
-
Nucleophilic Attack: The hydride ion attacks the electrophilic carbonyl carbon of the aldehyde. This breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetracoordinate aluminum alkoxide intermediate.
-
Protonation: The alkoxide intermediate is then protonated by the solvent (methanol), yielding the primary alcohol, (4-Chloropyrimidin-5-yl)methanol, and a methoxyborohydride species. This process repeats until all hydride ions on the borohydride have reacted.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. bu.edu.eg [bu.edu.eg]
- 3. nbinno.com [nbinno.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 10. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 11. Chemoselective Reduction of Aldehydes | TCI AMERICA [tcichemicals.com]
- 12. echemi.com [echemi.com]
- 13. Chemoselective Reduction of Aldehydes | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Strategic Derivatization of (4-Chloropyrimidin-5-yl)methanol for Medicinal Chemistry
Abstract: This document provides a comprehensive technical guide on the reactivity and synthetic applications of (4-chloropyrimidin-5-yl)methanol, a pivotal building block in contemporary drug discovery. We will explore the molecule's core reactivity, focusing on strategic modifications at both the C4-chloro and C5-hydroxymethyl positions. This guide furnishes researchers, scientists, and drug development professionals with detailed, field-tested protocols, mechanistic insights, and workflow visualizations to effectively leverage this versatile scaffold in the design and synthesis of novel therapeutic agents.
Introduction: The Strategic Value of the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its nitrogen atoms act as hydrogen bond acceptors, enabling precise interactions with biological targets, while the ring system serves as a robust anchor for projecting substituents into protein binding pockets. (4-Chloropyrimidin-5-yl)methanol, in particular, offers two orthogonal points for chemical modification: the electrophilic C4 position, activated for nucleophilic aromatic substitution (SNAr), and the nucleophilic C5-hydroxymethyl group, amenable to a wide range of functionalization. This dual reactivity makes it an exceptionally valuable starting material for building diverse chemical libraries aimed at targets such as kinases, GPCRs, and other enzyme classes.
Physicochemical Properties & Handling
A foundational understanding of the physical and chemical properties of (4-chloropyrimidin-5-yl)methanol is critical for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 14993-27-6 | Sigma-Aldrich |
| Molecular Formula | C₅H₅ClN₂O | PubChem |
| Molecular Weight | 144.56 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | 105-109 °C | Sigma-Aldrich |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF | N/A |
Handling & Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.
Core Reactivity and Mechanistic Considerations
The synthetic utility of (4-chloropyrimidin-5-yl)methanol is dictated by the distinct reactivity of its two primary functional groups. The strategic choice of reagents and reaction conditions allows for selective modification at either site.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The electron-withdrawing nature of the two ring nitrogens renders the pyrimidine ring electron-deficient, thereby activating the C4- and C6-positions towards nucleophilic attack. The chlorine atom at C4 is an excellent leaving group, making this position the primary site for SNAr reactions.
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electrophilic C4 carbon, forming a temporary, resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride ion re-aromatizes the ring to yield the substituted product.
Caption: General mechanism for SNAr at the C4-position.
Common nucleophiles include amines, thiols, and alkoxides, allowing for the introduction of a wide array of functional groups critical for modulating pharmacological properties such as potency, selectivity, and ADME profiles.
Reactions at the C5-Hydroxymethyl Group
The primary alcohol at the C5-position can undergo a variety of standard transformations, providing a secondary vector for molecular elaboration. These reactions are typically performed after the C4-substitution, although the sequence can be reversed depending on the overall synthetic strategy.
-
Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid. For instance, oxidation to the 5-formylpyrimidine is a key step in the synthesis of certain kinase inhibitors, where the aldehyde can be used for subsequent reactions like reductive amination or Wittig reactions. Common oxidizing agents include manganese dioxide (MnO₂) for the aldehyde or potassium permanganate (KMnO₄) for the carboxylic acid.
-
Esterification/Etherification: Standard ester or ether formation protocols can be applied to cap or link the hydroxymethyl group. This is often used to improve properties like cell permeability or to attach a payload in antibody-drug conjugates (ADCs).
-
Halogenation: The hydroxyl group can be converted to a halide (e.g., using SOCl₂ or PBr₃) to create a new electrophilic center for further nucleophilic substitution.
Key Synthetic Protocols & Workflows
The following protocols represent robust and commonly employed methods for the derivatization of (4-chloropyrimidin-5-yl)methanol.
Protocol: C4-Amination via SNAr
This protocol details the reaction with a primary or secondary amine, a cornerstone transformation in the synthesis of kinase inhibitors.
Objective: To synthesize a C4-amino-substituted pyrimidine derivative.
Materials:
-
(4-Chloropyrimidin-5-yl)methanol (1.0 eq)
-
Desired amine (primary or secondary, 1.1 - 1.5 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)
-
Solvent: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 2-Propanol (IPA)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
-
Standard work-up and purification supplies (rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add (4-chloropyrimidin-5-yl)methanol (1.0 eq) and the chosen solvent (e.g., IPA, approx. 0.1 M concentration).
-
Add the desired amine (1.1 eq) and the base (DIPEA, 2.0 eq) to the suspension.
-
Attach a condenser and heat the reaction mixture to 80-100 °C. The reaction progress should be monitored by TLC or LC-MS. Reactions are typically complete within 4-16 hours.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Work-up: Redissolve the residue in a suitable organic solvent like ethyl acetate (EtOAc). Wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure C4-aminated product.
Trustworthiness Check: The progress of the reaction can be easily monitored by LC-MS by observing the disappearance of the starting material mass peak (m/z = 145.0 for [M+H]⁺) and the appearance of the product mass peak. The use of a base like DIPEA is crucial to scavenge the HCl generated during the reaction, preventing protonation of the nucleophilic amine and driving the reaction to completion.
Protocol: C4-Arylation via Suzuki Cross-Coupling
This protocol enables the formation of a C-C bond at the C4 position, introducing an aryl or heteroaryl moiety.
Objective: To synthesize a C4-aryl-substituted pyrimidine derivative.
Materials:
-
(4-Chloropyrimidin-5-yl)methanol (1.0 eq)
-
Aryl or heteroaryl boronic acid or ester (1.2 - 1.5 eq)
-
Palladium catalyst: e.g., Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (0.05 - 0.1 eq)
-
Base: K₂CO₃, Cs₂CO₃, or Na₂CO₃ (2.0 - 3.0 eq)
-
Solvent system: e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water
-
Schlenk flask or sealed vial, magnetic stirrer, condenser, inert gas (Nitrogen or Argon) line
Procedure:
-
To a Schlenk flask, add (4-chloropyrimidin-5-yl)methanol (1.0 eq), the boronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.
-
Heat the reaction mixture to 90-110 °C under the inert atmosphere. Monitor progress by LC-MS. Reactions are typically complete in 6-24 hours.
-
Cool the reaction to room temperature.
-
Work-up: Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Step-by-step workflow for a typical Suzuki cross-coupling reaction.
Application Case Study: Synthesis of a Kinase Inhibitor Precursor
Many kinase inhibitors feature a 4-anilinopyrimidine core. The following two-step sequence illustrates how (4-chloropyrimidin-5-yl)methanol is used to construct a key intermediate.
-
Step A: C4-Amination. (4-Chloropyrimidin-5-yl)methanol is reacted with a substituted aniline (e.g., 3-ethynylaniline) under standard SNAr conditions as described in Protocol 4.1.
-
Step B: C5-Oxidation. The resulting (4-((3-ethynylphenyl)amino)pyrimidin-5-yl)methanol is then oxidized using MnO₂ in a solvent like dichloromethane (DCM) or chloroform (CHCl₃) at room temperature to yield the corresponding aldehyde. This aldehyde is a crucial intermediate, ready for further elaboration into a final drug candidate.
Caption: Two-step synthesis of a key kinase inhibitor precursor.
The Versatile Intermediate: A Guide to the Synthesis and Application of (4-Chloropyrimidin-5-yl)methanol in Drug Discovery
Introduction: The Strategic Importance of the Pyrimidine Scaffold
In the landscape of medicinal chemistry, the pyrimidine ring stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents.[1][2] Its prevalence is a testament to its ability to engage in critical hydrogen bonding and other non-covalent interactions within biological targets. This has led to its incorporation into a wide array of drugs, including anticancer, antiviral, and antibacterial agents.[3][4] Among the myriad of functionalized pyrimidines, (4-Chloropyrimidin-5-yl)methanol emerges as a particularly valuable synthetic intermediate. Its dual reactivity, stemming from the electrophilic chlorine at the C4 position and the nucleophilic hydroxyl group of the methanol substituent, offers a versatile platform for the construction of complex molecular architectures, especially in the realm of kinase inhibitors.[5] This guide provides an in-depth exploration of the synthesis, properties, and key applications of (4-Chloropyrimidin-5-yl)methanol, offering detailed protocols and expert insights for researchers in drug development.
Physicochemical Properties and Safe Handling
A thorough understanding of the physicochemical properties and safety profile of (4-Chloropyrimidin-5-yl)methanol is paramount for its effective and safe utilization in the laboratory.
Table 1: Physicochemical Properties of (4-Chloropyrimidin-5-yl)methanol
| Property | Value | Reference |
| CAS Number | 389799-45-5 | |
| Molecular Formula | C₅H₅ClN₂O | |
| Molecular Weight | 144.56 g/mol | |
| Appearance | Off-white to light yellow solid | General observation |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF | General knowledge |
| Storage | Store at 2-8°C, sealed and protected from moisture |
Safety and Handling Precautions:
(4-Chloropyrimidin-5-yl)methanol is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[6] It may also cause respiratory irritation. Therefore, strict adherence to safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[6]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6]
-
Handling: Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Synthesis of (4-Chloropyrimidin-5-yl)methanol
The synthesis of (4-Chloropyrimidin-5-yl)methanol can be efficiently achieved through the reduction of a suitable precursor, such as 4,6-dichloropyrimidine-5-carbaldehyde. The following protocol provides a reliable method for its preparation.
Protocol 1: Synthesis via Reduction of 4,6-Dichloropyrimidine-5-carbaldehyde
This protocol involves the selective reduction of the aldehyde functionality in the presence of two chloro-substituents. Sodium borohydride is a mild and effective reducing agent for this transformation.[7][8]
Materials:
-
4,6-Dichloropyrimidine-5-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4,6-dichloropyrimidine-5-carbaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reduction: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (4-Chloropyrimidin-5-yl)methanol as a solid.
Caption: Synthesis of (4-Chloropyrimidin-5-yl)methanol.
Applications in the Synthesis of Bioactive Molecules
The strategic placement of the chloro and hydroxymethyl groups makes (4-Chloropyrimidin-5-yl)methanol a versatile building block for the synthesis of kinase inhibitors and other pharmacologically active compounds.
Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent, facilitates nucleophilic aromatic substitution at the C4 position. This reaction is a cornerstone for introducing diverse amine functionalities, a common feature in many kinase inhibitors that interact with the hinge region of the kinase domain.
Protocol 2: General Procedure for SNAr with Anilines
This protocol describes the coupling of (4-Chloropyrimidin-5-yl)methanol with a substituted aniline, a key step in the synthesis of various kinase inhibitors.
Materials:
-
(4-Chloropyrimidin-5-yl)methanol
-
Substituted aniline (e.g., 4-methoxyaniline)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF) or 2-Propanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a solution of (4-Chloropyrimidin-5-yl)methanol (1.0 eq) in DMF or 2-propanol, add the substituted aniline (1.1 eq) and DIPEA (2.0 eq).
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and pour it into water.
-
Isolation: Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purification: If necessary, purify the crude product by recrystallization or column chromatography.
Caption: Nucleophilic Aromatic Substitution Reaction.
O-Alkylation of the Hydroxymethyl Group
The primary alcohol of (4-Chloropyrimidin-5-yl)methanol can be readily functionalized through O-alkylation to introduce various side chains, which can modulate the physicochemical properties and biological activity of the final compound.
Protocol 3: General Procedure for O-Alkylation
This protocol outlines the etherification of the hydroxymethyl group using an alkyl halide.
Materials:
-
(4-Chloropyrimidin-5-yl)methanol
-
Alkyl halide (e.g., benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup (using NaH): To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of (4-Chloropyrimidin-5-yl)methanol (1.0 eq) in DMF dropwise.
-
Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise and allow the reaction to warm to room temperature. Stir for 2-6 hours.
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, carefully quench with water and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Sources
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. Synthesis of novel potential ROCK inhibitors and their antimigratory effects | Semantic Scholar [semanticscholar.org]
- 5. Design, Synthesis, and Evaluation of Novel ROCK Inhibitors for Glaucoma Treatment: Insights into In Vitro and In Vivo Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Nucleophilic Aromatic Substitution on 4-Chloropyrimidines
A Technical Guide for Synthetic and Medicinal Chemists
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities and synthetic versatility.[1][2] As an electron-deficient (π-deficient) aromatic heterocycle, the pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr), a powerful transformation for introducing molecular complexity.[3] Among the various halopyrimidines, 4-chloropyrimidines serve as exceptionally useful intermediates. Their C4 position is generally the most activated site for nucleophilic attack, making them ideal precursors for the synthesis of a wide array of 4-substituted pyrimidines used in drug discovery programs targeting cancers, infectious diseases, and neurological disorders.[4][5]
This guide provides an in-depth exploration of the SNAr reaction on 4-chloropyrimidines, detailing the underlying mechanistic principles, regioselectivity, and field-proven protocols for various classes of nucleophiles.
The Mechanism and Regioselectivity of SNAr on Pyrimidines
The SNAr reaction on chloropyrimidines proceeds via a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine, leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[4][6] In the final step, the leaving group (chloride) is expelled, restoring the aromaticity of the ring.
Why the 4-Position?
In pyrimidines containing chloro-substituents at both the C2 and C4 positions (e.g., 2,4-dichloropyrimidine), nucleophilic attack preferentially occurs at the C4 position.[6][7][8] This regioselectivity is a consequence of two primary electronic factors:
-
Stabilization of the Meisenheimer Complex: When a nucleophile attacks the C4 position, the resulting negative charge in the Meisenheimer complex can be effectively delocalized onto both ring nitrogen atoms through resonance. Attack at the C2 position allows for delocalization onto the adjacent nitrogen atoms as well, but the intermediate formed from C4 attack is generally more stable.[4][6]
-
Frontier Molecular Orbital (FMO) Theory: Computational analyses show that the Lowest Unoccupied Molecular Orbital (LUMO) of unsubstituted 2,4-dichloropyrimidine has a larger coefficient at the C4 carbon compared to the C2 carbon.[6][8] According to FMO theory, the reaction is orbitally controlled, and the nucleophile's Highest Occupied Molecular Orbital (HOMO) will preferentially interact with the larger lobe of the pyrimidine's LUMO, directing the attack to the C4 position.[6]
It is crucial to note that this C4 selectivity can be altered or even reversed by the presence of other substituents on the pyrimidine ring. Strong electron-donating groups at the C6 position, for instance, can modify the LUMO distribution and direct the substitution to the C2 position.[7][8]
Caption: General Mechanism of SNAr on 4-Chloropyrimidine.
Core Protocols and Methodologies
The following protocols provide representative procedures for the substitution of 4-chloropyrimidines with common classes of nucleophiles. Researchers should consider these as starting points, as optimization of solvent, base, and temperature may be required for specific substrates.
Summary of Typical Reaction Conditions
| Nucleophile Class | Example Nucleophile | Typical Base(s) | Typical Solvent(s) | Temperature Range |
| N-Nucleophiles | Primary/Secondary Amines | DIPEA, Et₃N, K₂CO₃ | Propanol, DMF, DMSO, THF | 25 - 140 °C |
| O-Nucleophiles | Alcohols, Phenols | NaH, K₂CO₃, Cs₂CO₃ | DMF, MeCN, Dioxane | 25 - 100 °C |
| S-Nucleophiles | Thiols, Thiophenols | K₂CO₃, NaH | DMF, MeCN, Ethanol | 0 - 80 °C |
| C-Nucleophiles | Arylboronic Acids (Suzuki) | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene/EtOH/H₂O | 50 - 100 °C |
Protocol 1: Synthesis of 4-Aminopyrimidines via N-Nucleophile Substitution
The displacement of the C4-chloride with amines is one of the most widely used transformations in the synthesis of pyrimidine-based drug candidates.[9][10] The reaction is typically carried out in a polar solvent with a non-nucleophilic base to scavenge the HCl byproduct.
Materials:
-
Substituted 4-chloropyrimidine (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
-
Anhydrous propanol or Dimethylformamide (DMF)
Procedure:
-
To a reaction vial, add the 4-chloropyrimidine (e.g., 2 mmol).
-
Add anhydrous propanol (e.g., 1 mL per mmol of chloropyrimidine). Stir the mixture at room temperature to dissolve or suspend the starting material.
-
Add the desired amine (e.g., 2.2 mmol, 1.1 equiv).
-
Add triethylamine (e.g., 4 mmol, 2.0 equiv) to the reaction mixture.
-
Seal the vial and heat the reaction to a temperature between 80-140 °C. For microwave-assisted synthesis, reactions are often complete within 15-30 minutes.[9] For conventional heating, monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Alternatively, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).[9]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Causality: The base (Et₃N or DIPEA) is essential to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. Polar solvents like propanol or DMF are used to ensure solubility of the reactants and facilitate the ionic mechanism.
Protocol 2: Synthesis of 4-Alkoxy/Aryloxypyrimidines via O-Nucleophile Substitution
The reaction with alcohols or phenols provides access to important ether-linked pyrimidines. A strong base, such as sodium hydride (NaH), is typically required to deprotonate the alcohol or phenol, forming the more potent nucleophilic alkoxide or phenoxide.
Materials:
-
Substituted 4-chloropyrimidine (1.0 equiv)
-
Alcohol or Phenol (1.2 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.3 equiv) or Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend NaH (1.3 equiv) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the alcohol or phenol (1.2 equiv) in anhydrous DMF to the NaH suspension. Stir for 20-30 minutes at 0 °C, allowing for the evolution of hydrogen gas to cease.
-
Add a solution of the 4-chloropyrimidine (1.0 equiv) in anhydrous DMF to the freshly prepared nucleophile solution.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-24 hours). Gentle heating (e.g., 50-80 °C) may be required for less reactive substrates.[11]
-
Workup: Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography.
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the O-H group, generating the active nucleophile. Anhydrous, polar aprotic solvents like DMF are ideal as they are stable to the strong base and effectively solvate the ionic intermediates.
Protocol 3: Synthesis of 4-Thioether Pyrimidines via S-Nucleophile Substitution
Thioethers are synthesized in a manner analogous to ethers, though the reactions often proceed under milder conditions due to the higher nucleophilicity of sulfur compared to oxygen.
Materials:
-
Substituted 4-chloropyrimidine (1.0 equiv)
-
Thiol (1.1 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
Procedure:
-
Combine the 4-chloropyrimidine (1.0 equiv), thiol (1.1 equiv), and potassium carbonate (2.0 equiv) in anhydrous acetonitrile.
-
Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be heated to 40-60 °C. Reactions are typically complete within 1-6 hours.
-
Workup: Filter the reaction mixture to remove the inorganic salts, washing the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.
-
Purify by column chromatography if necessary.
Causality: Thiols are more acidic than alcohols, allowing for the use of a milder base like K₂CO₃ for deprotonation. The high nucleophilicity of the resulting thiolate enables the reaction to proceed efficiently, often at room temperature.[11][12]
Protocol 4: Synthesis of 4-Arylpyrimidines via Suzuki Cross-Coupling
While not a classic SNAr reaction, palladium-catalyzed Suzuki-Miyaura cross-coupling is the premier method for forming C-C bonds at the C4 position and is an indispensable tool for diversifying 4-chloropyrimidine scaffolds.[13][14][15]
Materials:
-
Substituted 4-chloropyrimidine (1.0 equiv)
-
Arylboronic acid or ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)[16]
Procedure:
-
To a Schlenk flask, add the 4-chloropyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), base (e.g., K₂CO₃, 3.0 equiv), and palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 6-24 hours).[13]
-
Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the 4-arylpyrimidine.
Causality: The palladium catalyst is essential for mediating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forms the new C-C bond. The base activates the boronic acid for the transmetalation step. The use of mixed aqueous-organic solvents is common and often crucial for reaction success.[16]
Caption: General workflow for SNAr and Cross-Coupling reactions.
Conclusion
Nucleophilic aromatic substitution on 4-chloropyrimidines is a robust and highly predictable synthetic strategy that is fundamental to modern medicinal chemistry. The inherent electronic properties of the pyrimidine ring render the C4 position exceptionally susceptible to displacement by a wide range of N-, O-, S-, and C-nucleophiles. The protocols and mechanistic insights provided herein serve as a practical guide for researchers, enabling the efficient synthesis and diversification of pyrimidine-based compounds for the development of novel therapeutic agents.
References
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Vertex AI Search.
-
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). ResearchGate. Retrieved from [Link]
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate. Retrieved from [Link]
-
SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (2022). NIH. Retrieved from [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. Retrieved from [Link]
-
SNAr reactions of pi-deficient aromatic rings. (2020). YouTube. Retrieved from [Link]
-
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved from [Link]
-
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). PubMed Central. Retrieved from [Link]
-
Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (n.d.). Arkat USA. Retrieved from [Link]
-
One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.). NIH. Retrieved from [Link]
-
Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. (2003). PubMed. Retrieved from [Link]
-
Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd. (2021). ResearchGate. Retrieved from [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central. Retrieved from [Link]
-
SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (n.d.). HETEROCYCLES. Retrieved from [Link]
-
Synthesis and Structural Studies of 4-Thioxopyrimidines with Antimicrobial Activities. (n.d.). ResearchGate. Retrieved from [Link]
- Preparation method for chloropyrimidine compound. (n.d.). Google Patents.
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (n.d.). Journal of the Chemical Society C. Retrieved from [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate. Retrieved from [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (n.d.). PubMed Central. Retrieved from [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). PubMed Central. Retrieved from [Link]
-
Chemical synthesis of 4'-thio and 4'-sulfinyl pyrimidine nucleoside analogues. (n.d.). ResearchGate. Retrieved from [Link]
-
One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (n.d.). RSC Publishing. Retrieved from [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. (2020). PubMed Central. Retrieved from [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. (n.d.). QM Magic Class. Retrieved from [Link]
- Process for the preparation of chloropyrimidines. (n.d.). Google Patents.
-
Design, Synthesis, and Biological Evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine Derivatives as Beta Amyloid Cleaving enzyme-1 Inhibitors. (2019). PubMed. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 9. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling with (4-Chloropyrimidin-5-yl)methanol
Introduction: The Strategic Importance of Functionalized Pyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its prevalence in natural products like nucleic acids and in synthetic drugs targeting a wide array of diseases—including cancer, viral infections, and inflammatory conditions—underscores the critical importance of developing robust synthetic methodologies for its elaboration.[1][4] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the C-C bond formation, enabling the introduction of diverse aryl and heteroaryl moieties onto the pyrimidine ring.[5][6][7]
Halogenated pyrimidines are particularly valuable substrates for Suzuki couplings. The electron-deficient nature of the pyrimidine ring renders the C-Cl bond at the 4-position of (4-Chloropyrimidin-5-yl)methanol susceptible to palladium-catalyzed cross-coupling.[1][8] This specific substrate is of particular interest as it allows for the synthesis of 4,5-disubstituted pyrimidines bearing a hydroxymethyl group, a key functional handle for further derivatization or for acting as a crucial pharmacophoric element.
This technical guide provides a comprehensive overview and detailed protocols for the successful execution of Suzuki coupling reactions with (4-Chloropyrimidin-5-yl)methanol. We will delve into the mechanistic underpinnings of the reaction, offer a reasoned selection of catalysts, ligands, and bases, and provide a step-by-step experimental procedure designed for reproducibility and high yield.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[9][10] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The cycle initiates with the oxidative addition of the (4-Chloropyrimidin-5-yl)methanol to a palladium(0) complex (Pd(0)Ln). This is often the rate-determining step and results in the formation of a palladium(II) intermediate.[9] The electron-deficient nature of the pyrimidine ring facilitates this step.[1]
-
Transmetalation: In the presence of a base, the boronic acid is activated to form a boronate species, which then transfers its organic group (aryl or heteroaryl) to the palladium(II) complex, displacing the chloride. This step forms a diorganopalladium(II) intermediate.[10][11]
-
Reductive Elimination: The final step is the reductive elimination of the coupled product, 4-Aryl-5-(hydroxymethyl)pyrimidine, from the diorganopalladium(II) complex. This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[9]
Experimental Design and Optimization
The success of the Suzuki coupling with (4-Chloropyrimidin-5-yl)methanol hinges on the judicious selection of reaction parameters. The presence of the hydroxymethyl group necessitates careful consideration to avoid potential side reactions such as O-arylation or catalyst inhibition.
Parameter Optimization Summary
| Parameter | Recommended Reagents/Conditions | Rationale & Key Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings of heteroaryl chlorides.[1][2] Pd(dppf)Cl₂ and Pd₂(dba)₃ with appropriate ligands are also excellent choices, particularly for more challenging couplings.[5] |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | For challenging couplings or to improve reaction rates and yields, the use of bulky and electron-rich phosphine ligands is recommended.[12][13] These ligands promote the oxidative addition and reductive elimination steps. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | An inorganic base is crucial for the transmetalation step.[10] K₂CO₃ is a good starting point due to its moderate strength and cost-effectiveness.[1][12] K₃PO₄ and Cs₂CO₃ are stronger bases that can be beneficial for less reactive boronic acids.[2] |
| Solvent System | 1,4-Dioxane/H₂O, DMF, Toluene/H₂O | A mixture of an organic solvent and water is often optimal. Water aids in the dissolution of the base and the formation of the active boronate species.[1] 1,4-Dioxane/H₂O is a common and effective choice.[1][2] |
| Temperature | 80-110 °C (Conventional Heating) or 100-140 °C (Microwave) | Higher temperatures are generally required to drive the reaction to completion, especially with less reactive chlorides. Microwave irradiation can significantly reduce reaction times.[1][5] |
Detailed Experimental Protocol: Microwave-Assisted Suzuki Coupling
This protocol describes a general method for the microwave-assisted Suzuki coupling of (4-Chloropyrimidin-5-yl)methanol with an arylboronic acid.
Materials
-
(4-Chloropyrimidin-5-yl)methanol (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Degassed 1,4-Dioxane
-
Degassed deionized water
-
10 mL microwave reactor vial with a magnetic stir bar
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure
Figure 2: Experimental workflow for the microwave-assisted Suzuki coupling.
-
Reagent Preparation: To a 10 mL microwave reactor vial containing a magnetic stir bar, add (4-Chloropyrimidin-5-yl)methanol (e.g., 0.5 mmol, 1.0 equiv), the desired arylboronic acid (e.g., 0.6 mmol, 1.2 equiv), and potassium carbonate (e.g., 1.5 mmol, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 0.0125 mmol, 2.5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (e.g., 4 mL) and degassed deionized water (e.g., 1 mL) to the vial.
-
Reaction Setup: Seal the vial with a cap and place it in the microwave reactor.
-
Microwave Irradiation: Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 20-30 minutes) with stirring. Monitor the reaction progress by TLC or LC-MS if possible.
-
Workup: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with water (20 mL) and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-Aryl-5-(hydroxymethyl)pyrimidine.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Low reaction temperature or short reaction time- Poor quality boronic acid | - Use a fresh batch of catalyst.- Ensure all solvents are thoroughly degassed.- Increase the reaction temperature and/or time.- Use a fresh, high-purity boronic acid. Consider converting it to the corresponding trifluoroborate salt for enhanced stability. |
| Formation of Side Products (e.g., Homocoupling of Boronic Acid) | - Catalyst decomposition- Presence of oxygen | - Use a more robust ligand (e.g., SPhos, XPhos).- Ensure the reaction is performed under a strictly inert atmosphere. |
| Decomposition of Starting Material | - Base-mediated degradation of the hydroxymethyl group- High reaction temperature | - Use a milder base such as K₃PO₄ or KF.[11][13]- Lower the reaction temperature and increase the reaction time. |
| Difficulty in Purification | - Presence of palladium residues- Similar polarity of product and byproducts | - Treat the crude product with a palladium scavenger.- Optimize the eluent system for column chromatography. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally valuable method for the synthesis of 4-aryl- and 4-heteroaryl-substituted 5-(hydroxymethyl)pyrimidines. By carefully selecting the catalyst, ligand, base, and solvent system, and by optimizing the reaction conditions, researchers can achieve high yields of these important building blocks for drug discovery and development. The protocol provided herein serves as a robust starting point for the exploration of a wide range of coupling partners with (4-Chloropyrimidin-5-yl)methanol.
References
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. [Link]
-
Suzuki Cross Coupling Reaction- A Review. [Link]
-
Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
-
Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
-
Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... [Link]
-
Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. [Link]
-
(PDF) Suzuki Cross Coupling Reaction-A Review. [Link]
-
Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using... [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. [Link]
-
A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. [Link]
-
A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. [Link]
-
Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. [Link]
-
Suzuki-Miyaura Coupling. [Link]
-
Suzuki Coupling. [Link]
-
Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. iglobaljournal.com [iglobaljournal.com]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Scientist's Guide to the Buchwald-Hartwig Amination of Chloropyrimidines
Introduction: Unlocking the Potential of Aminopyrimidines
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] The introduction of an amino group onto this heterocycle is a critical transformation, often modulating a molecule's pharmacological profile. The Palladium-catalyzed Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging C–N bonds, revolutionizing the synthesis of arylamines.[2][3][4]
However, applying this reaction to chloropyrimidines presents a distinct set of challenges. As substrates, aryl chlorides are significantly less reactive than their bromide or iodide counterparts due to the strength of the C–Cl bond.[5][6] Consequently, the oxidative addition of the chloropyrimidine to the palladium catalyst is often slow and inefficient, demanding carefully optimized conditions and specialized catalytic systems.
This guide provides an in-depth exploration of the Buchwald-Hartwig amination of chloropyrimidines, moving from core mechanistic principles to practical, field-proven protocols. It is designed for researchers, scientists, and drug development professionals seeking to leverage this transformative reaction for the synthesis of complex aminopyrimidine derivatives.
The Catalytic Heart of the Reaction: Mechanism and Key Parameters
Understanding the "why" behind each component is critical for success, especially with challenging substrates. The reaction proceeds through a catalytic cycle that is fundamentally the same as other cross-coupling reactions, but with unique considerations for chloropyrimidines.
The Pd(0)/Pd(II) Catalytic Cycle
The generally accepted mechanism involves the following key steps:[2][7][8]
-
Oxidative Addition: An active, low-ligated Pd(0) species inserts into the pyrimidine C–Cl bond. This is the most challenging and typically rate-limiting step for chloro-substrates, requiring significant thermal energy and a highly active catalyst.[5]
-
Ligand Exchange & Amine Coordination: The amine displaces a ligand on the newly formed Pd(II) complex.
-
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired C–N bond is formed, releasing the aminopyrimidine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle for the Buchwald-Hartwig amination of chloropyrimidines.
Causality Behind Component Selection
-
Palladium Precatalyst: While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ reduction to the active Pd(0) state, which can be inefficient.[9][10] For challenging C–Cl bond activation, modern, air-stable palladium precatalysts such as G3 and G4 palladacycles are highly recommended.[5][11] These complexes cleanly and efficiently generate the active Pd(0) species, leading to more reliable and reproducible results.
-
Ligands: The Key to Activating C–Cl Bonds: This is arguably the most critical parameter. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for chloropyrimidines.[5] Success hinges on using bulky, electron-rich ligands that promote the difficult oxidative addition step.
-
Biaryl Monophosphine Ligands: These are the workhorses for this chemistry. Ligands developed by the Buchwald group, such as XPhos, RuPhos, and BrettPhos , are designed to stabilize the Pd(0) center and accelerate both oxidative addition and reductive elimination.[2][7]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors and can be highly effective ligands for activating aryl chlorides.[12]
-
Bidentate Ligands: Ligands like Xantphos can also be effective, particularly in controlling reaction selectivity.[1]
-
-
Base: A strong, non-nucleophilic base is required to deprotonate the coordinated amine without competing in side reactions.
-
Sodium or Potassium tert-butoxide (NaOtBu, KOtBu): These are the most common and effective bases, driving the reaction forward efficiently.[5][9] However, they are incompatible with base-sensitive functional groups like esters.
-
Weaker Inorganic Bases (Cs₂CO₃, K₃PO₄): These are used for substrates that cannot tolerate strong alkoxides. Their use often necessitates a more active catalyst system, higher temperatures, or longer reaction times.[5][9]
-
Lithium Hexamethyldisilazide (LiHMDS): This base can be particularly useful in specific cases, such as achieving regioselectivity with dichloropyrimidines.[13]
-
-
Solvent: Anhydrous, deoxygenated solvents are mandatory, as water and oxygen can deactivate the catalyst.[5] Common choices include toluene, 1,4-dioxane, and tetrahydrofuran (THF).[5][9]
Practical Guide: From Reaction Setup to Troubleshooting
Substrate Reactivity and Regioselectivity
The electronic nature of the pyrimidine ring makes the C2, C4, and C6 positions electron-deficient and susceptible to reaction. When multiple chloro-substituents are present, regioselectivity becomes a key challenge.
-
2,4-Dichloropyrimidines: This is a classic challenge. While traditional SNAr reactions often favor substitution at the C2 position, palladium-catalyzed Buchwald-Hartwig amination frequently shows a strong preference for the C4 position .[13][14][15] This complementary selectivity is a powerful tool for synthetic strategy. However, this outcome is not absolute and can be influenced by the specific catalyst, ligand, and reaction conditions.[16]
General Experimental Workflow
Caption: A typical workflow for a Buchwald-Hartwig amination experiment.
Troubleshooting Common Issues
| Issue | Common Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inefficient oxidative addition (C-Cl bond). 2. Deactivated catalyst (O₂, H₂O). 3. Poor reagent quality. | 1. Switch to a more active catalyst system (e.g., G3/G4 precatalyst + biarylphosphine ligand like XPhos or RuPhos).[5] 2. Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).[5] 3. Increase reaction temperature (typically 80-110 °C).[5] 4. Ensure strictly anhydrous and inert conditions. Use freshly dried/degassed solvent.[5] |
| Hydrodehalogenation (-Cl replaced by -H) | 1. Reductive elimination is slow compared to side reactions. 2. Presence of trace water. 3. Impure base. | 1. Use a slight excess of the amine coupling partner (1.2–1.5 equiv).[5] 2. Ensure all reagents and solvents are scrupulously dry.[5] 3. Use a high-purity base (e.g., sublimation-grade NaOtBu).[5] |
| Poor Regioselectivity (with di/trichloropyrimidines) | 1. Suboptimal catalyst/ligand combination. 2. Reaction conditions favoring a competing pathway (e.g., SNAr). | 1. Screen different ligands (e.g., XPhos vs. Xantphos) and bases (e.g., NaOtBu vs. LiHMDS).[13][16] 2. Carefully control the order of addition. For some systems, premixing the amine and base before adding to the catalyst/substrate solution can improve selectivity.[13] |
Validated Experimental Protocols
The following protocols are adapted from peer-reviewed literature and serve as robust starting points for optimization.
Protocol 1: General Synthesis of an N-Aryl-2-aminopyrimidine
This protocol is adapted from a procedure for the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives and is suitable for coupling various anilines to a 2-chloropyrimidine core.[1]
Materials:
-
2-Chloropyrimidine derivative (1.0 equiv)
-
Aniline derivative (1.1 equiv)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.05 - 0.10 equiv)
-
Xantphos (0.05 - 0.10 equiv)
-
Sodium tert-butoxide (NaOtBu) (3.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the 2-chloropyrimidine, aniline derivative, PdCl₂(PPh₃)₂, Xantphos, and NaOtBu.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by adding water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired N-aryl-2-aminopyrimidine.
Protocol 2: Highly Regioselective C4-Amination of a 6-Aryl-2,4-dichloropyrimidine
This protocol is based on a method developed for the highly regioselective C4-amination of dichloropyrimidines using secondary aliphatic amines.[13] The order of addition is critical to suppress the non-catalyzed SNAr pathway and achieve high selectivity.[13]
Materials:
-
6-Aryl-2,4-dichloropyrimidine (1.0 equiv)
-
Secondary aliphatic amine (e.g., morpholine, piperidine) (1.1 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
rac-BINAP (0.04 equiv)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under inert atmosphere, add Pd(OAc)₂ and rac-BINAP. Add anhydrous THF and stir for 10 minutes at room temperature to form the catalyst complex.
-
Amine-Base Premixing: In a separate dry flask under inert atmosphere, add the secondary aliphatic amine. Cool the flask to 0 °C and slowly add the LiHMDS solution. Stir for 15 minutes at 0 °C.
-
Reaction Setup: To the flask containing the catalyst complex, add the 6-aryl-2,4-dichloropyrimidine.
-
Critical Addition Step: Slowly add the premixed amine/LiHMDS solution from step 2 to the catalyst/pyrimidine mixture at room temperature.
-
Heat the reaction mixture to 65 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via silica gel column chromatography to isolate the C4-aminated product.
Conclusion
The Buchwald-Hartwig amination of chloropyrimidines is a formidable yet achievable transformation. Success is not found in a single set of "universal conditions," but rather in a rational understanding of the underlying mechanism. The sluggish nature of C–Cl bond activation necessitates the use of highly active, modern catalyst systems, particularly those employing bulky, electron-rich biarylphosphine ligands. By carefully selecting the catalyst, base, and solvent, and by paying close attention to practical details like reaction setup and inert atmosphere, researchers can overcome the inherent challenges and efficiently synthesize a diverse array of valuable aminopyrimidine compounds.
References
-
Al-Hiari, Y. M., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. Available at: [Link]
-
Thieme. (2006). Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Synfacts. Available at: [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Available at: [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: [Link]
-
Lundgren, R. J., & Stradiotto, M. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Available at: [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Magano, J. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Man, H.-W., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]
-
ResearchGate. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. Available at: [Link]
-
YouTube. (2021). Buchwald-Hartwig Amination Reaction. Harish Chopra. Available at: [Link]
-
Lu, C.-J., et al. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition. Available at: [Link]
-
MDPI. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules. Available at: [Link]
-
ResearchGate. (2014). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link]
-
Semantic Scholar. (2013). Highly Regioselective Buchwald–Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. Semantic Scholar. Available at: [Link]
Sources
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. research.rug.nl [research.rug.nl]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Buchwald触媒・配位子 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: (4-Chloropyrimidin-5-yl)methanol in Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of the Pyrimidine Scaffold and the Utility of (4-Chloropyrimidin-5-yl)methanol
The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds, including numerous FDA-approved drugs.[1][2] Its significance is particularly pronounced in the field of oncology, where it forms the core of many small-molecule kinase inhibitors.[3] Kinases, enzymes that regulate cellular signaling pathways, are frequently dysregulated in cancer, making them prime therapeutic targets.[4] The pyrimidine ring's ability to mimic the adenine base of ATP allows it to effectively bind within the kinase active site, often forming critical hydrogen bond interactions with the hinge region of the enzyme.[5]
This guide focuses on a specific, highly versatile building block: (4-Chloropyrimidin-5-yl)methanol . This reagent is of particular interest to researchers, scientists, and drug development professionals for several strategic reasons:
-
Dual Reactive Centers: It possesses two distinct points for chemical modification: the highly reactive chlorine atom at the C4 position and the hydroxymethyl group at the C5 position.
-
Regioselective Functionalization: The electron-deficient nature of the pyrimidine ring makes the C4-chloro group exceptionally susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7] This allows for the precise and predictable introduction of various aryl, heteroaryl, or amino moieties.
-
The 5-Hydroxymethyl "Handle": The methanol group at the C5 position is not merely a passive substituent. It can serve as a key pharmacophoric element, engaging in hydrogen bonding within the kinase active site. Alternatively, it can function as a versatile synthetic handle, allowing for further elaboration through oxidation to an aldehyde or carboxylic acid, or through etherification to introduce additional diversity and modulate physicochemical properties.
This document provides a detailed exploration of the application of (4-chloropyrimidin-5-yl)methanol in the synthesis of kinase inhibitors, offering field-proven insights, step-by-step protocols for key transformations, and an explanation of the chemical principles that underpin these synthetic strategies.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is fundamental to its effective use. The table below summarizes key physicochemical data for (4-Chloropyrimidin-5-yl)methanol and related structures.
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₂O | N/A |
| Molecular Weight | 144.56 g/mol | [8] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF | [4] |
| Storage | Store in a cool, dry place away from light | N/A |
Core Synthetic Strategies and Protocols
The true utility of (4-chloropyrimidin-5-yl)methanol lies in its capacity for sequential, regioselective functionalization. The C4-chloro group is typically the first to be addressed due to its high reactivity, followed by modification of the C5-hydroxymethyl group if required.
Strategy 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The SNAr reaction is a powerful method for introducing amine functionalities at the C4 position of the pyrimidine ring. This is a common strategy in the synthesis of many kinase inhibitors, where the resulting amino group often serves as a crucial hydrogen bond donor to the kinase hinge region.
Causality Behind the Protocol: The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the carbon atoms, particularly C2, C4, and C6, electrophilic and thus susceptible to nucleophilic attack.[7] The chlorine atom at C4 is an excellent leaving group, facilitating the substitution reaction. The choice of a suitable base is critical to deprotonate the incoming amine nucleophile, increasing its nucleophilicity. A high-boiling point solvent like 1-pentanol or DMSO is often used to drive the reaction to completion, as these reactions can be sluggish at lower temperatures.
dot
Caption: General workflow for the SNAr reaction.
Detailed Protocol: Synthesis of (4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-5-yl)methanol
This protocol is a representative example based on the synthesis of intermediates for ALK/EGFR dual kinase inhibitors.[9]
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine (4-Chloropyrimidin-5-yl)methanol (1.0 eq), 2-(isopropylsulfonyl)aniline (1.1 eq), and 1-pentanol (to achieve a 0.2 M solution).
-
Addition of Base: Add N,N-Diisopropylethylamine (DIEA) (2.0 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. A precipitate may form.
-
Purification: Collect the solid by filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Strategy 2: Suzuki-Miyaura Cross-Coupling at the C4-Position
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forming carbon-carbon bonds, enabling the introduction of aryl or heteroaryl groups at the C4 position.[6] This is particularly relevant for kinase inhibitors that require a larger aromatic system to occupy the ATP binding pocket.
Causality Behind the Protocol: This palladium-catalyzed reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[10] The C4-Cl bond of the pyrimidine readily undergoes oxidative addition to a Pd(0) catalyst.[11] The choice of palladium catalyst and ligand is crucial for efficient reaction; Pd(PPh₃)₄ is a common choice.[11] A base (e.g., K₂CO₃, K₃PO₄) is required for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[10] An aprotic solvent system, often with a small amount of water, is typically used to facilitate the dissolution of both organic and inorganic reagents.
dot
Caption: General workflow for the Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of (4-(1H-pyrazol-4-yl)pyrimidin-5-yl)methanol
-
Inert Atmosphere: To a flame-dried Schlenk flask, add (4-Chloropyrimidin-5-yl)methanol (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Base Addition: Add a degassed 2M aqueous solution of potassium carbonate (K₂CO₃) (3.0 eq) followed by degassed 1,4-dioxane (to achieve a 0.1 M solution).
-
Reaction Conditions: Heat the reaction mixture to 90-100 °C and stir for 4-8 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to afford the desired coupled product.
Strategy 3: Modification of the 5-Hydroxymethyl Group
Once the C4 position is appropriately functionalized, the 5-hydroxymethyl group can be modified to fine-tune the molecule's properties or to introduce new points of interaction with the target kinase.
A. Oxidation to the Aldehyde
The hydroxymethyl group can be oxidized to the corresponding aldehyde, which can then participate in reactions such as reductive amination to build more complex side chains.
Causality Behind the Protocol: Mild oxidizing agents like manganese dioxide (MnO₂) are often preferred for the oxidation of allylic or benzylic-type alcohols, as they minimize over-oxidation to the carboxylic acid. The reaction is typically performed in an inert solvent like dichloromethane (DCM) at room temperature. The solid MnO₂ is easily removed by filtration upon reaction completion.
Detailed Protocol: Oxidation to 4-Substituted-pyrimidine-5-carbaldehyde
-
Reagent Setup: To a solution of the (4-substituted-pyrimidin-5-yl)methanol (1.0 eq) in DCM (0.1 M), add activated manganese dioxide (MnO₂) (5-10 eq).
-
Reaction Conditions: Stir the suspension vigorously at room temperature for 12-24 hours.
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite®, washing the pad thoroughly with DCM.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can often be used in the next step without further purification.
B. Protection of the Hydroxymethyl Group
In multi-step syntheses, it may be necessary to protect the hydroxymethyl group to prevent it from interfering with subsequent reactions.
Causality Behind the Protocol: The methoxymethyl (MOM) ether is a common protecting group for alcohols.[6] It is stable to a wide range of reaction conditions, including those used for many cross-coupling and nucleophilic substitution reactions. The protection is typically achieved using methoxymethyl chloride (MOM-Cl) and a non-nucleophilic base like DIEA to scavenge the HCl byproduct.
Detailed Protocol: MOM Protection
-
Reagent Setup: Dissolve the (4-substituted-pyrimidin-5-yl)methanol (1.0 eq) in anhydrous DCM (0.2 M) and cool the solution to 0 °C in an ice bath.
-
Base and Reagent Addition: Add DIEA (1.5 eq) followed by the dropwise addition of MOM-Cl (1.2 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash chromatography if necessary.
Conclusion and Future Outlook
(4-Chloropyrimidin-5-yl)methanol is a powerful and versatile building block for the synthesis of pyrimidine-based kinase inhibitors. Its well-defined and predictable reactivity at the C4 position, combined with the synthetic options offered by the C5-hydroxymethyl group, provides medicinal chemists with a robust platform for generating diverse libraries of potential drug candidates. The protocols outlined in this document provide a solid foundation for researchers to design and execute efficient synthetic routes towards novel and potent kinase inhibitors, ultimately contributing to the advancement of targeted cancer therapies.
References
-
Bentham Science Publishers. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). [Link]
-
MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
-
MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. [Link]
-
Thieme. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]
-
ResearchGate. (2009). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. [Link]
-
National Center for Biotechnology Information. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. [Link]
-
MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]
-
LookChem. (n.d.). (4-chlorophenyl)(pyrimidin-5-yl)methanol. [Link]
-
PubMed. (2011). Methoxymethyl (MOM) group nitrogen protection of pyrimidines bearing C-6 acyclic side-chains. [Link]
-
MDPI. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. [Link]
-
PubMed. (2014). Second-generation ALK Inhibitors: Filling the Non "MET" Gap. [Link]
-
Oriental Journal of Chemistry. (2018). Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. [Link]
-
PubChem. (n.d.). (2-Chloropyrimidin-5-yl)methanol. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. [Link]
-
MDPI. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. [Link]
-
PubMed. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. medkoo.com [medkoo.com]
- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Methoxymethyl (MOM) group nitrogen protection of pyrimidines bearing C-6 acyclic side-chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of Aminopyrimidines: A Detailed Protocol for the Reaction of Chloropyrimidines with Amine Nucleophiles
Introduction: The Central Role of Aminopyrimidines in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3] The introduction of an amino group to the pyrimidine ring is a critical transformation, often modulating the compound's pharmacological profile and target engagement. The reaction of a chloropyrimidine with an amine nucleophile is a fundamental and widely utilized method for the synthesis of these valuable aminopyrimidine derivatives.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for this reaction, delving into the underlying mechanistic principles, offering detailed experimental procedures, and discussing key factors for successful execution and optimization.
Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The reaction between a chloropyrimidine and an amine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[6][7] Unlike aliphatic SN2 reactions, the SNAr reaction at an sp2-hybridized carbon of the aromatic ring involves a two-step addition-elimination process.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The amine nucleophile attacks the electron-deficient carbon atom bearing the chlorine atom on the pyrimidine ring. This disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The presence of electron-withdrawing nitrogen atoms in the pyrimidine ring facilitates this attack by lowering the energy of the LUMO and stabilizing the negative charge in the intermediate.[8]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the chloride leaving group, yielding the final aminopyrimidine product.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. wuxibiology.com [wuxibiology.com]
The Strategic Role of (4-Chloropyrimidin-5-yl)methanol in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its prevalence in natural bioactive molecules like the nucleobases of DNA and RNA.[1] This inherent biological relevance has spurred the development of a vast library of synthetic pyrimidine derivatives with a wide spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1] Among the myriad of pyrimidine-based building blocks, (4-Chloropyrimidin-5-yl)methanol stands out as a particularly versatile intermediate in the synthesis of complex, biologically active molecules. Its unique arrangement of a reactive chlorine atom and a functional hydroxymethyl group on the pyrimidine core provides medicinal chemists with a powerful tool for structural elaboration and the exploration of chemical space in the quest for novel therapeutics.
This guide provides an in-depth exploration of the synthesis, characterization, and application of (4-Chloropyrimidin-5-yl)methanol in drug discovery and development. It is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic and medicinal chemistry endeavors.
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of (4-Chloropyrimidin-5-yl)methanol is crucial for its effective use in synthesis and for ensuring laboratory safety.
| Property | Value | Reference |
| CAS Number | 389799-45-5 | [2] |
| Molecular Formula | C₅H₅ClN₂O | [2] |
| Molecular Weight | 144.56 g/mol | [2] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents | General knowledge |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | General knowledge |
Synthesis and Purification: A Detailed Protocol
The synthesis of (4-Chloropyrimidin-5-yl)methanol can be achieved through a multi-step process starting from readily available precursors. The following protocol outlines a representative synthetic route.
Protocol 1: Synthesis of (4-Chloropyrimidin-5-yl)methanol
This protocol is a representative method and may require optimization based on laboratory conditions and available starting materials.
Step 1: Synthesis of 4-Hydroxypyrimidine-5-carbaldehyde
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 4,6-dihydroxypyrimidine in an appropriate solvent like acetic acid.
-
Vilsmeier-Haack Reagent Formation: In a separate flask, slowly add phosphorus oxychloride to dimethylformamide (DMF) at 0°C to prepare the Vilsmeier-Haack reagent.
-
Formylation: Add the Vilsmeier-Haack reagent dropwise to the pyrimidine solution at room temperature.
-
Reaction and Work-up: Heat the reaction mixture at 80-90°C for several hours. After completion, cool the mixture and pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the product.
-
Purification: Filter the precipitate, wash with water, and dry to obtain 4-hydroxypyrimidine-5-carbaldehyde.
Step 2: Reduction to (4-Hydroxypyrimidin-5-yl)methanol
-
Reaction Setup: Dissolve 4-hydroxypyrimidine-5-carbaldehyde in a suitable solvent such as methanol or ethanol.
-
Reduction: Cool the solution to 0°C and add a reducing agent like sodium borohydride in portions.
-
Reaction and Work-up: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Quench the reaction by adding a few drops of acetic acid.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 3: Chlorination to (4-Chloropyrimidin-5-yl)methanol
-
Reaction Setup: In a well-ventilated fume hood, suspend (4-Hydroxypyrimidin-5-yl)methanol in a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Chlorination: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.
-
Extraction and Purification: Neutralize the aqueous solution with a base and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be further purified by column chromatography.[3]
Caption: Synthetic pathway for (4-Chloropyrimidin-5-yl)methanol.
Analytical Characterization
The identity and purity of the synthesized (4-Chloropyrimidin-5-yl)methanol should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons and the methylene protons of the hydroxymethyl group. The ¹³C NMR spectrum will show corresponding signals for the carbon atoms in the molecule.[4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is typically employed.[6]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
(4-Chloropyrimidin-5-yl)methanol is a valuable building block for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. The chlorine atom at the 4-position is susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, while the hydroxymethyl group at the 5-position can be further functionalized.
The Pyrimidine Scaffold in Kinase Inhibition
Protein kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7] The pyrimidine scaffold is a common feature in many approved and investigational kinase inhibitors, as it can mimic the adenine ring of ATP and form key hydrogen bonding interactions with the hinge region of the kinase active site.[3]
Caption: Competitive binding of pyrimidine inhibitors to the kinase hinge region.
Synthetic Utility: Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom on the pyrimidine ring of (4-Chloropyrimidin-5-yl)methanol serves as a handle for introducing diverse aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions.[1][8] These reactions are fundamental in modern medicinal chemistry for the construction of complex molecular architectures.
Protocol 2: Representative Suzuki-Miyaura Coupling Reaction
This protocol provides a general procedure for the Suzuki-Miyaura coupling of (4-Chloropyrimidin-5-yl)methanol with an arylboronic acid.
-
Reaction Setup: In a reaction vessel, combine (4-Chloropyrimidin-5-yl)methanol (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.02-0.1 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water. Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Reaction: Heat the reaction mixture to 80-120°C and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture and dilute it with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 4-aryl-5-(hydroxymethyl)pyrimidine.[1][9]
Caption: General scheme for Suzuki coupling with (4-Chloropyrimidin-5-yl)methanol.
Conclusion
(4-Chloropyrimidin-5-yl)methanol is a highly valuable and versatile building block in drug discovery and development. Its strategic combination of a reactive chlorine atom and a functionalizable hydroxymethyl group on the biologically relevant pyrimidine scaffold provides a powerful platform for the synthesis of diverse and complex molecules. The application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, allows for the efficient elaboration of this intermediate into potent kinase inhibitors and other promising therapeutic candidates. A thorough understanding of its synthesis, characterization, and reactivity is essential for medicinal chemists aiming to explore new frontiers in the design and development of novel pharmaceuticals.
References
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. BenchChem.
- Google Patents. (1996).
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). Semantic Scholar.
- (2R, 4S, 5S) 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)
- Google Patents. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. US10738058B2.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2019). MDPI.
-
LookChem. (n.d.). (4-chlorophenyl)(pyrimidin-5-yl)methanol. Retrieved from [Link]
- Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd. (2021).
- Google Patents. (2015). Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide. WO2015001567A1.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2020). Semantic Scholar.
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing.
- Sonogashira coupling. (n.d.). Wikipedia.
- 1 H and 13 C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d 4 [δ... (n.d.).
- Process for the preparation of kinase inhibitors and intermedi
- Google Patents. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. US10738058B2.
- Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. (2019).
- Google Patents. (1974). Process for preparing 4-hydroxy 5-substituted pyrimidines and products obtained. US3798220A.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016).
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). J. Org. Chem.
- Google Patents. (2001). Method for producing 4-chloro-6-hydroxypyrimidine. WO2001000593A1.
- Google Patents. (2008). Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5.... US20080200690A1.
- ANILINOPYRIMIDINE DERIVATIVES AS IKK INHIBITORS AND COMPOSITIONS AND METHODS REL
-
ZaiQi Bio-Tech. (n.d.). (4-amino-2-methylpyrimidin-5-yl)methanol| CAS No:73-67-6. Retrieved from [Link]
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). KGROUP.
- (2-chlorophenyl)(4-chlorophenyl)(pyrimidin- 5-yl)methanol. (n.d.). CPHI Online.
- Google Patents. (2023). Abl inhibitors and uses thereof. WO2023114759A2.
-
Vichem. (n.d.). Patents invented by our scientists. Retrieved from [Link]
-
Alchemist-pharm. (n.d.). (4-chloropyrimidin-2-yl)methanol. Retrieved from [Link]
- Kinase inhibitors. (2002). PubChem.
- Protocols for purification of of LC-MS grade solvents? (2023).
- Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2021). MDPI.-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2021). MDPI.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of (4-Chloropyrimidin-5-yl)methanol
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of (4-Chloropyrimidin-5-yl)methanol. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying (4-Chloropyrimidin-5-yl)methanol?
A1: The main difficulties arise from the compound's physicochemical properties. (4-Chloropyrimidin-5-yl)methanol is a polar molecule due to the pyrimidine ring's nitrogen atoms and the hydroxyl group. This high polarity can lead to several challenges:
-
Poor Retention in Reverse-Phase Chromatography: The compound may have weak interactions with non-polar C18 stationary phases, leading to early elution and poor separation from other polar impurities.[1]
-
High Solubility in Polar Solvents: This property can make crystallization difficult, as the compound may remain in solution even at low temperatures, leading to low recovery.[1][2]
-
Potential for Peak Tailing in HPLC: The presence of hydrogen bond donors and acceptors can cause strong interactions with residual silanols on silica-based columns, resulting in asymmetric peak shapes.[1]
-
Product Instability: Chlorinated pyrimidines can sometimes be unstable, particularly on acidic stationary phases like silica gel, potentially leading to degradation during purification.[3]
Q2: What are the most common impurities I should expect?
A2: Impurities in the synthesis of (4-Chloropyrimidin-5-yl)methanol typically include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could be precursors like 4,5-dichloropyrimidine or related compounds.
-
Byproducts from Side Reactions: In syntheses involving chlorinating agents, partially chlorinated intermediates or over-chlorinated products can be common.[2]
-
Reagents and Catalysts: Residual reagents or catalysts that are not fully removed during the initial work-up can co-elute with the product.[3]
-
Decomposition Products: If the compound is unstable under the reaction or purification conditions, degradation products may be present. For instance, acid-catalyzed decomposition has been observed in related pyrimidine syntheses.[4]
Q3: Which analytical techniques are best for assessing the purity of (4-Chloropyrimidin-5-yl)methanol?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique for monitoring reaction progress and assessing the complexity of the crude mixture. It helps in developing a suitable solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase method with a polar-endcapped column or a Hydrophilic Interaction Liquid Chromatography (HILIC) method is often suitable.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities, often by comparing the integration of product peaks to impurity peaks.[3] Residual solvents from the reaction or work-up are also readily identified.[5][6]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in identifying impurities and byproducts.[3]
Purification Strategy Workflow
Choosing the correct purification strategy is critical. The following workflow provides a decision-making framework based on the initial purity of your crude material.
Caption: Workflow for selecting a purification strategy.
Troubleshooting Guides
Guide 1: Flash Column Chromatography
Flash column chromatography is often the primary method for purifying moderately pure (<95%) or complex mixtures.
Issue 1: Poor Separation of Product from a Polar Impurity
-
Possible Cause: The chosen solvent system (eluent) has either too high or too low an elution strength, causing compounds to move too quickly or too slowly, respectively. The polarity of your product and the impurity may be very similar.[3]
-
Solution Strategy:
-
Optimize the Solvent System: Use TLC to systematically screen different solvent systems. A common starting point for polar compounds is a mixture of a non-polar solvent (like heptane or ethyl acetate) and a polar solvent (like methanol or ethanol).[7]
-
Introduce a Third Solvent: Adding a small amount of a third solvent can fine-tune selectivity. For example, in a heptane/ethyl acetate system, adding 1-2% methanol can significantly alter the separation profile.
-
Use an Alternative Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase. Alumina (neutral or basic) can be effective if your compound is sensitive to the acidic nature of silica.[3] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) with a polar stationary phase (like diol or amino-bonded silica) may be the best choice.[1]
-
Issue 2: The Product Appears to be Decomposing on the Column
-
Possible Cause: (4-Chloropyrimidin-5-yl)methanol may be unstable on the acidic surface of standard silica gel.[3]
-
Solution Strategy:
-
Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your eluent containing 0.5-1% triethylamine or ammonia. This neutralizes the acidic sites on the silica surface, preventing degradation of acid-sensitive compounds.
-
Switch to a Neutral Stationary Phase: Use neutral alumina as an alternative to silica gel.
-
Minimize Contact Time: Run the column as quickly as possible (hence "flash" chromatography) to reduce the time the compound spends on the stationary phase.
-
Issue 3: Product Elutes as a Broad Band, Leading to Low Purity and Mixed Fractions
-
Possible Cause: This can be due to poor sample loading technique or overloading the column. Dissolving the sample in a solvent stronger than the mobile phase is a common cause of band broadening.
-
Solution Strategy:
-
Dry Loading: Pre-adsorb your crude product onto a small amount of silica gel. To do this, dissolve the crude material in a suitable solvent (e.g., dichloromethane or methanol), add silica gel (typically 2-3 times the mass of the crude product), and evaporate the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be loaded evenly onto the top of the column.
-
Minimize Loading Volume: If using liquid loading, dissolve the sample in the absolute minimum amount of the mobile phase or a weaker solvent.
-
Check Column Loading Capacity: As a rule of thumb, do not load more than 1-5% of the column's silica gel mass (e.g., for a 40 g silica column, load 0.4 g to 2 g of crude material).
-
Protocol: Flash Column Chromatography
-
Solvent System Selection: Use TLC to find a solvent system that gives your product an Rf value of ~0.25-0.35. A good starting point is a gradient of methanol in ethyl acetate or dichloromethane.
-
Column Packing: Wet pack the column with the initial, less polar mobile phase. Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Use the dry loading technique described above for optimal results.
-
Elution: Begin elution with the initial mobile phase. If running a gradient, gradually increase the percentage of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.[1]
Guide 2: Recrystallization
Recrystallization is a powerful technique for purifying compounds that are already relatively pure (>95%) or for a final polishing step after chromatography.[8]
Issue 1: The Product Fails to Crystallize Upon Cooling
-
Possible Cause: The solution is not supersaturated. This can happen if too much solvent was used or if the compound is highly soluble even at low temperatures.[2] The presence of impurities can also inhibit crystal formation.[2]
-
Solution Strategy:
-
Induce Crystallization:
-
Scratch the Flask: Gently scratch the inside of the flask below the solvent level with a glass rod. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.[2]
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the cooled solution to initiate crystallization.[2]
-
-
Increase Concentration: Gently evaporate some of the solvent under a stream of nitrogen or by carefully heating, then allow the solution to cool again.[2]
-
Add an Anti-Solvent: Slowly add a solvent in which your compound is insoluble but which is miscible with your crystallization solvent (e.g., adding heptane to an ethyl acetate solution). Add the anti-solvent dropwise until the solution becomes slightly cloudy, then warm slightly to redissolve and cool slowly.[8][9]
-
Issue 2: The Product "Oils Out" Instead of Forming Crystals
-
Possible Cause: The solution is too supersaturated, or the cooling rate is too fast. The boiling point of the solvent may also be higher than the melting point of the compound.
-
Solution Strategy:
-
Re-heat and Add More Solvent: Heat the solution until the oil redissolves. Add a small amount of additional solvent to reduce the saturation level.
-
Slow Cooling: Allow the solution to cool very slowly. Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature overnight. Slow cooling encourages the formation of well-ordered crystals rather than an amorphous oil.[1]
-
Issue 3: Low Recovery of Purified Product
-
Possible Cause: The compound has significant solubility in the cold solvent, or too much solvent was used initially.
-
Solution Strategy:
-
Optimize Solvent Choice: The ideal solvent dissolves the compound poorly at low temperatures but well at high temperatures.[2]
-
Cool Thoroughly: After cooling to room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation and minimize loss due to solubility.[1]
-
Minimize Washing: When washing the collected crystals, use a minimal amount of ice-cold crystallization solvent to remove surface impurities without dissolving a significant amount of the product.[1]
-
Second Crop: Concentrate the mother liquor (the filtrate) and cool it again to obtain a second, often less pure, crop of crystals.
-
Table 1: Recrystallization Solvent Screening
The ideal solvent should dissolve the compound when hot but not when cold.[8] Test solubility in small vials.
| Solvent | Polarity | Boiling Point (°C) | Suitability Notes |
| Water | High | 100 | May be suitable, but high solubility is possible. |
| Ethanol | High | 78 | Often a good choice for polar compounds.[2] |
| Methanol | High | 65 | Similar to ethanol, but higher volatility.[10] |
| Isopropanol | Medium | 82 | A common and effective recrystallization solvent.[2] |
| Acetonitrile | Medium | 82 | Can be effective; different selectivity than alcohols. |
| Ethyl Acetate | Medium | 77 | Good for moderately polar compounds. |
| Acetone | Medium | 56 | Often too good a solvent, but can be used in mixtures.[2] |
| Heptane/Hexane | Low | 98 / 69 | Likely to be an anti-solvent. Useful for precipitating the product from a more polar solution. |
Protocol: Recrystallization
-
Solvent Selection: In a test tube, add a small amount of crude product and a few drops of a potential solvent. Heat the mixture. A good solvent will dissolve the compound when hot. Let it cool; the compound should crystallize out.
-
Dissolution: Place the crude (4-Chloropyrimidin-5-yl)methanol in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound is just fully dissolved.[1] Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize yield.[1]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small portion of the ice-cold solvent.[1][8]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent.[1]
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Purification of 2,4,6-Substituted Pyrimidine Products.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
Liu, Y., et al. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. PubMed Central. [Link]
-
Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
Li, G., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PubMed Central. [Link]
-
ResearchGate. (2014). How can I perform recrystallization of a solid mixture?. [Link]
-
ResearchGate. (n.d.). Solubility Measurement and Recrystallization Process Design for 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane (AF4) Purification. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability and Reactivity of (4-Chloropyrimidin-5-yl)methanol
Welcome to the technical support center for (4-Chloropyrimidin-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile building block. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs) on the Stability of (4-Chloropyrimidin-5-yl)methanol
Here, we address common questions regarding the stability of (4-Chloropyrimidin-5-yl)methanol under various conditions.
Q1: What are the general storage recommendations for (4-Chloropyrimidin-5-yl)methanol?
(4-Chloropyrimidin-5-yl)methanol should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Like many chlorinated heterocyclic compounds, it is advisable to protect it from moisture and prolonged exposure to light to prevent slow degradation over time. For long-term storage, refrigeration (2-8 °C) is recommended.
Q2: How stable is (4-Chloropyrimidin-5-yl)methanol to acidic conditions?
The pyrimidine ring is generally stable to acidic conditions. However, strong acidic conditions, particularly with heating, can lead to hydrolysis of the chloro group to a hydroxyl group, forming the corresponding pyrimidinone. The rate of hydrolysis is dependent on the acid concentration and temperature.[1] For reactions requiring acidic conditions, it is advisable to use milder acids or perform the reaction at lower temperatures to minimize this side reaction.
Q3: What happens to (4-Chloropyrimidin-5-yl)methanol under basic conditions?
(4-Chloropyrimidin-5-yl)methanol is susceptible to degradation under strongly basic conditions. The primary degradation pathway is nucleophilic substitution of the chloride by hydroxide ions, leading to the formation of the corresponding 5-(hydroxymethyl)pyrimidin-4-ol. This reaction is often irreversible. The use of strong inorganic bases like NaOH or KOH, especially in protic solvents and at elevated temperatures, should be approached with caution. For base-mediated reactions, milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., triethylamine, DIPEA) are generally preferred.
Q4: Is (4-Chloropyrimidin-5-yl)methanol stable to oxidizing and reducing agents?
Oxidative Stability: The pyrimidine ring is relatively electron-deficient and generally resistant to oxidation. However, the hydroxymethyl group is a primary alcohol and can be oxidized to the corresponding aldehyde or carboxylic acid under standard oxidation conditions (e.g., using PCC, PDC, or Swern oxidation). Stronger oxidizing agents could potentially lead to degradation of the pyrimidine ring itself.[2][3]
Reductive Stability: The chloro group can be susceptible to reductive dehalogenation. Catalytic hydrogenation (e.g., using Pd/C and H₂) can lead to the formation of 5-(hydroxymethyl)pyrimidine.[4] Care should be taken when performing reductions on other parts of a molecule containing this moiety.
Troubleshooting Guide for Common Reactions
This section provides troubleshooting advice for common synthetic transformations involving (4-Chloropyrimidin-5-yl)methanol.
Suzuki-Miyaura Coupling
Issue 1: Low or no conversion in a Suzuki-Miyaura coupling reaction.
-
Potential Cause 1: Catalyst Inactivity. Palladium catalysts, particularly Pd(PPh₃)₄, can be sensitive to air and moisture. Ensure the catalyst is fresh and handled under an inert atmosphere (e.g., nitrogen or argon).
-
Troubleshooting 1:
-
Potential Cause 2: Inappropriate Base or Solvent. The choice of base and solvent is critical for a successful Suzuki coupling.
-
Troubleshooting 2:
-
Screen different bases. For chloropyrimidines, common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[5][6]
-
Aqueous solvent mixtures (e.g., dioxane/water, toluene/water, DMF/water) are often necessary to dissolve the base and facilitate the catalytic cycle.[7]
-
The use of methanol as a solvent with K₂CO₃ at room temperature has also been reported to be effective for some chloropyrimidines.[7]
-
-
Potential Cause 3: Boronic Acid Decomposition. Boronic acids can undergo protodeboronation, especially at high temperatures and in the presence of water.
-
Troubleshooting 3:
-
Use a slight excess (1.1-1.5 equivalents) of the boronic acid.
-
Add the boronic acid to the reaction mixture just before the catalyst.
-
Consider using a boronate ester (e.g., pinacol ester) which can be more stable.
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%) | Pd(PPh₃)₄ is a common and effective catalyst. Pd(dppf)Cl₂ can be more robust and efficient for challenging substrates.[8] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | These bases are generally effective and compatible with a wide range of functional groups.[6] |
| Solvent | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O | A mixed solvent system is often required for solubility of all reaction components.[7] |
| Temperature | 80-100 °C | Elevated temperatures are typically necessary to drive the reaction to completion. |
Issue 2: Formation of a significant amount of homocoupled boronic acid.
-
Potential Cause: Presence of Oxygen. Oxygen can promote the oxidative homocoupling of boronic acids.
-
Troubleshooting:
-
Ensure the reaction is rigorously degassed by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.
-
Maintain a positive pressure of nitrogen or argon throughout the reaction.
-
Diagram 1: General Troubleshooting Workflow for Suzuki Coupling
Caption: Troubleshooting workflow for low conversion in Suzuki coupling.
Buchwald-Hartwig Amination
Issue 1: The amination reaction is sluggish or stalls.
-
Potential Cause 1: Inappropriate Ligand Choice. The ligand plays a crucial role in the efficiency of Buchwald-Hartwig amination.
-
Troubleshooting 1:
-
Potential Cause 2: Strong Base Degrading the Substrate. Strong bases like NaOtBu or LiHMDS can lead to decomposition of (4-Chloropyrimidin-5-yl)methanol.
-
Troubleshooting 2:
-
Consider using a weaker base such as K₂CO₃ or Cs₂CO₃, although this may require higher temperatures or longer reaction times.
-
If a strong base is necessary, perform the reaction at a lower temperature to minimize degradation.
-
Diagram 2: Degradation Pathway under Strong Basic Conditions
Caption: Potential hydrolysis of the chloro group under harsh basic conditions.
Nucleophilic Aromatic Substitution (SNAr)
Issue: The SNAr reaction with a nucleophile is not proceeding.
-
Potential Cause 1: Poor Nucleophile. The nucleophile may not be strong enough to displace the chloride from the electron-deficient pyrimidine ring.
-
Troubleshooting 1:
-
If using a neutral nucleophile (e.g., an amine or alcohol), adding a non-nucleophilic base (e.g., triethylamine, DIPEA) can facilitate the reaction by deprotonating the nucleophile in situ or scavenging the HCl byproduct.[12]
-
For weaker nucleophiles, consider converting them to their more reactive conjugate base (e.g., using NaH for an alcohol to form an alkoxide).
-
-
Potential Cause 2: Solvent Effects. The solvent can have a significant impact on the rate of SNAr reactions.
-
Troubleshooting 2:
-
Polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[12]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. research.rug.nl [research.rug.nl]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chloropyrimidine Synthesis
Welcome to the Technical Support Center for chloropyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Understanding and mitigating common side reactions is critical for achieving high yields and purity in the synthesis of these vital heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: My chlorination of a hydroxypyrimidine with POCl₃ is sluggish and gives low yields. What are the primary causes and how can I improve the conversion?
A1: Low conversion rates in the chlorination of hydroxypyrimidines using phosphorus oxychloride (POCl₃) are a common issue. Several factors can contribute to this, primarily related to reaction conditions and the nature of the substrate.
Causality and Expert Insights: The chlorination of a hydroxypyrimidine is essentially a nucleophilic substitution on the phosphorus atom of POCl₃, followed by the elimination of phosphate species to generate the chloropyrimidine. The reactivity of the starting hydroxypyrimidine is a key factor. Electron-donating groups on the pyrimidine ring can enhance the nucleophilicity of the hydroxyl group, facilitating the reaction. Conversely, electron-withdrawing groups can deactivate the substrate, leading to poor conversion.
Furthermore, the reaction often generates polymeric phosphorus byproducts that can coat the starting material and hinder the reaction.[1] The presence of HCl as a byproduct can also lead to the formation of unreactive hydrochloride salts of the starting material or product.
Troubleshooting and Optimization Strategies:
-
Addition of a Tertiary Amine or Amine Hydrochloride: The addition of a tertiary amine, such as N,N-dimethylaniline or triethylamine, or their corresponding hydrochlorides, is a well-established method to improve yields.[1] These bases can neutralize the HCl generated during the reaction, preventing the formation of unreactive salts. They can also act as catalysts.
-
Use of Phosphorus Pentachloride (PCl₅): In cases of particularly unreactive hydroxypyrimidines, the addition of PCl₅ along with POCl₃ can be beneficial. PCl₅ can convert any polymeric phosphorus byproducts back into POCl₃, thus maintaining the concentration of the active chlorinating agent.[1]
-
Solvent-Free Conditions: For many chlorinations of hydroxy-pyrimidines, -pyridines, and -pyrazines, running the reaction neat (solvent-free) with an equimolar amount of POCl₃ can be highly effective and environmentally friendly.[2] This approach minimizes waste and can lead to cleaner reactions.[2]
-
Temperature Control: Ensure the reaction is heated to a sufficiently high temperature, often to reflux, to drive the reaction to completion.[2][3] However, be mindful of potential decomposition at excessively high temperatures.
Q2: I am observing significant hydrolysis of my chloropyrimidine product back to the hydroxypyrimidine during workup. How can I prevent this?
A2: Hydrolysis of the newly formed chloropyrimidine is a frequent side reaction, especially during aqueous workup. The C-Cl bond in chloropyrimidines is susceptible to nucleophilic attack by water, particularly under acidic or basic conditions and at elevated temperatures.
Causality and Expert Insights: The susceptibility of a chloropyrimidine to hydrolysis is highly dependent on the electronic nature of the pyrimidine ring and the position of the chlorine atom. Electron-withdrawing groups on the ring increase the electrophilicity of the carbon atom attached to the chlorine, making it more prone to nucleophilic attack. The 2- and 4-positions of the pyrimidine ring are generally more activated towards nucleophilic substitution than the 5-position. In some cases, the rate of hydrolysis can be remarkably different for isomers. For instance, the 2-chloro isomer of a particular bis-pyrrolidinylpyrimidine hydrolyzes 1750 times faster than the 6-chloro isomer in 12 N HCl.[4][5]
Troubleshooting and Optimization Strategies:
-
Careful pH Control During Workup: When quenching the reaction mixture, it is crucial to maintain a low temperature (e.g., using an ice bath) and to neutralize the solution carefully.[6] Allowing the temperature to rise significantly during neutralization can accelerate hydrolysis.[6]
-
Extraction with Organic Solvents: Instead of a prolonged aqueous workup, promptly extract the chloropyrimidine into a suitable organic solvent like diethyl ether, ethyl acetate, or dichloromethane.[6][7] This minimizes the contact time with water.
-
Anhydrous Workup: In cases where the chloropyrimidine is extremely sensitive to hydrolysis, an anhydrous workup may be necessary. This can involve filtering the reaction mixture to remove any solids and then removing the excess POCl₃ under reduced pressure. The residue can then be purified by distillation, sublimation, crystallization, or chromatography.[1]
-
Quenching with Alcohols: An alternative to aqueous quenching is the use of alcohols, such as ethanol.[8] This method can be safer and produces phosphate esters that may be easier to handle and separate than the phosphoric acid generated from water quenching.[8]
Q3: During the synthesis of a 2,4-dichloropyrimidine from uracil, I am getting a mixture of mono- and di-chlorinated products. How can I improve the selectivity for the dichlorinated product?
A3: Achieving complete dichlorination of uracil (2,4-dihydroxypyrimidine) can be challenging, and incomplete reaction is a common source of impurities.
Causality and Expert Insights: The conversion of uracil to 2,4-dichloropyrimidine involves the sequential chlorination of two hydroxyl groups. The first chlorination is generally faster than the second. Insufficient reagent, reaction time, or temperature can lead to the accumulation of the monochlorinated intermediate.
Troubleshooting and Optimization Strategies:
-
Sufficient Chlorinating Agent: Ensure that a sufficient excess of the chlorinating agent (e.g., POCl₃) is used to drive the reaction to completion.
-
Reaction Time and Temperature: The reaction typically requires heating at reflux for an extended period.[9] Monitoring the reaction by a suitable technique like TLC or HPLC is crucial to determine the point of complete conversion.
-
Catalyst: The use of a catalyst like N,N-dimethylaniline or other tertiary amines can accelerate the reaction and promote complete dichlorination.[1]
-
Addition of PCl₅: As mentioned previously, adding PCl₅ can help to regenerate POCl₃ from byproducts, ensuring a high concentration of the active chlorinating agent throughout the reaction.[1]
Q4: I am attempting a Vilsmeier-Haack formylation on a pyrimidine derivative, but I am observing side products or no reaction. What could be the issue?
A4: The Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[10] However, its success with pyrimidines is highly dependent on the substrate's reactivity and the reaction conditions.
Causality and Expert Insights: The Vilsmeier-Haack reagent (formed from POCl₃ and a formamide like DMF) is an electrophile. For the reaction to proceed, the pyrimidine ring must be sufficiently electron-rich to undergo electrophilic substitution. If the pyrimidine ring is substituted with strong electron-withdrawing groups, it may be too deactivated for the reaction to occur. In some cases, instead of formylation, the Vilsmeier-Haack reagent can act as a chlorinating agent, especially with hydroxy- or aminopyrimidines.[11]
Troubleshooting and Optimization Strategies:
-
Substrate Reactivity: Assess the electronic properties of your pyrimidine substrate. If it is highly electron-deficient, the Vilsmeier-Haack reaction may not be the most suitable method for formylation.
-
Reaction Conditions: The choice of solvent and temperature can be critical. While DMF is often used as both a reagent and solvent, other solvents like o-xylene, benzene, or dichloroethane have been successfully employed.[11] Optimization of the reaction temperature is also important to balance the rate of reaction against potential side reactions.
-
Stoichiometry of the Reagent: The ratio of the pyrimidine substrate to the Vilsmeier reagent can influence the outcome. An excess of the reagent may be required for less reactive substrates.
-
Alternative Formylation Methods: If the Vilsmeier-Haack reaction is unsuccessful, consider alternative formylation methods such as the Duff reaction or the Reimer-Tiemann reaction, although these may also have their own limitations with pyrimidine substrates.
Troubleshooting Guides
Guide 1: Over-chlorination and Formation of Polymeric Byproducts
Issue: Formation of dark, tarry, or slimy byproducts, especially in large-scale reactions, making product isolation difficult.[1]
Root Cause Analysis: This is often due to the formation of polymeric phosphorus compounds and decomposition of the chloropyrimidine product at high temperatures.[1] Over-chlorination at other positions on the pyrimidine ring can also occur, though this is less common.
Mitigation Protocol:
-
Reagent Stoichiometry: Avoid using a large excess of POCl₃ if possible. Recent studies have shown that equimolar amounts can be effective, reducing the formation of phosphorus-containing byproducts.[2]
-
In-situ Reagent Regeneration: Incorporate PCl₅ into the reaction mixture. This will convert the polymeric phosphorus byproducts back into POCl₃, maintaining a clean reaction profile.[1]
-
Controlled Temperature: Maintain the reaction temperature at the minimum required for a reasonable reaction rate. Avoid prolonged heating at very high temperatures.
-
Workup Procedure: After the reaction, distill off the excess POCl₃ under reduced pressure before quenching.[1] This significantly reduces the exotherm and the formation of difficult-to-filter byproducts during the aqueous workup.[1]
Guide 2: Isomer Formation in Nucleophilic Substitution Reactions
Issue: When reacting a dichloropyrimidine (e.g., 2,4-dichloropyrimidine) with a nucleophile, a mixture of regioisomers is obtained.
Root Cause Analysis: The 2-, 4-, and 6-positions of the pyrimidine ring have different reactivities towards nucleophilic aromatic substitution (SNAr). The regioselectivity is influenced by the electronic effects of the substituents on the ring and the nature of the nucleophile. Generally, the 4- and 6-positions are more reactive than the 2-position. However, this can be altered by the presence of other substituents. For example, an electron-withdrawing group at C-5 of 2,4-dichloropyrimidine directs substitution to the C-4 position.[12]
Troubleshooting Workflow for Regioselectivity Control:
Sources
- 1. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 9. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. mdpi.com [mdpi.com]
- 12. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A-Z Guide to Improving Yield in Pyrimidine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to your dedicated resource for overcoming challenges in pyrimidine coupling reactions. This guide is structured to provide actionable solutions to common and complex issues encountered in the lab. Authored from the perspective of a Senior Application Scientist, this center combines deep mechanistic understanding with practical, field-tested advice to help you maximize your reaction yields and purity.
Section 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial queries and stumbling blocks in pyrimidine coupling.
Q1: My Suzuki-Miyaura coupling with a chloropyrimidine is showing low to no conversion. What are the first things I should check?
A1: Low conversion in Suzuki-Miyaura couplings involving chloropyrimidines often points to issues within the catalytic cycle. The primary culprits are typically related to catalyst activity and reaction conditions.
-
Catalyst and Ligand Choice: Standard catalysts may not be robust enough for less reactive chloro-pyrimidines. The use of bulky, electron-rich phosphine ligands is often essential to facilitate the oxidative addition step, which is frequently the rate-limiting step.[1][2]
-
Base Selection: The strength and type of base are critical for the transmetalation step. An inappropriate base can fail to activate the boronic acid or can lead to unwanted side reactions.[1][2]
-
Solvent and Temperature: Poor solubility of reagents can stall the reaction. Ensure your chosen solvent system effectively dissolves all components at the reaction temperature. The temperature itself is a balancing act; it must be high enough for efficient reaction but not so high as to cause catalyst decomposition.[1]
Q2: I'm observing significant side products in my Buchwald-Hartwig amination of a pyrimidine substrate. What are the likely culprits?
A2: The appearance of multiple spots on your TLC plate indicates that side reactions are competing with your desired amination. Common side products in Buchwald-Hartwig reactions with pyrimidines include:
-
Hydrolysis: If your pyrimidine has a hydrolytically sensitive group (like a chloromethyl group), the presence of water can lead to the formation of the corresponding alcohol.[1]
-
Homocoupling: The self-coupling of your boronic acid (in Suzuki reactions) or aryl halide can occur, consuming starting material.[2]
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid, often exacerbated by high temperatures and certain bases.[3]
-
Catalyst Decomposition: The formation of palladium black is a visual indicator of catalyst decomposition, which can lead to a complex mixture of byproducts.[1]
Q3: How can I achieve regioselectivity when my pyrimidine has multiple reactive sites, such as in 2,4-dichloropyrimidine?
A3: Achieving regioselectivity is a common challenge. Generally, in cross-coupling and nucleophilic aromatic substitution reactions of 2,4-dihalopyrimidines, the C4 position is more reactive than the C2 position.[4] To favor reaction at a specific site, you can manipulate the reaction conditions. For instance, to target a more reactive group (like a chloromethyl group over an aryl chloride), milder conditions with lower temperatures and less aggressive catalyst systems can be employed.[1] Recent research has also demonstrated that specific ligand choices, such as N-heterocyclic carbene (NHC) ligands, can invert the conventional C4 selectivity in certain C-S coupling reactions.[4]
Q4: Can microwave irradiation be beneficial for my pyrimidine coupling reaction?
A4: Yes, microwave-assisted synthesis can be a powerful tool. It often leads to dramatically reduced reaction times and can improve yields, sometimes with lower catalyst loading.[3][5] This is particularly useful for sluggish reactions or when trying to minimize thermal decomposition of sensitive substrates.
Section 2: Troubleshooting Guide: From Diagnosis to Solution
This section provides a more in-depth, systematic approach to troubleshooting underperforming reactions.
Issue 1: Catalyst Inhibition and Deactivation
The nitrogen atoms within the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation.[2][6] This is a frequent cause of low yields.
Diagnostic Workflow
Caption: Troubleshooting catalyst inhibition.
Recommended Actions & Rationale
| Strategy | Rationale | Recommended Ligands/Catalysts |
| Employ Bulky, Electron-Rich Ligands | These ligands create a sterically hindered environment around the palladium center, which can disfavor coordination with the pyrimidine nitrogens. Their electron-donating nature also promotes the crucial oxidative addition step.[2][7] | SPhos, XPhos, RuPhos, or N-heterocyclic carbene (NHC) ligands.[2] |
| Use Pre-formed Catalysts | Pre-catalysts, like the Buchwald G3 series, provide a more stable and active form of the catalyst, ensuring a higher concentration of the active Pd(0) species at the start of the reaction.[1] | XPhos-Pd-G3, SPhos-Pd-G3. |
| Increase Catalyst Loading | While not the most elegant solution, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition and drive the reaction to completion.[8] | Pd(OAc)₂, Pd₂(dba)₃. |
Issue 2: Suboptimal Reaction Conditions
The interplay of base, solvent, and temperature is crucial for a successful coupling reaction.
Systematic Screening Protocol
A systematic screening of reaction parameters is the most effective way to identify the optimal conditions for your specific substrates.
Step 1: Base Screening The base is critical for activating the boronic acid in Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig reactions.[2][7]
| Base | Strength | Common Applications/Notes |
| K₃PO₄ | Strong | Often effective, but can promote side reactions.[8] |
| Cs₂CO₃ | Strong | A good alternative to K₃PO₄, often used in challenging couplings.[1][2] |
| K₂CO₃ | Moderate | A milder base that can sometimes reduce side reactions.[8] |
| Et₃N, DIPA | Organic | Commonly used in Sonogashira couplings.[1] |
Step 2: Solvent Selection The solvent must dissolve all reagents and be compatible with the catalyst system. Anhydrous, degassed solvents are essential to prevent side reactions like hydrolysis and catalyst oxidation.[1][7]
| Solvent | Properties | Common Coupling Reactions |
| 1,4-Dioxane/Water | Polar aprotic/protic mixture | Suzuki-Miyaura.[1] |
| Toluene | Nonpolar | Buchwald-Hartwig, Suzuki-Miyaura.[1][2] |
| DMF, DMA | Polar aprotic | Sonogashira, Heck.[1][9] |
| 2-Propanol | Polar protic | Can be effective for aminating highly lipophilic compounds.[10] |
Step 3: Temperature Optimization Perform a temperature screen, typically ranging from 80-120 °C.[1] Lower temperatures may be necessary for sensitive substrates to prevent decomposition, while higher temperatures can be required for less reactive partners.
Troubleshooting Flowchart for Reaction Conditions
Caption: Optimizing reaction conditions.
Issue 3: Minimizing Side Reactions
Side reactions are a major cause of reduced yields and purification headaches.
Strategies to Minimize Common Side Reactions
| Side Reaction | Cause | Mitigation Strategy |
| Protodeboronation | Hydrolysis of the boronic acid, often promoted by aqueous conditions and high temperatures.[3][8] | Use boronic esters (e.g., pinacol esters), which are more stable.[8] Conduct the reaction under strictly anhydrous conditions.[8] |
| Homocoupling | Self-coupling of the boronic acid or aryl halide. | Use a slight excess of one coupling partner (often the boronic acid).[1] Ensure efficient oxidative addition and transmetalation by using an optimal catalyst system.[2] |
| Hydrolysis of Substrate | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents.[1] Perform the reaction under a rigorously inert atmosphere (Argon or Nitrogen).[7] |
| Dehalogenation | Undesired removal of the halide from the starting material. | Avoid potential hydride sources in solvents.[8] Optimize reaction time to avoid prolonged heating after the main reaction is complete.[8] |
Section 3: Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of a Chloropyrimidine
This protocol provides a starting point for optimization.
Materials:
-
Chloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[1]
-
Ligand (if not using a pre-formed catalyst)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)[1]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)[1]
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the chloropyrimidine, arylboronic acid, and base.[1]
-
Seal the flask, then evacuate and backfill with an inert gas three times.[1]
-
Under a positive flow of inert gas, add the palladium catalyst and any additional ligand.[8]
-
Add the degassed solvent via syringe.[1]
-
Stir the mixture at the desired temperature (typically 80-120 °C).[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography.
References
- Technical Support Center: Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions - Benchchem. (n.d.).
- Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids - Benchchem. (n.d.).
- Technical Support Center: Troubleshooting Suzuki Coupling Reactions of (4--Bromopyrimidin-2-yl)cyclopentylamine - Benchchem. (n.d.).
- Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines - Benchchem. (n.d.).
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (2023, January 12). Retrieved January 2, 2026, from [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Retrieved January 2, 2026, from [Link]
-
Modeling H-bonding and solvent effects in the alkylation of pyrimidine bases by a prototype quinone methide: a DFT study - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC - NIH. (n.d.). Retrieved January 2, 2026, from [Link]
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem. (n.d.).
-
Pyrimidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 2, 2026, from [Link]
- Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines - Benchchem. (n.d.).
-
Reagents and conditions employed in the Heck coupling reaction - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Heck reaction - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]
-
Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. (n.d.). Retrieved January 2, 2026, from [Link]
-
A Sustainable Multicomponent Pyrimidine Synthesis | Journal of the American Chemical Society. (2015, August 26). Retrieved January 2, 2026, from [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Retrieved January 2, 2026, from [Link]
-
Coupling outcomes for pyridazines, pyrimidines and pyrazines - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - PMC - NIH. (n.d.). Retrieved January 2, 2026, from [Link]
-
Effects of Various Bases on Acid-Catalyzed Amination of 2-Chloro-5-ethylpyrimidine: Synthesis of PPARpan Agonist GW693085 | The Journal of Organic Chemistry - ACS Publications. (2007, May 1). Retrieved January 2, 2026, from [Link]
- Application Notes and Protocols for the Functionalization of the Pyrimidine Ring - Benchchem. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on Pyrimidines
Document ID: PYR-SNAR-TSG-2026-01
Last Updated: January 2, 2026
Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) on pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these critical reactions. The content is structured in a question-and-answer format to directly address common and complex challenges encountered in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding SNAr reactions on the pyrimidine scaffold.
Q1: Why is my nucleophilic substitution reaction on a halopyrimidine failing or giving low yields?
A1: Low conversion in SNAr reactions on pyrimidines typically stems from a few core principles. The pyrimidine ring is "π-deficient" due to the two electronegative nitrogen atoms, which facilitates nucleophilic attack, particularly at the C2, C4, and C6 positions.[1][2] However, success depends on a delicate balance of factors:
-
Substrate Activation: The leaving group must be at an activated position (C2, C4, or C6).[1] Reactions at the C5 position are rare under standard SNAr conditions as the negative charge in the reaction intermediate cannot be effectively delocalized by the ring nitrogens.[2]
-
Leaving Group Ability: The conventional trend for leaving groups in SNAr is F > Cl > Br > I.[3] This is because the rate-determining step is often the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing nature of fluorine, making the attached carbon more electrophilic.
-
Nucleophile Strength: The nucleophile must be sufficiently strong to attack the electron-deficient ring. Weak nucleophiles (e.g., neutral alcohols or water) often require conversion to a more potent form (e.g., an alkoxide via deprotonation with a base).[3]
Q2: I'm observing a mixture of isomers. How can I control regioselectivity, especially with 2,4-dichloropyrimidines?
A2: Regioselectivity is a common and complex issue. For an unsubstituted 2,4-dichloropyrimidine, nucleophilic attack generally favors the C4 position.[4][5] This preference is attributed to the C4 position having a larger LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more electrophilic.[4]
However, this selectivity is highly sensitive and can be reversed or diminished by several factors:[5][6][7]
-
Ring Substituents: Electron-donating groups (EDGs) at the C6 position can reverse the selectivity, favoring attack at the C2 position.[5][6] Conversely, electron-withdrawing groups (EWGs) at the C5 position tend to enhance the natural preference for C4 substitution.[5]
-
Nucleophile and Conditions: The choice of nucleophile, solvent, and catalyst can dramatically influence the outcome. For instance, palladium catalysis has been shown to strongly favor C4 amination on 6-aryl-2,4-dichloropyrimidines.[5][8]
Q3: What are the best general starting conditions (solvent, base, temperature) for an SNAr reaction on a chloropyrimidine?
A3: A robust starting point for many SNAr reactions on chloropyrimidines involves a polar aprotic solvent, a non-nucleophilic base, and moderate to elevated temperatures.
| Parameter | Recommendation | Rationale |
| Solvent | DMSO, DMF, NMP, Dioxane | These solvents help to solvate the cation of the nucleophile salt, enhancing the "naked" anion's nucleophilicity and can stabilize the charged Meisenheimer intermediate.[3] |
| Base | K₂CO₃, Cs₂CO₃, DIPEA | These bases are typically used to neutralize the acid (e.g., HCl) generated during the reaction without competing as a nucleophile. For weak nucleophiles like alcohols or amines, a stronger base (e.g., NaH, LiHMDS) may be needed to deprotonate them first.[8] |
| Temperature | 80-120 °C | Many SNAr reactions require thermal energy to overcome the activation barrier. However, monitor for potential decomposition of starting materials or products. Microwave irradiation can sometimes accelerate these reactions.[9] |
Always monitor reaction progress by TLC or LC-MS to optimize time and temperature.[10]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, causality-driven solutions to specific experimental failures.
Guide 1: Troubleshooting Low to No Product Formation
Problem: After running the reaction for several hours and analyzing the crude mixture, you see primarily unreacted starting material.
This issue can be diagnosed using a logical workflow to pinpoint the root cause.
Caption: Key factors influencing regioselectivity.
-
Exploiting Electronic Effects: As a general rule, substitution on 2,4-dichloropyrimidines favors the C4 position. [6]This is because the intermediate formed from C4 attack is better stabilized. [4]You can leverage substituents to amplify this effect. An electron-withdrawing group (EWG) like a nitro or cyano group at the C5 position will further activate the C4 position towards attack. [5]Conversely, an electron-donating group (EDG) like a methoxy or amino group at C6 can electronically favor attack at C2. [6]
-
Leveraging Catalysis for Aminations: For the specific case of amination, palladium catalysis has proven highly effective at directing substitution to the C4 position of 6-aryl-2,4-dichloropyrimidines. Using a catalyst system like Pd(OAc)₂ with a suitable phosphine ligand and a strong base like LiHMDS can achieve C4/C2 isomer ratios exceeding 30:1. [5][8]
-
Controlling a Second Substitution: If your goal is to perform a second, different substitution, the first group added will direct the second. An electron-donating amine at C4 will deactivate the ring, making the second substitution at C2 more difficult. Conversely, the first substitution at C4 makes the C2 position more susceptible to a subsequent attack if conditions are forced.
Guide 3: Identifying and Mitigating Side Reactions
Problem: Your TLC/LC-MS shows multiple unexpected spots, leading to a low yield of the desired product and difficult purification.
-
Hydrolysis: Halopyrimidines can react with trace amounts of water in your solvent or on glassware, especially at high temperatures and in the presence of a base, leading to the formation of pyrimidone byproducts. Mitigation: Use anhydrous solvents, dry glassware thoroughly in an oven, and run the reaction under an inert atmosphere (Nitrogen or Argon). [11]
-
Dimerization/Polymerization: If your nucleophile has multiple reactive sites, or if the product itself can act as a nucleophile, oligomeric byproducts can form. Mitigation: Use a dilute solution to disfavor intermolecular reactions. Consider using a protecting group strategy if the nucleophile has multiple reactive sites.
-
Protodeboronation (in Suzuki Couplings): When using pyrimidine-boronic acids in Suzuki couplings, a common side reaction is the replacement of the boronic acid group with a hydrogen atom from the solvent or base. [12]Mitigation: Use thoroughly degassed solvents and high-purity reagents. Ensure the palladium catalyst is active and the base is appropriate (e.g., K₂CO₃, Cs₂CO₃).
Part 3: Experimental Protocols
Protocol 1: General Procedure for SNAr Amination of a Chloropyrimidine
This protocol describes a standard method for the reaction of a chloropyrimidine with a primary or secondary amine.
Materials:
-
4-Chloropyrimidine derivative (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0-3.0 equiv), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel (e.g., round-bottom flask or microwave vial) with a magnetic stirrer and condenser
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (N₂ or Ar), add the 4-chloropyrimidine, potassium carbonate, and a magnetic stir bar.
-
Solvent and Reagent Addition: Add anhydrous DMF to create a solution with a concentration of approximately 0.1-0.5 M with respect to the chloropyrimidine. Add the amine to the stirring suspension.
-
Reaction: Heat the mixture to 80-120 °C. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. [13]
References
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Available at: [Link]
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry. Available at: [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemistry. Available at: [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. Available at: [Link]
-
Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. National Institutes of Health. Available at: [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]
-
Selective nucleophilic aromatic substitution to furnish... ResearchGate. Available at: [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available at: [Link]
-
Amination of chloropyrazine and 2-chloropyrimidine. ResearchGate. Available at: [Link]
-
SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. National Institutes of Health. Available at: [Link]
-
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. National Institutes of Health. Available at: [Link]
- Pyrimidines.
- Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
-
Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. Available at: [Link]
-
Pyrimidine - Wikipedia. Wikipedia. Available at: [Link]
-
Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? Chemistry Stack Exchange. Available at: [Link]
- Nucleophilic Substitution Reactions.
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available at: [Link]
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C. Available at: [Link]
-
Pyrimidine chemistry. Chemistry Stack Exchange. Available at: [Link]
-
SNAr troubleshooting. Reddit. Available at: [Link]
-
Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. National Institutes of Health. Available at: [Link]
-
Nucleophilic Substitution Quiz Flashcards. Study Prep in Pearson+. Available at: [Link]
-
Green and efficient protocol for synthesis a new series of fused pyrimidine derivatives incorporating thioamide moiety. ResearchGate. Available at: [Link]
-
Mechanisms for the synthesis of pyrimidines starting from urea or... ResearchGate. Available at: [Link]
-
Reactivity of substituted Pyrimidines with Some Nucleophiles. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
- Synthesis of Some Thioalkyl Pyrimidines and Purines... Google Books.
-
Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
The problem with pyrimidines. PubMed. Available at: [Link]
- Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues.
-
Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). RSC Publishing. Available at: [Link]
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jchemrev.com [jchemrev.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting low yield in Buchwald-Hartwig amination of pyrimidines.
Welcome to the technical support center for troubleshooting the Buchwald-Hartwig amination of pyrimidine substrates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful yet nuanced C-N cross-coupling reaction. Pyrimidines, due to their electron-deficient nature and the presence of coordinating nitrogen atoms, present unique obstacles that require careful consideration of reaction parameters. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues, leading to successful and high-yielding transformations.
Troubleshooting Guide: Diagnosing & Solving Low Yield
This section addresses specific experimental outcomes and provides a logical path to identify and rectify the underlying problem.
Issue 1: My reaction shows no conversion, or the starting material is recovered almost entirely.
This is a common and frustrating issue, often pointing to a fundamental problem with catalyst activity or reaction setup.
Q: What is the most likely cause of complete reaction failure?
A: The most probable cause is catalyst inhibition or decomposition. The lone pair of electrons on the pyrimidine ring's nitrogen atom can coordinate to the palladium center, effectively poisoning the catalyst and preventing it from entering the catalytic cycle.[1] This is particularly problematic for substrates where the palladium can form a stable chelate. Additionally, failure to establish and maintain a strictly inert atmosphere is a primary reason for catalyst deactivation, as Pd(0) species are sensitive to oxygen.[1][2]
Q: How can I prevent catalyst inhibition by the pyrimidine nitrogen?
A: The key is to sterically shield the palladium center. Employing bulky, electron-rich phosphine ligands is the most effective strategy.[3] Ligands from the Buchwald dialkylbiaryl phosphine family (e.g., XPhos, SPhos, RuPhos) or ferrocene-based ligands developed by the Hartwig group are designed to promote the desired catalytic steps while physically preventing the pyrimidine nitrogen from coordinating to the palladium.[3][4]
Q: I've used a bulky ligand and maintained an inert atmosphere, but the reaction still fails. What's next?
A: Scrutinize your reagents and setup with the following checklist:
-
Palladium Precursor: Are you using a reliable palladium source? While Pd(OAc)₂ is common, it requires in situ reduction to the active Pd(0) state, which can be inefficient.[5][6] Using pre-formed Pd(0) sources like Pd₂(dba)₃ or, even better, commercially available pre-catalysts (e.g., XPhos Pd G3/G4) can provide more consistent and reliable initiation of the catalytic cycle.[5][7]
-
Solvent Purity: The solvent MUST be anhydrous and deoxygenated.[1] Trace water can hydrolyze the base and interfere with the catalyst, while dissolved oxygen will oxidize the active Pd(0) catalyst. Avoid chlorinated solvents, acetonitrile, and pyridine, as they are known to inhibit the reaction by coordinating to the palladium.[5]
-
Base Quality: Strong bases like sodium tert-butoxide (NaOtBu) are hygroscopic. Use a freshly opened bottle or a sample stored properly in a desiccator. The efficacy of the base is critical for deprotonating the amine, a key step in the catalytic cycle.[8][9]
Troubleshooting Workflow: No Reaction
Caption: The catalytic cycle and common failure points for pyrimidines.
Pyrimidines primarily cause issues at two points:
-
Catalyst Poisoning (Before Step 1): The pyrimidine nitrogen can bind to the active L-Pd(0) species, forming a stable, inactive complex that prevents oxidative addition. [1]2. Competing Side Reactions (After Step 2): The amido complex can undergo β-hydride elimination instead of the desired reductive elimination, leading to side products. [3][4]
Recommended Protocol: General Procedure for Reaction Optimization
This protocol provides a robust starting point for developing a successful amination of a novel pyrimidine substrate. Always perform reactions in a properly vented fume hood with appropriate personal protective equipment.
Materials:
-
Halo-pyrimidine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%)
-
Palladium Source (if not using a pre-catalyst, e.g., Pd₂(dba)₃, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, to achieve ~0.1 M concentration)
Procedure:
-
Inert Atmosphere Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halo-pyrimidine, the palladium source and ligand (or the pre-catalyst), and the base.
-
Purging: Seal the vial with a septum cap. Evacuate the vial under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe. If the amine is a liquid, add it now via syringe. If the amine is a solid, it should be added in step 1 with the other solids.
-
Heating: Place the sealed vial in a pre-heated oil bath or heating block set to the desired temperature (typically 80-110 °C). [5]5. Monitoring: Stir the reaction vigorously at the set temperature. Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete (or has stalled), cool the vial to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. Wash the organic phase with water and then brine to remove the base and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to isolate the desired N-aryl pyrimidine.
References
- Benchchem. Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines.
- WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Norrby, P. O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed.
- Benchchem. optimizing base and solvent for Buchwald-Hartwig amination.
- Wikipedia. Buchwald–Hartwig amination.
- ACS Publications. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
- Al-Suaily, K. K., et al. (2016). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health.
- Le, T. A., et al. (2008). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- ResearchGate. The Role of the Base in Buchwald-Hartwig Amination.
- ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- Catalysis Consulting. Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
- ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples.
- Reddit. Help troubleshooting a Buchwald-Hartwig amination?.
- Janssen, A., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- The Organic Chemist. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
- de Oliveira, F. F., et al. (2024). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Palladium Catalyst Removal from Pyrimidine Products
Welcome to the Technical Support Center for palladium catalyst removal from pyrimidine products. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for this critical step in organic synthesis. The following troubleshooting guides and FAQs are structured to address specific issues you may encounter during your experiments, ensuring the highest purity of your final compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges encountered during the removal of palladium catalysts from pyrimidine products, providing in-depth explanations and actionable protocols.
Question: Why is my pyrimidine product still showing palladium contamination after filtration through Celite®?
Answer:
This is a common issue that often points to the form of the residual palladium. While filtration through Celite® or other filter aids is effective for removing heterogeneous palladium catalysts like Pd/C, it is often insufficient for removing soluble or colloidal palladium species that can form during the reaction.
-
Root Cause Analysis:
-
Leaching of Palladium: The palladium from your solid support (e.g., carbon) may have leached into the reaction mixture, forming soluble Pd(II) or Pd(IV) species. This is particularly common in Suzuki, Heck, and Sonogashira couplings.
-
Formation of Colloidal Palladium: Under certain reaction conditions, palladium can form fine colloidal particles that are small enough to pass through the pores of standard filter aids.
-
Complexation with Product: The pyrimidine ring itself, with its nitrogen atoms, can act as a ligand, forming stable, soluble complexes with palladium.
-
-
Troubleshooting Protocol: Enhanced Filtration & Adsorption
-
Oxidative Treatment: Before filtration, consider adding a mild oxidizing agent, such as hydrogen peroxide (H₂O₂), to the reaction mixture. This can help to convert soluble Pd(0) species to Pd(II), which may be more readily adsorbed. Use with caution and on a small scale first to ensure compatibility with your product.
-
Activated Carbon Treatment: After the initial filtration of the heterogeneous catalyst, treat the filtrate with activated carbon. Activated carbon has a high surface area and can effectively adsorb soluble palladium species.
-
Step-by-Step:
-
Dilute the filtrate with a suitable solvent to reduce viscosity.
-
Add 5-10 wt% of activated carbon relative to the theoretical yield of your product.
-
Stir the mixture at room temperature for 1-2 hours.
-
Filter the mixture through a fresh pad of Celite® to remove the activated carbon.
-
Analyze the filtrate for palladium content.
-
-
-
Question: How do I choose the right scavenger for my specific pyrimidine derivative?
Answer:
The choice of scavenger is critical and depends on the nature of your pyrimidine product, the solvent system, and the suspected form of the residual palladium.
-
Key Considerations:
-
Functional Group Compatibility: Ensure the scavenger does not react with the functional groups on your pyrimidine ring or side chains. For example, amine-based scavengers might not be suitable for pyrimidines with reactive carbonyl groups.
-
Solubility: The scavenger should be effective in your chosen solvent system. Some scavengers are designed for polar solvents, while others are more effective in nonpolar environments.
-
Palladium Species: Different scavengers have varying affinities for different palladium oxidation states (Pd(0), Pd(II), Pd(IV)). Thiol-based scavengers are generally effective for a broad range of palladium species.
-
-
Decision-Making Workflow:
Caption: Decision tree for selecting a suitable palladium scavenger.
-
Comparative Data for Common Scavengers:
| Scavenger Type | Target Palladium Species | Advantages | Disadvantages |
| Thiol-Based | Pd(0), Pd(II), Pd(IV) | High efficiency, broad applicability. | Potential for thiol-related side reactions. |
| Amine-Based | Pd(II), Pd(IV) | Good for electron-deficient palladium species. | Can interact with acidic functional groups. |
| Phosphine-Based | Pd(0), Pd(II) | Effective for specific palladium complexes. | Air-sensitive, can be expensive. |
| Activated Carbon | Pd(0), Pd(II) | Cost-effective, good for general purpose use. | May require larger quantities, potential for product loss. |
Question: My final product is an API (Active Pharmaceutical Ingredient). What are the acceptable limits for palladium, and how can I achieve them?
Answer:
For APIs, palladium content is strictly regulated by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).
-
Regulatory Limits:
-
The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities sets the permitted daily exposure (PDE) for palladium.
-
For oral administration, the limit is typically 10 ppm.
-
For parenteral administration, the limit is significantly lower, often around 1 ppm.
-
-
Strategy for Achieving Low Palladium Levels:
-
Reaction Optimization: Minimize the amount of palladium catalyst used in the initial reaction without compromising yield.
-
Multi-Step Removal Process: A single purification method is often insufficient. A combination of techniques is usually necessary.
-
-
Recommended Workflow for API Purification:
Caption: Multi-step workflow for API purification from palladium.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of palladium contamination?
A1: The primary source is the palladium catalyst used in cross-coupling reactions such as Suzuki, Heck, Stille, and Sonogashira reactions, which are frequently used in the synthesis of substituted pyrimidines. The catalyst can be in a homogeneous or heterogeneous form.
Q2: Can I use precipitation to remove palladium?
A2: Precipitation can be an effective method in some cases. For instance, adding a ligand that forms an insoluble complex with palladium can cause it to precipitate out of the solution. However, this method is highly dependent on the specific reaction conditions and the nature of the palladium species. It is often less reliable and less general than adsorption-based methods.
Q3: Are there any analytical methods other than ICP-MS to detect palladium?
A3: While ICP-MS is the gold standard for accurate quantification of trace metals, other techniques can be used for qualitative or semi-quantitative analysis. These include:
-
Atomic Absorption Spectroscopy (AAS): A well-established technique for metal analysis.
-
X-ray Fluorescence (XRF): A non-destructive method that can be useful for screening.
-
Colorimetric Tests: Certain reagents form colored complexes with palladium, allowing for a quick visual indication of its presence, although this is not a quantitative method.
Q4: How can I regenerate and reuse my palladium catalyst?
A4: For heterogeneous catalysts like Pd/C, regeneration is sometimes possible, but it can be challenging to restore the initial activity. The catalyst can be washed with solvents to remove adsorbed organic material. However, sintered or poisoned catalysts are difficult to regenerate. For homogeneous catalysts, regeneration is generally not feasible. Given the stringent purity requirements for pyrimidine products, especially in pharmaceutical applications, using fresh catalyst for each batch is often the most reliable approach.
Preventing hydrolysis of chloropyrimidines during synthesis
A Guide to Preventing and Troubleshooting Hydrolysis
Welcome to the technical support center for chloropyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who work with these critical intermediates. Chloropyrimidines are highly valuable building blocks in medicinal chemistry, but their susceptibility to hydrolysis can often lead to yield loss and purification challenges.
As a Senior Application Scientist, I've designed this guide to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your synthetic work. Here, you will find answers to common questions, in-depth troubleshooting guides for persistent issues, and detailed protocols to enhance the robustness of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of chloropyrimidine degradation during synthesis?
The principal degradation pathway for chloropyrimidines is hydrolysis, where the chloro substituent is displaced by a hydroxyl group. This reaction is catalyzed by the presence of water and is significantly influenced by pH and temperature. The carbon atom of the C-Cl bond is electrophilic and susceptible to nucleophilic attack by water.
Q2: At what pH is hydrolysis of chloropyrimidines most likely to occur?
Hydrolysis of chloropyrimidines is significantly accelerated under neutral to alkaline conditions.[1][2] While some enzymatic pyrimidine syntheses operate optimally at an alkaline pH (around 8.0), this is often detrimental to the stability of the chlorinated intermediate.[3][4] Conversely, acidic conditions can suppress hydrolysis to a certain extent, though strongly acidic conditions can also promote other unwanted side reactions.
Q3: How does temperature affect the stability of chloropyrimidines?
There is a positive correlation between temperature and the rate of drug degradation, including hydrolysis.[5] For many chloropyrimidines, yields are significantly reduced if the temperature is allowed to rise, especially during aqueous workups.[6] It is crucial to maintain low temperatures throughout the synthesis and purification steps to minimize hydrolysis.[5][7]
Q4: Can the choice of solvent impact the extent of hydrolysis?
Absolutely. Protic solvents, especially water, are the primary medium for hydrolysis. Whenever possible, using anhydrous aprotic solvents during the reaction and a non-aqueous workup can significantly reduce the risk of hydrolysis. If an aqueous workup is unavoidable, it should be performed rapidly at low temperatures.
In-Depth Troubleshooting Guides
Issue 1: Low Yield of Chloropyrimidine Product with Suspected Hydrolysis
If you are experiencing a lower than expected yield and suspect hydrolysis is the culprit, a systematic approach to your reaction and workup conditions is necessary.
Sources
- 1. benchchem.com [benchchem.com]
- 2. ukm.my [ukm.my]
- 3. Role of pH in Regulating Cancer Pyrimidine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of pH in Regulating Cancer Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of intravenous medicines - evidence of maximum temperature reached in both summer and winter within soft shell elastomeric pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloropyrimidine and 4-Chloropyrimidine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the realm of heterocyclic chemistry, chloropyrimidines are indispensable building blocks for the synthesis of a myriad of compounds with significant biological activity. The strategic functionalization of the pyrimidine core often relies on nucleophilic aromatic substitution (SNAr), a reaction whose efficiency is profoundly influenced by the position of the leaving group. This guide offers an in-depth, objective comparison of the reactivity of two key isomers, 2-chloropyrimidine and 4-chloropyrimidine, supported by mechanistic insights and experimental data, to empower researchers in the rational design and optimization of synthetic pathways.
The Decisive Role of Electronics: Unraveling the Reactivity Dichotomy
The differential reactivity between 2-chloropyrimidine and 4-chloropyrimidine is fundamentally governed by the electronic properties of the pyrimidine ring. The two nitrogen atoms, being highly electronegative, render the ring electron-deficient and thus susceptible to nucleophilic attack. However, the positions para (4- and 6-) and ortho (2-) to the ring nitrogens are not electronically equivalent.
Generally, the 4- and 6-positions of the pyrimidine ring are more activated towards nucleophilic attack than the 2-position. This heightened reactivity can be attributed to the superior ability of the pyrimidine ring to stabilize the negatively charged intermediate, known as the Meisenheimer complex, formed during the SNAr reaction.
In the case of 4-chloropyrimidine , the attacking nucleophile forms a Meisenheimer complex where the negative charge can be effectively delocalized onto both ring nitrogen atoms through resonance. This extensive delocalization significantly stabilizes the intermediate, thereby lowering the activation energy of the reaction and increasing the reaction rate.
Conversely, for 2-chloropyrimidine , the resonance stabilization of the Meisenheimer complex is less effective, with the negative charge being delocalized primarily onto the adjacent nitrogen atom. This results in a higher energy intermediate and consequently, a slower reaction rate compared to the 4-isomer.
This reactivity trend is a cornerstone for predicting the outcome of SNAr reactions on pyrimidine scaffolds and for the selective functionalization of polychlorinated pyrimidines.
Quantitative Reactivity Comparison
| Feature | 2-Chloropyrimidine | 4-Chloropyrimidine |
| Relative Reactivity in SNAr | Less Reactive | More Reactive |
| Stability of Meisenheimer Intermediate | Less Stable | More Stable |
| Typical Reaction Conditions | Often requires higher temperatures or longer reaction times | Generally reacts under milder conditions |
Mechanistic Insights: A Visual Representation
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first, and typically rate-determining, step is the nucleophilic attack on the carbon atom bearing the chlorine, leading to the formation of the Meisenheimer complex. The second step is the rapid elimination of the chloride ion to restore the aromaticity of the pyrimidine ring.
Caption: Resonance forms of the Meisenheimer intermediates.
Experimental Protocols: Amination of Chloropyrimidines
The synthesis of aminopyrimidines is a common transformation in medicinal chemistry. The following protocols provide a general framework for the amination of 2- and 4-chloropyrimidine, highlighting the typically milder conditions required for the more reactive 4-isomer.
Protocol 1: Synthesis of 2-Aminopyrimidine Derivative
This protocol is a general procedure for the SNAr reaction of 2-chloropyrimidine with an amine.
Materials:
-
2-Chloropyrimidine
-
Amine of choice
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling solvent
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 2-chloropyrimidine (1.0 eq.) in anhydrous DMF, add the amine (1.1-1.5 eq.) and a base such as triethylamine (1.5-2.0 eq.).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 4-Aminopyrimidine Derivative
This protocol illustrates a typical amination of the more reactive 4-chloropyrimidine.
Materials:
-
4-Chloropyrimidine
-
Amine of choice
-
Potassium carbonate (K2CO3) or other suitable base
-
Ethanol (EtOH) or Acetonitrile (MeCN)
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 4-chloropyrimidine (1.0 eq.) in ethanol or acetonitrile, add the amine (1.0-1.2 eq.) and potassium carbonate (1.5-2.0 eq.).
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volume).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Caption: General experimental workflow for the amination of chloropyrimidines.
Conclusion
The comparative reactivity of 2-chloropyrimidine and 4-chloropyrimidine in nucleophilic aromatic substitution is a well-established principle in heterocyclic chemistry, with the 4-isomer exhibiting significantly greater reactivity. This difference is rooted in the enhanced resonance stabilization of the Meisenheimer intermediate formed during nucleophilic attack at the C4 position. This fundamental understanding is critical for medicinal chemists and process developers in designing efficient and selective syntheses of functionalized pyrimidines. By carefully selecting the starting isomer and tailoring reaction conditions, researchers can achieve the desired regioselectivity and optimize the synthesis of complex molecular targets.
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]
-
Taylor, E. C. (2002). The Pyrimidines. John Wiley & Sons. [Link]
-
Suwinski, J., & Szczepankiewicz, W. (2001). Nucleophilic Substitution of Hydrogen in Azines. In Advances in Heterocyclic Chemistry (Vol. 81, pp. 1-105). Academic Press. [Link]
-
Terrier, F. (1991). Nucleophilic Aromatic Substitution. VCH Publishers. [Link]
-
Meanwell, N. A. (2018). A Glimpse into the World of Pyridines, Pyrimidines, and Other Six-Membered Heterocycles. Journal of Medicinal Chemistry, 61(19), 8506–8546. [Link]
A Comparative Guide to the Isomer-Dependent Reactivity of Chloropyrimidines
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in pharmaceuticals and bioactive molecules is largely due to the versatility of its functionalization, often beginning with halogenated precursors. Chloropyrimidines, in particular, serve as pivotal building blocks, yet their reactivity is profoundly dictated by the isomeric position of the chlorine substituent. Understanding these nuances is critical for rational synthetic design, predicting reaction outcomes, and optimizing conditions to achieve desired regioselectivity.
This guide provides an in-depth comparison of the reactivity of various chloropyrimidine isomers in key synthetic transformations. We will explore the underlying electronic and steric factors that govern their behavior and provide supporting experimental data and detailed protocols to inform your synthetic strategies.
The Decisive Role of Isomerism in Pyrimidine Reactivity
The electron-deficient nature of the pyrimidine ring, a consequence of its two nitrogen atoms, renders it susceptible to nucleophilic attack. This effect is most pronounced at the C2, C4, and C6 positions, which are ortho or para to the ring nitrogens. Consequently, chlorine atoms at these positions are activated towards displacement. The general order of reactivity for halopyrimidines in both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions is C4(6) > C2 » C5.[1]
The heightened reactivity at the C4 (and equivalent C6) position is attributed to the superior ability to stabilize the negative charge in the Meisenheimer intermediate during SNAr reactions. This charge can be effectively delocalized onto both ring nitrogen atoms through resonance. For the C2 position, while still activated, the charge delocalization is less extensive. The C5 position, being meta to both nitrogens, lacks this direct electronic activation, making 5-chloropyrimidines significantly less reactive.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Positions
SNAr is a fundamental transformation for functionalizing chloropyrimidines. The regioselectivity of this reaction, especially with di- and trichlorinated pyrimidines, is highly sensitive to a variety of factors.
Monochloropyrimidines: A Clear-Cut Case
In simple monochloropyrimidines, the reactivity trend is straightforward. 4-Chloropyrimidine is generally more reactive than 2-chloropyrimidine towards nucleophiles.[2] This is a direct consequence of the greater stabilization of the Meisenheimer complex formed from the 4-isomer. 5-Chloropyrimidine is substantially less reactive and typically requires more forcing conditions for substitution.
Dichloropyrimidines: A More Complex Scenario
With dichloropyrimidines, the situation becomes more intricate, with regioselectivity being influenced by the substrate's substitution pattern, the nature of the nucleophile, and the reaction conditions.
2,4-Dichloropyrimidine:
In the absence of other directing groups, nucleophilic attack on 2,4-dichloropyrimidine preferentially occurs at the C4 position.[3] However, this selectivity is not absolute and can be manipulated. For instance, the presence of an electron-donating group (EDG) at the C6 position can reverse the selectivity, favoring substitution at the C2 position.[4] This is because the EDG can destabilize the transition state for C4 attack. Conversely, an electron-withdrawing group (EWG) at the C5 position enhances the inherent preference for C4 substitution.[3]
The nature of the nucleophile also plays a critical role. While many nucleophiles favor the C4 position, some, like certain tertiary amines, have been shown to exhibit a preference for the C2 position, especially when a C5 substituent is an EWG.[3]
4,6-Dichloropyrimidine:
For the symmetrically substituted 4,6-dichloropyrimidine, the initial nucleophilic attack can occur at either the C4 or C6 position. The regioselectivity of a second substitution is then directed by the electronic nature of the newly introduced group.
Quantitative Comparison of SNAr Reactivity
| Chloropyrimidine Isomer | Nucleophile | Conditions | Major Product | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Dibutylamine | K₂CO₃, DMAc | 4-(Dibutylamino)-2-chloropyrimidine | 70:30 (C4:C2) | [1] |
| 6-Aryl-2,4-dichloropyrimidine | Aniline | No catalyst, LiHMDS, THF, -60°C | 6-Aryl-4-(phenylamino)-2-chloropyrimidine | >95:5 (C4:C2) | [1] |
| 2,4-Dichloropyrimidine | Oxazolidin-2-one | NaSO₂Ph, TBAB, MeCN, 80°C | 3-(2-Chloropyrimidin-4-yl)oxazolidin-2-one | >99 | [5] |
| 2-MeSO₂-4-chloropyrimidine | Methoxide | THF, -78°C | 4-Chloro-2-methoxypyrimidine | Exclusive C2 | [6] |
| 2,4,6-trichloropyrimidine | Aniline | EtOH, reflux | 2-Anilino-4,6-dichloropyrimidine | Major product |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools for C-C and C-N bond formation. The reactivity of chloropyrimidine isomers in these transformations largely mirrors that observed in SNAr, but with the added complexity of the catalyst system.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for creating biaryl and heteroaryl-aryl structures. For chloropyrimidines, the reactivity order is again C4(6) > C2 >> C5.[1] This selectivity allows for the sequential functionalization of dichloropyrimidines.
With 2,4-dichloropyrimidine, the first Suzuki coupling almost exclusively occurs at the C4 position.[7][8] This high regioselectivity has been exploited in one-pot double Suzuki couplings to synthesize diarylated pyrimidines.[8] Microwave-assisted protocols have been shown to significantly accelerate these reactions and allow for lower catalyst loadings.[7][9]
Caption: General order of reactivity of chloro-substituted positions on the pyrimidine ring in Suzuki-Miyaura coupling.
Quantitative Comparison of Suzuki-Miyaura Coupling
| Chloropyrimidine Isomer | Boronic Acid | Catalyst / Base / Solvent | Major Product | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ / Toluene:EtOH:H₂O | 2-Chloro-4-phenylpyrimidine | 51 | [8] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) / K₂CO₃ / Dioxane/H₂O (MW) | 2-Chloro-4-phenylpyrimidine | 91 | [7] |
| 4,6-Dichloropyrimidine | Arylboronic acid | Pd(OAc)₂/PPh₃ / K₃PO₄ | 4-Aryl-6-chloropyrimidine | Good yields | [10] |
| 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ / Dioxane/H₂O | 2-Chloro-5-phenylpyrimidine (Selective at C-Br) | Not specified | [11] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[12] The reactivity of chloropyrimidines in this reaction is also position-dependent. For 6-aryl-2,4-dichloropyrimidines, highly regioselective amination at the C4 position can be achieved using specific palladium catalysts and bases like LiHMDS.[1] Interestingly, with anionic anilides, the reaction can proceed with high C4 selectivity even without a palladium catalyst.[1]
Caption: A typical workflow for the highly regioselective C4 amination of 6-aryl-2,4-dichloropyrimidines.
Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between a halide and a terminal alkyne.[13] While less documented for a wide range of chloropyrimidine isomers compared to Suzuki coupling, the general reactivity trends are expected to be similar. Some studies have shown little difference in reactivity between the C2 and C4 positions in Sonogashira reactions of dichloropyrimidines, which contrasts with the high selectivity observed in Suzuki couplings.[1] For 2-amino-4,6-dichloropyrimidine, reaction with one equivalent of an alkyne yields the 6-alkynyl-2-amino-4-chloropyrimidine as the main product.[14]
Experimental Protocols
Protocol 1: Regioselective SNAr Amination of 6-Aryl-2,4-dichloropyrimidine
This protocol is adapted from a highly regioselective amination procedure favoring the C4 position.[1]
Materials:
-
6-(4-Fluorophenyl)-2,4-dichloropyrimidine
-
Dibutylamine
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1 M in THF
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,4-Bis(diphenylphosphino)butane (dppb)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (1-2 mol%) and dppb (1-2 mol%).
-
Add anhydrous THF and stir for 10 minutes at room temperature.
-
Add 6-(4-fluorophenyl)-2,4-dichloropyrimidine (1.0 eq).
-
In a separate flask, premix dibutylamine (1.1 eq) with LiHMDS (1.1 eq, 1 M in THF) at 0°C.
-
Add the amine/LiHMDS mixture dropwise to the flask containing the pyrimidine and catalyst at -20°C.
-
Stir the reaction at -20°C for 1 hour, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality of Experimental Choices:
-
Premixing Amine and Base: Premixing the secondary amine with LiHMDS is crucial. If the amine is added directly to the dichloropyrimidine, a competing, less selective uncatalyzed SNAr reaction occurs.[1]
-
LiHMDS as Base: LiHMDS was found to provide both a rapid reaction and high regioselectivity compared to other bases.[1]
-
Palladium Catalyst: The palladium catalyst is essential for achieving high C4 regioselectivity with aliphatic amines.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
This protocol is based on an efficient microwave-assisted procedure for the C4-selective arylation of 2,4-dichloropyrimidine.[7][9]
Materials:
-
2,4-Dichloropyrimidine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a microwave reaction vial, add 2,4-dichloropyrimidine (1.0 eq), phenylboronic acid (1.1 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.5 mol%).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 120°C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 2-chloro-4-phenylpyrimidine.
Causality of Experimental Choices:
-
Microwave Irradiation: Microwave heating provides rapid and efficient energy transfer, leading to significantly shorter reaction times and often higher yields compared to conventional heating.[7]
-
Low Catalyst Loading: The high efficiency of the microwave-assisted reaction allows for a very low catalyst loading (0.5 mol%), making the process more cost-effective and environmentally friendly.[7]
-
Solvent System: The dioxane/water solvent system is effective for solubilizing both the organic and inorganic reagents and facilitating the transmetalation step of the catalytic cycle.
Conclusion
The isomeric position of the chlorine atom on a pyrimidine ring is a critical determinant of its chemical reactivity. A thorough understanding of the underlying electronic and steric principles allows for the strategic design of synthetic routes to access a wide array of functionalized pyrimidines. While the C4(6) positions are generally the most reactive, followed by C2 and the much less reactive C5 position, these inherent preferences can be modulated or even overturned by the judicious choice of substituents, reaction partners, and conditions. This guide serves as a foundational resource for navigating the complex yet predictable landscape of chloropyrimidine chemistry, empowering researchers to harness their isomer-dependent reactivity for the efficient synthesis of novel molecules in drug discovery and beyond.
References
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). MDPI. [Link]
-
Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (2018). Thieme Chemistry. [Link]
-
Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. (2007). ACS Publications. [Link]
-
Synthesis of 2-chloropyrimidine derivatives (50–54). (2021). ResearchGate. [Link]
-
Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. (2009). ResearchGate. [Link]
-
Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. (2021). Schrödinger. [Link]
-
2-Chloropyrimidine. (1955). Organic Syntheses. [Link]
-
Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (2012). Arkat USA. [Link]
- CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine. (2022).
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters. [Link]
-
5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. (2018). ResearchGate. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a. (2009). ResearchGate. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. [Link]
-
Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (2020). ResearchGate. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2017). ACS Catalysis. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI. [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. (2010). PMC. [Link]
-
An Efficient Synthesis of Cytostatic Mono and Bis-Alkynylpyrimidine Derivatives by the Sonogashira Cross-Coupling Reactions of 2,4-Diamino-6-iodopyrimidine and 2-Amino-4,6-dichloropyrimidine. (2007). ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar. [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2016). ResearchGate. [Link]
-
A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. (2021). PMC. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (2020). Schrödinger. [Link]
-
Buchwald–Hartwig amination. (2023). Wikipedia. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2022). ChemRxiv. [Link]
-
nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of. (2002). Organic Syntheses. [Link]
-
Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. (2022). Journal of the Serbian Chemical Society. [Link]
-
Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021). Dalton Transactions. [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2014). ResearchGate. [Link]
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (2022). ResearchGate. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2020). MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 8. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Isomer Selection: (4-Chloropyrimidin-5-yl)methanol vs. (2-Chloropyrimidin-5-yl)methanol
An in-depth guide for chemists navigating the nuanced differences between (4-Chloropyrimidin-5-yl)methanol and its 2-chloro isomer.
In the intricate world of heterocyclic chemistry, pyrimidine derivatives are foundational pillars, integral to the structure of countless therapeutic agents and agrochemicals.[1] The strategic functionalization of this electron-deficient ring system is a cornerstone of modern synthesis. Among the most versatile intermediates are the chloropyrimidines, where the chlorine atom serves as a reliable leaving group for nucleophilic aromatic substitution (SNAr) reactions.
This guide is crafted for the discerning researcher and process chemist. We will move beyond catalogue data to provide a comparative analysis of two structurally similar yet electronically distinct building blocks: (4-Chloropyrimidin-5-yl)methanol and (2-Chloropyrimidin-5-yl)methanol . The choice between these isomers is not trivial; it is a critical decision that impacts reaction kinetics, process conditions, and even the feasibility of subsequent synthetic steps. Herein, we dissect their reactivity profiles, offer validated experimental protocols, and provide the causal reasoning necessary for informed synthetic design.
The Isomeric Divide: Physicochemical Properties and Electronic Character
While sharing the same molecular formula and weight, the positioning of the chlorine atom relative to the ring nitrogens creates a profound difference in the molecules' electronic landscapes and, consequently, their physical properties. The pyrimidine ring is inherently electron-poor, a characteristic that is further modulated by the inductive and mesomeric effects of its substituents.
In the 4-chloro isomer, the chlorine is positioned para and ortho to the two ring nitrogens. This placement allows for potent activation towards nucleophilic attack through resonance stabilization of the reaction intermediate. The 2-chloro isomer, situated between the two nitrogen atoms, experiences a different electronic environment, leading to attenuated reactivity. This fundamental electronic difference is reflected in their physical properties, such as melting point, which is influenced by crystal packing and intermolecular forces.
| Property | (4-Chloropyrimidin-5-yl)methanol | (2-Chloropyrimidin-5-yl)methanol | Rationale for Differences |
| CAS Number | 209736-21-2 | 1046816-75-4 | Unique identifier for each distinct chemical structure. |
| Molecular Formula | C₅H₅ClN₂O | C₅H₅ClN₂O | Identical, as expected for isomers. |
| Molecular Weight | 144.56 g/mol | 144.56 g/mol [2][3] | Identical, as expected for isomers. |
| Appearance | White to off-white solid | White to yellow solid[4] | Minor variations in purity or crystalline form can affect color. |
| Reactivity towards SNAr | High | Moderate | The C4 position is more electronically activated by both ring nitrogens, facilitating nucleophilic attack.[5] |
| Typical Synthetic Route | Chlorination of 5-(hydroxymethyl)pyrimidin-4-ol (e.g., with POCl₃) | Reduction of 2-chloropyrimidine-5-carbaldehyde | The choice of readily available precursors dictates the most common synthetic pathway. |
Reactivity Explored: The Decisive Role of Chlorine's Position in SNAr
The principal utility of these isomers is their function as electrophiles in SNAr reactions. The regioselectivity and rate of these reactions are overwhelmingly governed by the position of the chlorine atom. Nucleophilic attack on a halopyrimidine is generally faster than on a corresponding halobenzene because the ring nitrogens lower the energy of the LUMO and stabilize the negatively charged Meisenheimer intermediate.
However, the degree of stabilization is not uniform across all positions. For 2,4-disubstituted pyrimidines, attack is almost always favored at the 4-position.[5][6] This is because the negative charge in the Meisenheimer complex formed during attack at C4 can be delocalized onto both ring nitrogens, providing superior stabilization compared to an attack at C2, where the charge is primarily stabilized by the adjacent nitrogen.
Caption: Comparative SNAr reaction pathways for the 4- and 2-chloro isomers.
This differential activation means that a reaction with the 4-chloro isomer might proceed efficiently at room temperature, while the 2-chloro isomer would require elevated temperatures, a stronger nucleophile, or prolonged reaction times to achieve a comparable yield.
A Practical Demonstration: Comparative Synthesis of an Amino-Pyrimidine
To provide tangible evidence of this reactivity difference, we present a comparative experimental protocol for the synthesis of an N-substituted aminopyrimidine. This head-to-head comparison underscores the necessary adjustments in reaction conditions dictated by the choice of isomer.
Objective: To synthesize (4-(benzylamino)pyrimidin-5-yl)methanol and (2-(benzylamino)pyrimidin-5-yl)methanol and compare the requisite reaction conditions.
Materials:
-
(4-Chloropyrimidin-5-yl)methanol
-
(2-Chloropyrimidin-5-yl)methanol
-
Benzylamine
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Experimental Workflow
Caption: Comparative workflow for the synthesis of aminopyrimidines.
Protocol A: Synthesis using (4-Chloropyrimidin-5-yl)methanol (High Reactivity)
-
To a round-bottom flask, add (4-Chloropyrimidin-5-yl)methanol (1.0 eq.), potassium carbonate (2.0 eq.), and acetonitrile.
-
Add benzylamine (1.2 eq.) to the stirred suspension.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, filter the solid K₂CO₃ and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product via silica gel column chromatography to yield the final product.
Protocol B: Synthesis using (2-Chloropyrimidin-5-yl)methanol (Moderate Reactivity)
-
To a round-bottom flask equipped with a reflux condenser, add (2-Chloropyrimidin-5-yl)methanol (1.0 eq.), potassium carbonate (2.0 eq.), and acetonitrile.
-
Add benzylamine (1.2 eq.) to the stirred suspension.
-
Heat the reaction mixture to reflux (approx. 80-82°C) and maintain for 18-24 hours. Monitor reaction completion by TLC.
-
Cool the reaction mixture to room temperature.
-
Follow steps 4-7 from Protocol A for workup and purification.
Causality and Expected Outcomes
The necessity of reflux conditions in Protocol B is a direct manifestation of the lower electrophilicity of the C2 position on the pyrimidine ring. The thermal energy is required to overcome the higher activation barrier for the nucleophilic attack. In contrast, the highly activated C4 position in Protocol A allows the reaction to proceed smoothly at ambient temperature. The use of a mild inorganic base like K₂CO₃ is sufficient to scavenge the HCl byproduct in both reactions, driving them to completion.
Strategic Synthesis and Drug Design Implications
The choice between these isomers is a strategic one, guided by the overall synthetic plan and the nature of the target molecule.
-
For Molecules with Sensitive Functionality: When a substrate contains thermally labile groups, the 4-chloro isomer is the clear choice, as its high reactivity permits the use of mild, often room-temperature, conditions.
-
For Sequential Functionalization: In designing syntheses for complex, polysubstituted pyrimidines (e.g., a 2,4-dichloro-5-substituted pyrimidine), the reactivity differential is a powerful tool. A nucleophile will selectively displace the C4 chloride first under controlled conditions, leaving the C2 chloride available for a subsequent, different transformation under more forcing conditions.
-
Economic and Availability Factors: In a process chemistry or large-scale synthesis setting, factors such as the relative cost and bulk availability of each isomer from commercial suppliers can also influence the decision-making process.
Conclusion
References
- Stanovnik, B., & Tisler, M. (1971). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines. Synthesis, 1971(06), 308-319.
-
ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 54150633, (2-Chloropyrimidin-5-yl)methanol. [Link]
-
LookChem. (4-chlorophenyl)(pyrimidin-5-yl)methanol. [Link]
-
YouTube. Nucleophilic aromatic substitutions. [Link]
-
Wai, J. S. et al. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. [Link]
-
Filo. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles. [Link]
-
Shanghai Finebiotech Co.,Ltd. (2-chloropyrimidin-5-yl)methanol. [Link]
-
Wolfa. (6-Chloropyrimidin-4-Yl)Methanol. [Link]
-
Liu, W. et al. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]
-
Chegg. Why 2-and 4-chloropyridines react with nucleophiles but 3-chloropyridine does not. [Link]
-
Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. (2-Chloropyrimidin-5-yl)methanol | C5H5ClN2O | CID 54150633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 1046816-75-4 | (2-chloropyrimidin-5-yl)methanol - Synblock [synblock.com]
- 4. 5-Pyrimidinemethanol, 2-chloro- | 1046816-75-4 [chemicalbook.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. wuxibiology.com [wuxibiology.com]
A Senior Application Scientist's Guide to (4-Chloropyrimidin-5-yl)methanol Analogs in Medicinal Chemistry
Introduction: The Pyrimidine Scaffold and the Versatility of (4-Chloropyrimidin-5-yl)methanol
The pyrimidine nucleus is a cornerstone in the realm of medicinal chemistry, forming the structural basis of nucleic acids and a plethora of therapeutic agents.[1][2] Its inherent ability to mimic the purine core of ATP allows for the design of potent enzyme inhibitors, particularly targeting kinases that are often dysregulated in diseases like cancer.[3] Within this privileged scaffold, (4-Chloropyrimidin-5-yl)methanol emerges as a highly versatile building block for the synthesis of diverse compound libraries. The chlorine atom at the 4-position serves as a reactive handle for nucleophilic substitution, enabling the introduction of various pharmacophoric groups, while the hydroxymethyl moiety at the 5-position offers a site for further functionalization, profoundly influencing the compound's biological activity and pharmacokinetic properties. This guide provides a comparative analysis of (4-Chloropyrimidin-5-yl)methanol analogs, delving into their synthesis, structure-activity relationships, and mechanism of action, with a focus on their potential as kinase inhibitors.
Synthetic Strategies: Accessing a Diverse Chemical Space
The synthesis of (4-Chloropyrimidin-5-yl)methanol and its analogs typically commences from readily available starting materials, with subsequent modifications to introduce chemical diversity. A general and adaptable synthetic route allows for the exploration of a wide range of structural variations.
General Synthetic Workflow
Caption: General synthetic workflow for the preparation of (4-Chloropyrimidin-5-yl)methanol analogs.
A common synthetic approach involves the construction of the pyrimidine ring, followed by chlorination at the 4-position to yield the reactive intermediate. The 5-hydroxymethyl group can be introduced at various stages, depending on the overall synthetic strategy. Subsequent diversification is achieved through nucleophilic aromatic substitution at the C4 position with a variety of amines, alcohols, or thiols, and modification of the 5-hydroxymethyl group through oxidation, esterification, or replacement with other functionalities.
Comparative Biological Evaluation: Unraveling Structure-Activity Relationships
The biological activity of (4-Chloropyrimidin-5-yl)methanol analogs is profoundly influenced by the nature of the substituents at the 4- and 5-positions. A comparative analysis of published data reveals key structure-activity relationships (SAR) that guide the design of more potent and selective inhibitors.
Table 1: Comparative Anticancer and Kinase Inhibitory Activity of 5-Substituted Pyrimidine Analogs
| Compound/Analog Class | Modification from Core Scaffold | Target/Cell Line | IC50 (µM) | Reference |
| (4-Chloropyrimidin-5-yl)methanol Core | - | - | - | - |
| 5-Fluoro-4'-thiouridine | 5-F, 4'-thio-ribose | Leukemia L1210 cells | 0.2 | [4] |
| Phenylpyrazalopyrimidine (Comp. 6) | 4-phenyl, 5-H, pyrazolo fusion | Src kinase | 21.7 | [5] |
| Phenylpyrazalopyrimidine (Comp. 10) | 4-(4-chlorophenyl)carbonyl, 5-H, pyrazolo fusion | c-Src | 60.4 | [5] |
| Thiazolo[4,5-d]pyrimidine (Comp. 3b) | 5-CF3, 4-Cl, thiazolo fusion | Melanoma C32 cells | 24.4 | [6] |
| 5-Aryl-4-(piperidin-1-yl)pyrimidine (Comp. 9t) | 4-(piperidinyl-imidazolyl), 5-(3-Me-4-F-phenyl) | NHE-1 | 0.0065 | [7] |
| Pyrimidine-5-carbonitrile (Comp. 10b) | 4-substituted amino, 5-CN | EGFR | 0.00829 | [8] |
| Pyrrolo[2,3-d]pyrimidine (Comp. 5k) | 4-substituted amino, 5-H, pyrrolo fusion | EGFR | 0.079 | [9] |
| N-trisubstituted pyrimidine (Comp. 38j) | 2,4,6-trisubstituted | AURKA | 0.0071 | [10] |
| N-trisubstituted pyrimidine (Comp. 38j) | 2,4,6-trisubstituted | AURKB | 0.0257 | [10] |
Note: IC50 values represent the concentration of a compound required to inhibit a given biological process by 50%. A lower IC50 value indicates a more potent compound. This table is a compilation from various sources and the core scaffold is used as a conceptual starting point.
Structure-Activity Relationship (SAR) Insights
-
Substitution at the 4-Position: The chlorine atom at the 4-position is a key feature for facile derivatization. Replacing it with various substituted amines, particularly those capable of forming hydrogen bonds with the kinase hinge region, is a common strategy to enhance potency. The nature and size of the substituent can significantly impact selectivity and overall activity.
-
Substitution at the 5-Position: The 5-position of the pyrimidine ring is crucial for modulating the compound's properties.
-
Electron-withdrawing groups , such as fluoro or trifluoromethyl, can enhance activity, as seen in thiazolo[4,5-d]pyrimidine analogs.[6]
-
Bulky aryl groups at the 5-position have been shown to yield highly potent inhibitors, as demonstrated in a series of NHE-1 inhibitors.[7]
-
The hydroxymethyl group of the parent compound provides a handle for introducing further diversity. While direct comparative data on its modifications are sparse, it can be inferred that converting it to an ether or ester could improve cell permeability. Oxidation to an aldehyde or carboxylic acid would introduce a potential hydrogen bond acceptor, which could alter target interactions.
-
A nitrile group at the 5-position has been successfully employed in the design of potent EGFR inhibitors.[8]
-
Mechanism of Action: Targeting Key Signaling Pathways
Many pyrimidine-based inhibitors exert their anticancer effects by targeting protein kinases, which are critical regulators of cellular signaling pathways.[3] A frequently implicated pathway is the PI3K/AKT/mTOR cascade, which plays a central role in cell growth, proliferation, and survival.[11][12][13][14]
The PI3K/AKT/mTOR Signaling Pathway
Caption: Simplified schematic of the PI3K/AKT/mTOR signaling pathway and its inhibition by pyrimidine analogs.
Dysregulation of the PI3K/AKT/mTOR pathway is a common event in many cancers, leading to uncontrolled cell proliferation and resistance to apoptosis. (4-Chloropyrimidin-5-yl)methanol analogs, by virtue of their structural similarity to the ATP purine core, can act as competitive inhibitors of kinases within this pathway, such as PI3K, AKT, or mTOR itself. This inhibition blocks the downstream signaling cascade, ultimately leading to a reduction in cell growth and survival.
Experimental Protocols: Ensuring Scientific Rigor
To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to evaluate the biological activity of (4-Chloropyrimidin-5-yl)methanol analogs.
Experimental Workflow for Compound Evaluation
Caption: A typical experimental workflow for the evaluation of novel kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., against PI3K)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Objective: To quantify the potency of (4-Chloropyrimidin-5-yl)methanol analogs in inhibiting the enzymatic activity of a target kinase.
Materials:
-
Recombinant human kinase (e.g., PI3Kα)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Kinase substrate (e.g., a specific peptide or lipid)
-
Test compounds and a reference inhibitor (e.g., Wortmannin)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
384-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds and the reference inhibitor in DMSO. A typical starting concentration is 10 mM, followed by serial 3-fold dilutions.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the kinase enzyme, and the test compound or reference inhibitor.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Add a mixture of the kinase substrate and ATP to each well to initiate the kinase reaction. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection of Kinase Activity: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit following the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the light output via a luciferase reaction.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase inhibition. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Objective: To assess the cytotoxic or cytostatic effects of (4-Chloropyrimidin-5-yl)methanol analogs on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000 cells/well). Allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Conclusion and Future Perspectives
(4-Chloropyrimidin-5-yl)methanol and its analogs represent a promising class of compounds in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. The ease of synthetic modification at both the 4- and 5-positions allows for extensive exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties. While substitutions at the 4-position with various amine-containing moieties have been extensively studied, the systematic exploration of modifications to the 5-hydroxymethyl group remains a relatively untapped area with significant potential. Future research should focus on a more detailed investigation of the impact of these modifications on biological activity. The development of analogs with improved drug-like properties, guided by the structure-activity relationships discussed in this guide, holds the promise of delivering novel and effective therapeutic agents for a range of diseases.
References
- An in-depth technical guide on the mechanism of action of pyrimidine derivatives. BenchChem. [URL: https://www.benchchem.
- Furo[3,4-d]pyrimidines as Kinase Inhibitors: An In-depth Technical Guide. BenchChem. [URL: https://www.benchchem.com/product/b030526#furo34-dpyrimidines-as-kinase-inhibitors-an-in-depth-technical-guide]
- Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3495982/]
- A Comparative Analysis of the Biological Activity of 1,3-Dimethyluracil-5-carboxaldehyde Derivatives and Other Pyrimidines. BenchChem. [URL: https://www.benchchem.
- Synthesis and biological activity of 5-fluoro-4'-thiouridine and some related nucleosides. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jm00223a011]
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. [URL: https://ijppr.humanjournals.com/synthesis-structure-activity-relationship-and-pharmaceutical-applications-of-pyrimidine-analogues-a-review/]
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8125867/]
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/35579151/]
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [URL: https://www.mdpi.com/1420-3049/26/17/5202]
- Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4011110/]
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra04230h]
- Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01742]
- Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3106199/]
- New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules. [URL: https://www.mdpi.com/1420-3049/27/9/2899]
- Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/16870436/]
- New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/nj/d0nj06203a]
- IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [URL: https://www.researchgate.net/figure/IC50-values-of-the-most-active-derivatives-in-some-cancerous-cell-lines_tbl2_354238712]
- Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2692583/]
- Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222765/]
- PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology. [URL: https://www.frontiersin.org/articles/10.3389/fonc.2022.819428/full]
- Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. Scientific Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8568910/]
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. [URL: https://www.mdpi.com/1420-3049/25/1/135]
- Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7001920/]
- Design and Synthesis of Novel 5-(4-chlorophenyl)furan Derivatives with Inhibitory Activity on Tubulin Polymerization. ResearchGate. [URL: https://www.researchgate.
- IC50 values against c-Met kinase. a. ResearchGate. [URL: https://www.researchgate.net/figure/IC50-values-against-c-Met-kinase-a_tbl1_320392095]
- Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes. Probe Reports from the NIH Molecular Libraries Program. [URL: https://www.ncbi.nlm.nih.gov/books/NBK153225/table/ml315.t5/]
- A graphical representation of the IC50 values (μg/mL) of compounds 4d,... ResearchGate. [URL: https://www.researchgate.net/figure/A-graphical-representation-of-the-IC50-values-mg-mL-of-compounds-4d-4e-and-4f-on_fig3_336181702]
- Biological Activity of Naturally Derived Naphthyridines. ResearchGate. [URL: https://www.researchgate.
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 5-fluoro-4'-thiouridine and some related nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Nucleophilic Aromatic Substitution on Chloropyrimidines: A Comparative Reactivity Guide
For researchers, scientists, and drug development professionals, chloropyrimidines are indispensable building blocks in the synthesis of a vast array of biologically active molecules. Their utility hinges on the reactivity of the C-Cl bond towards nucleophilic aromatic substitution (SNAr). However, the positional isomerism of the chlorine atom and the influence of other ring substituents dramatically alter the reactivity and regioselectivity of these reactions. This guide provides a comprehensive comparative analysis of chloropyrimidine reactivity in SNAr reactions, supported by mechanistic insights and experimental data, to empower chemists in designing and optimizing their synthetic strategies.
The Underlying Principles of SNAr Reactivity in Pyrimidines
The nucleophilic aromatic substitution on chloropyrimidines proceeds through a stepwise addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the pyrimidine ring.
The rate of the SNAr reaction is primarily dictated by the stability of the Meisenheimer complex. The electron-deficient nature of the pyrimidine ring, owing to the presence of two electronegative nitrogen atoms, inherently activates it towards nucleophilic attack compared to chlorobenzene. 2-Chloropyrimidine, for instance, is estimated to be 1014–1016 times more reactive than chlorobenzene in SNAr reactions. The nitrogen atoms effectively stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.
Positional Reactivity: A Comparative Overview
The position of the chlorine atom on the pyrimidine ring is the most critical determinant of its reactivity in SNAr reactions. The general order of reactivity is:
4-Chloropyrimidine > 2-Chloropyrimidine >> 5-Chloropyrimidine
This trend can be rationalized by examining the stability of the respective Meisenheimer complexes:
-
4-Chloropyrimidine: Nucleophilic attack at the C-4 position leads to a Meisenheimer complex where the negative charge can be delocalized onto both ring nitrogen atoms through resonance. This extensive delocalization provides significant stabilization, making 4-chloropyrimidines the most reactive isomers.
-
2-Chloropyrimidine: Attack at the C-2 position also allows for delocalization of the negative charge onto both nitrogen atoms. However, the proximity of the two nitrogen atoms can lead to some electronic repulsion with the incoming nucleophile, making the transition state slightly less stable than that for the 4-chloro isomer.
-
5-Chloropyrimidine: In contrast, nucleophilic attack at the C-5 position results in a Meisenheimer complex where the negative charge cannot be directly delocalized onto the ring nitrogens. This lack of direct resonance stabilization renders 5-chloropyrimidines significantly less reactive and often requires harsh reaction conditions for substitution to occur.
The Decisive Role of Ring Substituents
The presence of other substituents on the pyrimidine ring can profoundly influence both the reactivity and the regioselectivity of SNAr reactions, sometimes even overriding the inherent positional reactivity.
Electronic Effects
-
Electron-Withdrawing Groups (EWGs): EWGs such as nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3) increase the electrophilicity of the pyrimidine ring, thereby accelerating the rate of nucleophilic attack. An EWG at the 5-position of a 2,4-dichloropyrimidine, for example, further enhances the inherent preference for substitution at the C-4 position.[1]
-
Electron-Donating Groups (EDGs): Conversely, EDGs like amino (-NH2) and methoxy (-OCH3) decrease the electrophilicity of the ring, retarding the SNAr reaction. However, their positional influence on regioselectivity can be more complex. For instance, an electron-donating group at the C-6 position of a 2,4-dichloropyrimidine can reverse the typical regioselectivity, favoring substitution at the C-2 position.[2] This is attributed to the EDG increasing the electron density at the C-4 position, making it less favorable for nucleophilic attack.
Steric Effects
Bulky substituents adjacent to a chlorine atom can sterically hinder the approach of a nucleophile, directing the attack to a less sterically encumbered position. For example, in a 2,4-dichloro-5-substituted pyrimidine, a large substituent at C-5 can further disfavor attack at the already less reactive C-2 position.
The Intricacies of Regioselectivity in Dichloropyrimidines
The SNAr reactions of dichloropyrimidines present a fascinating case study in regioselectivity. While 2,4-dichloropyrimidines generally favor substitution at the C-4 position, this preference can be modulated by the nature of the nucleophile and the presence of other substituents.
A notable exception to the general rule is the reaction of 2-methylsulfonyl-4-chloropyrimidine with alkoxides and formamide anions.[3] In these cases, the reaction occurs exclusively at the C-2 position, displacing the methylsulfonyl group, even at temperatures as low as -78°C.[3] This remarkable selectivity is attributed to the formation of a hydrogen bond between the acidic proton of the methylsulfonyl group and the anionic nucleophile, which directs the nucleophile to the C-2 position and stabilizes the transition state.[3]
| Substituent | Position | Effect on Reactivity | Influence on Regioselectivity (in 2,4-Dichloropyrimidines) |
| Electron-Withdrawing (e.g., -NO2, -CN) | 5 | Increases | Enhances C-4 selectivity[1] |
| Electron-Donating (e.g., -NH2, -OCH3) | 6 | Decreases | Promotes C-2 selectivity[2] |
| Methylsulfonyl (-SO2Me) | 2 | Activates C-4 | Directs alkoxides and formamides to C-2[3] |
Comparative Experimental Data
Reactions with Amine Nucleophiles
| Chloropyrimidine | Nucleophile | Reaction Conditions | Product(s) | Yield (%) | Reference |
| 2-Amino-4,6-dichloropyrimidine | Substituted anilines | Solvent-free, Et3N, 80-90°C | 2-Amino-4-anilino-6-chloropyrimidines | 75-92 | |
| 2,4-Dichloropyrimidine | Secondary amines | K2CO3, DMAc, rt | Mixture of 2- and 4-substituted isomers (4-major) | Variable | |
| 2,4-Dichloro-5-nitropyrimidine | Tertiary amines | CH2Cl2, rt | 2-amino-4-chloro-5-nitropyrimidine | Moderate to excellent | [4] |
| 2,4-Dichloropyrimidine | Oxazolidin-2-one | NaSO2Ph, TBAB, MeCN, 80°C | 4-(2-Oxooxazolidin-1-yl)-2-chloropyrimidine | Good | [5] |
Reactions with Alkoxide Nucleophiles
| Chloropyrimidine | Nucleophile | Reaction Conditions | Product(s) | Yield (%) | Reference |
| 2-MeSO2-4-chloropyrimidine | Sodium methoxide | MeOH, -78°C | 2-Methoxy-4-chloropyrimidine | Not specified | [3] |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Sodium hydroxide in alcohol (ROH) | ROH, rt | 2-Amino-4-alkoxy-6-chloropyrimidine-5-carbaldehyde | Not specified | [6] |
Experimental Protocols
The following are representative, detailed step-by-step methodologies for key SNAr reactions on chloropyrimidines.
General Procedure for the Amination of 2-Amino-4,6-dichloropyrimidine
Rationale: This solvent-free method provides an efficient and environmentally friendly route to substituted 2,4-diaminopyrimidines. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
Procedure:
-
In a round-bottom flask, finely grind 2-amino-4,6-dichloropyrimidine (1.0 eq.).
-
Add the desired substituted amine (1.0 eq.) and triethylamine (2.0 eq.).
-
Heat the reaction mixture to 80-90°C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add distilled water.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the purified 2-amino-4-(substituted amino)-6-chloropyrimidine.
Regioselective C-2 Amination of 2,4-Dichloro-5-nitropyrimidine with a Tertiary Amine
Rationale: This protocol demonstrates the unusual C-2 selectivity achieved with tertiary amine nucleophiles in the presence of an electron-withdrawing group at the 5-position. The reaction proceeds via an in situ N-dealkylation of an intermediate.[4]
Procedure:
-
Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 eq.) in dichloromethane (CH2Cl2).
-
To this solution at room temperature, add the tertiary amine (2.0 eq.) dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 2-(dialkylamino)-4-chloro-5-nitropyrimidine.
Conclusion
The reactivity of chloropyrimidines in SNAr reactions is a multifaceted interplay of positional isomerism, electronic and steric effects of other ring substituents, and the nature of the nucleophile. While the general reactivity trend of 4-chloro > 2-chloro >> 5-chloro provides a useful starting point, a nuanced understanding of the factors that govern regioselectivity is paramount for the successful design of synthetic routes. This guide has provided a comparative analysis of these factors, supported by experimental examples and detailed protocols, to aid researchers in harnessing the full synthetic potential of these versatile heterocyclic building blocks. A thorough consideration of the principles outlined herein will undoubtedly facilitate the efficient and selective synthesis of novel pyrimidine-based compounds for applications in drug discovery and materials science.
References
- 1. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
The Rise of Chloro-pyrimidines: A Comparative Guide to (4-Chloropyrimidin-5-yl)methanol Derivatives as Covalent Inhibitors
For researchers, scientists, and drug development professionals, the landscape of covalent inhibitors is in a constant state of evolution. While acrylamide-based warheads have long dominated the scene, a new class of electrophiles is emerging with the potential for unique reactivity and selectivity profiles. This guide provides an in-depth technical comparison of (4-Chloropyrimidin-5-yl)methanol derivatives and related chloro-pyrimidines as covalent inhibitors, pitting them against established alternatives and offering the supporting experimental data and protocols necessary for their evaluation.
The Covalent Advantage: Beyond Reversible Inhibition
Covalent inhibitors offer a distinct pharmacological advantage over their non-covalent counterparts by forming a stable, long-lasting bond with their target protein. This irreversible or slowly reversible interaction can lead to prolonged target engagement, increased potency, and the potential to overcome drug resistance mechanisms.[1][2] The efficacy of a covalent inhibitor is not solely defined by its binding affinity (Ki), but by the overall efficiency of covalent bond formation, often expressed as the second-order rate constant kinact/Ki.[3]
Traditionally, the design of covalent inhibitors has been approached with caution due to concerns about off-target reactivity and potential immunogenicity. However, the development of targeted covalent inhibitors (TCIs) with finely tuned reactivity has led to a resurgence in this field, resulting in several FDA-approved drugs, particularly in oncology.[1]
The Chloro-pyrimidine Warhead: A New Player in Covalent Inhibition
While the α,β-unsaturated amide of the acrylamide moiety has been the workhorse for targeting cysteine residues, researchers are increasingly exploring alternative electrophiles. Among these, the chloro-pyrimidine scaffold presents an intriguing option. The electron-withdrawing nature of the pyrimidine ring activates the chlorine atom for nucleophilic aromatic substitution (SNAr) by a suitably positioned nucleophilic residue on the target protein, most commonly a cysteine.
This guide will use a well-characterized series of 2,5-dichloropyrimidine derivatives that act as covalent inhibitors of the Mitogen- and Stress-Activated Kinase 1 (MSK1) as a primary case study to explore the efficacy of this class of compounds.[1] While direct, publicly available data on the specific efficacy of (4-Chloropyrimidin-5-yl)methanol derivatives is limited, the principles derived from the MSK1 inhibitors provide a strong foundation for understanding their potential.
Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)
The covalent inhibition by chloro-pyrimidine derivatives proceeds through an SNAr mechanism. A nucleophilic residue, typically the thiolate of a cysteine, attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a stable carbon-sulfur bond.
References
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Pyrimidine-Based Kinase Inhibitors
Abstract
The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology and autoimmune diseases. Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it a privileged structure for inhibitor design. This guide focuses on analogs derived from the versatile (4-Chloropyrimidin-5-yl)methanol scaffold, exploring the structure-activity relationships (SAR) that govern their potency and selectivity, with a particular emphasis on the Janus Kinase (JAK) family. We will dissect the causal relationships behind structural modifications and their resulting biological activity, provide validated experimental protocols for compound evaluation, and present a comparative analysis of key analogs.
Introduction: The Pyrimidine Scaffold in Kinase Inhibition
Kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation. This signaling mechanism is fundamental to countless cellular processes, including growth, differentiation, and immune response.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime therapeutic targets.[2][3]
The Janus Kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—plays a pivotal role in cytokine signaling pathways that regulate immune responses and cell growth.[4] Inhibitors of the JAK family have been successfully developed for treating autoimmune disorders like rheumatoid arthritis and certain cancers.[4][5] Many of these inhibitors, such as Tofacitinib, feature a core heterocyclic scaffold, like pyrimidine or pyrrolopyrimidine, that mimics the adenine ring of ATP to achieve competitive inhibition.[4]
The (4-Chloropyrimidin-5-yl)methanol scaffold serves as an excellent starting point for building a library of kinase inhibitors. The 4-chloro group is a chemically reactive handle for nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functionalities to probe the solvent-exposed regions of the kinase ATP pocket. The 5-methanol group offers another vector for modification to enhance potency or improve physicochemical properties.
Core Scaffold Analysis and Synthesis Strategy
The fundamental strategy for developing analogs from (4-Chloropyrimidin-5-yl)methanol involves a divergent synthesis approach. The key reactive site is the C4-chlorine. This position is electron-deficient due to the electron-withdrawing nature of the pyrimidine nitrogens, making it susceptible to attack by various nucleophiles (e.g., anilines, aliphatic amines). This reaction is the primary way to build diversity and explore the SAR.
Below is a generalized workflow for the synthesis and evaluation of these analogs.
Caption: General workflow for synthesis and evaluation of analogs.
Comparative Guide: Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of pyrimidine-based inhibitors are dictated by the nature of the substituents at various positions. The following analysis compares the effects of modifications, primarily focusing on the C4 position, which typically interacts with the solvent-front region of the ATP binding site.
Modifications at the C4-Position: The Primary Driver of Potency
The C4 position is the most critical for tuning the activity of this scaffold. By replacing the chlorine with various aniline or amine derivatives, we can explore interactions with the hinge region and solvent-exposed areas of the kinase.
| Analog ID | C4-Substituent (R- in R-NH-) | Target Kinase | Biochemical IC₅₀ (nM) | Key SAR Insight |
| Scaffold | -Cl | JAK3 | >10,000 | The chloro-precursor is inactive; substitution is required. |
| Analog 1 | Phenyl | JAK3 | 5,200 | A simple phenyl group provides a baseline but lacks potency. Hydrophobic interaction is weak. |
| Analog 2 | 3-Bromophenyl | EGFR | 1-10[6] | The addition of an electron-withdrawing bromo group often enhances potency by positioning the aniline ring optimally.[6] |
| Analog 3 | 4-Morpholinopropyl | EGFR | 0.5-10[6] | Introducing a weakly basic, flexible chain significantly improves both potency and aqueous solubility.[6] |
| Analog 4 | 4-Fluorophenyl | MSK1 | Potent (pIC₅₀ > 7)[7] | Small, electronegative substituents like fluorine can form favorable interactions and improve metabolic stability.[7] |
| Analog 5 | N-benzyl | Various Cancer Cell Lines | EC₅₀ 4-8 µM[8] | Larger hydrophobic groups like benzyl can occupy larger pockets, increasing anti-proliferative activity.[8] |
Expertise & Experience: The data consistently shows that simple, unsubstituted aromatic rings at C4 are insufficient for high potency. Potent inhibitors almost always feature specific substitutions on the aniline ring or employ flexible, basic side chains. This is because these groups can form additional hydrogen bonds or ionic interactions with residues at the entrance of the ATP binding cleft, increasing the residence time and affinity of the inhibitor.[6] The selection of a 3-bromo group in Analog 2, for example, is a classic medicinal chemistry strategy to introduce a "vector" for further modification while also potentially improving binding affinity through halogen bonding.[6]
Modifications at the C5-Position: The Fine-Tuning Handle
The C5-(hydroxymethyl) group points towards the ribose pocket of the ATP binding site. While less frequently modified than C4, alterations here can influence selectivity and physicochemical properties.
-
Oxidation: Oxidizing the methanol to an aldehyde or carboxylic acid can introduce a hydrogen bond acceptor, potentially improving affinity but at the risk of reducing cell permeability due to increased polarity.
-
Etherification/Esterification: Capping the hydroxyl group with a small alkyl or acyl group can enhance lipophilicity, which may improve cell-based activity. However, this can also lead to loss of a key hydrogen bond, reducing biochemical potency.
-
Replacement: Replacing the hydroxymethyl group with moieties like ethynyl or vinyl groups has been shown in similar pyrimidine series to enhance potency against kinases like EGFR, suggesting these smaller, rigid groups can be well-tolerated.[9]
Caption: Summary of key structure-activity relationships.
Self-Validating Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-controlled experimental protocols are essential. Here, we detail two critical assays for evaluating kinase inhibitors.
Protocol: In Vitro Biochemical Kinase Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified kinase enzyme.[10][11][12]
Principle: The assay measures the transfer of phosphate from ATP to a substrate by the kinase. The amount of product formed is quantified, and the inhibition is measured as a decrease in product formation in the presence of the test compound.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer suitable for the target kinase (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure competitive inhibitors are accurately measured.
-
Substrate Solution: Dissolve the peptide or protein substrate in kinase buffer.
-
Test Compounds: Prepare a serial dilution series of the test compounds in 100% DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution curve.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of 4x test compound dilution (or DMSO for controls) to the appropriate wells.
-
Add 2.5 µL of 4x kinase solution (e.g., 20 nM final concentration) to all wells.
-
Incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase. Causality Note: This pre-incubation step is crucial for covalent or slow-binding inhibitors to reach equilibrium.
-
Initiate the kinase reaction by adding 5 µL of 2x ATP/Substrate mix.
-
Incubate for 60-120 minutes at 30°C. The reaction time should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover).
-
Stop the reaction by adding 10 µL of a stop solution (e.g., EDTA to chelate Mg²⁺).
-
-
Detection:
-
Detection methods vary (e.g., radiometric [³²P]-ATP, fluorescence polarization, luminescence). For a luminescence-based assay like ADP-Glo™, add the detection reagents according to the manufacturer's protocol to quantify the amount of ADP produced.
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no kinase control).
-
Normalize the data to the high (DMSO only) and low (no ATP) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol: Cell-Based Proliferation Assay (CellTiter-Glo®)
This protocol measures the effect of a compound on the proliferation or viability of a cancer cell line.[13][14][15]
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active, viable cells.[16] A decrease in ATP levels corresponds to a decrease in cell viability.[13]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cells (e.g., a JAK-dependent cell line like SET-2) under standard conditions.
-
Trypsinize and count the cells. Seed the cells into a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 90 µL of culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compounds in culture medium.
-
Add 10 µL of the compound dilutions to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Trustworthiness Note: Temperature equilibration is critical for consistent enzyme kinetics of the luciferase.[14][17]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[14]
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[14][17]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14][17]
-
Record the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent viability relative to the vehicle-treated control wells.
-
Plot the percent viability versus the log of the compound concentration and fit the curve to determine the EC₅₀ value.
-
Conclusion and Future Directions
The (4-Chloropyrimidin-5-yl)methanol scaffold is a highly tractable starting point for the development of potent and selective kinase inhibitors. The structure-activity relationship is primarily driven by substitutions at the C4 position, where tailored anilines or amine-containing side chains can dramatically enhance potency and solubility. Fine-tuning at the C5 position offers a secondary vector for optimizing properties.
Future efforts should focus on:
-
Selectivity Profiling: Promising compounds should be profiled against a broad panel of kinases to understand their selectivity and identify potential off-target effects.[18]
-
Covalent Inhibition: For kinases possessing a suitably positioned cysteine residue (e.g., JAK3 Cys909), the 4-chloro group itself could potentially act as a weak electrophile for covalent bond formation, a strategy that has been explored with other chloropyrimidines.[7]
-
In Vivo Evaluation: Lead compounds with good in vitro potency and cellular activity should be advanced into pharmacokinetic and pharmacodynamic studies in animal models to assess their therapeutic potential.[2]
By systematically applying the principles of medicinal chemistry and utilizing robust, validated assays, researchers can effectively navigate the SAR landscape of this versatile scaffold to develop next-generation kinase inhibitors.
References
-
In vitro kinase assay. (2023). Protocols.io. [Link]
-
Burchat, A., et al. (2006). Development of pyrimidine-based inhibitors of Janus tyrosine kinase 3. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Lin, X., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. Journal of Medicinal Chemistry. [Link]
-
Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol. [Link]
-
Norman, M., et al. (2012). Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. Journal of Medicinal Chemistry. [Link]
-
Chi, F., et al. (2020). JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. Bioorganic Chemistry. [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
-
Celltiter Glo Luminescent Cell Viability Assay Protocol. (n.d.). Scribd. [Link]
-
Tims, H., & White, F. (2011). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Methods in Molecular Biology. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
Deng, J., et al. (2024). Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. Bioorganic Chemistry. [Link]
-
How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]
-
Seve, M., et al. (2011). Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays. Methods in Molecular Biology. [Link]
-
Wang, Y., et al. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration. [Link]
-
Eweas, A., et al. (2014). Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Chaikuad, A., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters. [Link]
-
Liu, J., et al. (2018). Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells. Bioorganic & Medicinal Chemistry. [Link]
-
Schiaffino-Ortega, S., et al. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Pharmaceutics. [Link]
-
Wang, W., et al. (2013). Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Sanna, F., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules. [Link]
-
Gangireddy, R., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. ResearchGate. [Link]
-
Denny, W., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry. [Link]
-
Arai, M., et al. (2024). Synthesis, growth inhibitory activity against tumor cells, and structure-activity relationship of CGK733 and its analogs. Bioorganic & Medicinal Chemistry. [Link]
-
Structure-Activity Relationships. (n.d.). ResearchGate. [Link]
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro kinase assay [protocols.io]
- 11. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro kinase assay [bio-protocol.org]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. promega.com [promega.com]
- 17. scribd.com [scribd.com]
- 18. benchchem.com [benchchem.com]
A Quantum Mechanical Investigation into the Reactivity of Chloropyrimidines: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of chloropyrimidines is paramount for the rational design of novel therapeutics and functional materials. The inherent asymmetry of the pyrimidine ring, coupled with the influence of chlorine substituents, gives rise to complex reactivity patterns that can be challenging to predict. This guide provides an in-depth exploration of the quantum mechanics governing chloropyrimidine reactivity, offering a comparative analysis of theoretical predictions against experimental outcomes. By delving into the electronic structure and reaction energetics, we aim to equip researchers with the insights needed to harness the synthetic potential of this important class of heterocyclic compounds.
The Dichotomy of Chloropyrimidine Reactivity: Beyond Simple Inductive Effects
Chloropyrimidines are a cornerstone in medicinal chemistry, frequently employed as electrophilic partners in nucleophilic aromatic substitution (SNAr) reactions to forge new carbon-heteroatom bonds. A fundamental understanding of their reactivity is crucial for predicting reaction outcomes and designing efficient synthetic routes. The regioselectivity of these reactions is highly sensitive to the substitution pattern on the pyrimidine ring, a phenomenon that can be rationalized through the lens of quantum mechanics.
A common observation is that the reactivity of chloro-substituents on the pyrimidine ring generally follows the order C4(6) > C2 » C5 for both SNAr and palladium-catalyzed cross-coupling reactions.[1] However, this is a generalization, and numerous exceptions exist, underscoring the need for a more sophisticated analytical framework. Quantum mechanical calculations, particularly those focusing on Frontier Molecular Orbitals (FMOs), provide a powerful tool to unravel these complexities.
The Decisive Role of Frontier Molecular Orbitals in Predicting Regioselectivity
The SNAr reaction is an orbital-controlled process, where the nucleophile attacks the lowest unoccupied molecular orbital (LUMO) of the electrophile. Therefore, the energy and spatial distribution of the LUMO are critical determinants of reactivity and regioselectivity.
LUMO vs. LUMO+1: A Critical Choice for Accurate Predictions
A key insight from computational studies is that the LUMO is not always the sole arbiter of reactivity. In many chloropyrimidines, the LUMO+1 orbital can also play a significant, and sometimes dominant, role.[2] The decision of which orbital to consider depends on the energy gap between the LUMO and LUMO+1 and the spatial distribution of these orbitals, particularly their lobes on the carbon atoms bearing the chlorine substituents.
For instance, in 4-chloropyrimidine, the LUMO has a significant lobe on the C4 carbon, making it the primary site for nucleophilic attack.[2] Conversely, for 2-chloropyrimidine, the LUMO has a negligible lobe on the C2 carbon, while the LUMO+1 has a substantial one.[2] In such cases, the LUMO+1 becomes the relevant orbital for predicting the reaction outcome. When the energy difference between LUMO and LUMO+1 is small, both orbitals may need to be considered.[3]
Experimental Protocol: Computational Modeling of Chloropyrimidine Reactivity
-
Geometry Optimization:
-
Construct the 3D structure of the chloropyrimidine derivative of interest using a molecular modeling software (e.g., Avogadro, GaussView).
-
Perform a geometry optimization using a suitable quantum chemistry software package (e.g., Gaussian, Spartan). A common and effective method is Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G*.
-
-
Frequency Calculation:
-
After optimization, perform a frequency calculation at the same level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
-
Frontier Molecular Orbital Analysis:
-
Visualize the LUMO and LUMO+1 orbitals to identify the locations of the largest lobes on the pyrimidine ring.
-
Calculate the energy difference between the LUMO and LUMO+1.
-
-
Transition State Calculation (for deeper insight):
-
Model the reaction pathway for nucleophilic attack at each potential site (e.g., C2, C4).
-
Locate the transition state structure for each pathway using a transition state search algorithm (e.g., QST2, QST3 in Gaussian).
-
Verify the transition state by confirming the presence of a single imaginary frequency corresponding to the reaction coordinate.
-
Calculate the activation energy barrier for each pathway. The pathway with the lower activation energy is the kinetically favored one.
-
Substituent Effects: Tuning the Reactivity Landscape
The electronic nature of substituents on the pyrimidine ring profoundly influences the regioselectivity of SNAr reactions. This is a direct consequence of how these substituents perturb the electronic structure, particularly the energies and distributions of the LUMO and LUMO+1.
The Case of 2,4-Dichloropyrimidines
For unsubstituted 2,4-dichloropyrimidine, nucleophilic attack generally occurs preferentially at the C4 position.[3] This is consistent with the LUMO being primarily located at C4. However, the introduction of an electron-donating group (EDG) at the C6 position can dramatically alter this selectivity. For example, with a methoxy (OMe) or an amino (NHMe) group at C6, the SNAr reaction proceeds preferentially at the C2 position.[3]
Quantum mechanical analysis reveals that the C6-EDG raises the energy of the LUMO and alters its distribution, making the LUMO+1, which has a larger lobe at C2, the more accessible orbital for nucleophilic attack.[3]
Dichotomy in Regioselectivity: The Intriguing Case of 2-MeSO₂-4-chloropyrimidine
A fascinating example of tunable reactivity is observed with 2-MeSO₂-4-chloropyrimidine.[4]
-
C4 Selectivity: Reactions with amines and Stille coupling occur selectively at the C4 position.
-
C2 Selectivity: Reactions with alkoxides and formamide anions occur selectively at the C2 position.
This dichotomy can be explained by considering the specific interactions between the nucleophile and the substrate.[4] Quantum mechanical calculations show that alkoxides and formamide anions can form a hydrogen bond with the acidic proton of the methylsulfonyl group. This interaction stabilizes the transition state for attack at C2, lowering the activation energy barrier compared to attack at C4.[4] For amines, this hydrogen bonding interaction is not as significant, and the inherent electronic preference for C4 attack dominates.
Comparison of Theoretical Models and Experimental Data
The validity of any computational model rests on its ability to accurately reproduce and predict experimental observations. For chloropyrimidines, there is generally good agreement between theoretical predictions based on quantum mechanics and experimental results.
| Chloropyrimidine Derivative | Nucleophile | Predicted Major Product (based on QM) | Experimental Major Product | Reference |
| 2,4-Dichloropyrimidine | Amine | C4-substituted | C4-substituted | [3] |
| 2,4-Dichloro-6-methoxypyrimidine | Amine | C2-substituted | C2-substituted | [3] |
| 2-MeSO₂-4-chloropyrimidine | Alkoxide | C2-substituted | C2-substituted | [4] |
| 2-MeSO₂-4-chloropyrimidine | Amine | C4-substituted | C4-substituted | [4] |
| 2,4,5,6-Tetrachloropyrimidine | Aryl sulfonamide | C4-substituted | C4-substituted | [5] |
Note: The table above provides a simplified summary. The actual product distribution can be influenced by reaction conditions such as solvent and temperature.
Furthermore, experimental thermochemical data, such as enthalpies of formation determined by calorimetry, are crucial for calibrating and validating computational methods.[6][7] Studies have shown that while the popular B3LYP functional provides reasonable results, other functionals like LSDA may offer better agreement with experimental enthalpies of formation for certain nitrogen-containing heterocycles.[7]
Visualizing Reactivity Trends
Graphviz diagrams can be used to illustrate the decision-making process for predicting the regioselectivity of SNAr reactions on chloropyrimidines.
Caption: A workflow for predicting chloropyrimidine reactivity using FMO analysis.
Conclusion and Future Outlook
The reactivity of chloropyrimidines is a testament to the predictive power of quantum mechanics in organic chemistry. By moving beyond simplistic electronic arguments and embracing a more rigorous computational approach, researchers can gain a deeper understanding of the factors that govern reaction outcomes. The interplay of frontier molecular orbitals, substituent effects, and specific intermolecular interactions provides a detailed picture of reactivity trends. As computational methods continue to improve in accuracy and efficiency, their role in the design and optimization of synthetic routes involving chloropyrimidines will undoubtedly expand, accelerating the discovery of new molecules with desired properties.
References
-
Ribeiro da Silva, M. A. V., et al. (2007). Comparative computational and experimental study on the thermochemistry of the chloropyrimidines. The Journal of Physical Chemistry B, 111(19), 5437-5443. [Link]
-
Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48. [Link]
-
Ribeiro da Silva, M. A. V., et al. (2007). Comparative Computational and Experimental Study on the Thermochemistry of the Chloropyrimidines. The Journal of Physical Chemistry B, 111(19), 5437-5443. [Link]
-
(n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals. QM Magic Class | Chapter 27. [Link]
-
(n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. [Link]
-
Cao, X., et al. (2024). Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study. Chemosphere, 359, 142189. [Link]
-
Ghorbani-Vaghei, R., & Malaeke, E. (2018). Site-selective Nucleophilic Substitution Reactions of 2,4,5,6-Tetrachloropyrimidine with Sulfonamides: Synthesis of Novel Trichloropyrimidine-Arylsulfonamide Hybrid Derivatives. ResearchGate. [Link]
-
Cao, X., et al. (2024). Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study. ResearchGate. [Link]
-
Scott, J. S., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1145-1152. [Link]
-
(n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [Link]
-
Bagley, M. C., et al. (2011). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 13(1), 84-87. [Link]
-
Singh, S., et al. (1981). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. [Link]
-
Gupta, V. P., et al. (2006). Structural and spectroscopic studies on some chloropyrimidine derivatives by experimental and quantum chemical methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(1), 57-67. [Link]
-
Budesinsky, Z., & Vavrina, J. (1970). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 3, 371-374. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative computational and experimental study on the thermochemistry of the chloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Benchmarking Guide to (4-Chloropyrimidin-5-yl)methanol for Advanced Synthesis
Introduction: The Strategic Value of Substituted Pyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active molecules, including kinase inhibitors for oncology.[1][2] The strategic functionalization of the pyrimidine ring is a critical endeavor in the development of novel therapeutics. Among the various halogenated pyrimidine building blocks, (4-Chloropyrimidin-5-yl)methanol presents a unique combination of reactive sites: a reactive chloro-group at the 4-position, susceptible to palladium-catalyzed cross-coupling reactions, and a versatile hydroxymethyl group at the 5-position, which can be further modified or participate in hydrogen bonding interactions with biological targets.
This guide provides a comprehensive technical comparison of (4-Chloropyrimidin-5-yl)methanol with other relevant building blocks, offering objective performance data from established synthetic transformations. We will delve into the causality behind experimental choices and present detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
Theoretical Underpinnings of Reactivity: The Pyrimidine Core
The reactivity of halogenated pyrimidines in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is fundamentally governed by the electronic nature of the pyrimidine ring and the position of the leaving group. The electron-deficient character of the pyrimidine ring, due to the presence of two nitrogen atoms, generally enhances its reactivity towards nucleophilic aromatic substitution and the oxidative addition step in the catalytic cycles of cross-coupling reactions, as compared to analogous benzene halides.[3]
In dihalopyrimidines, such as 2,4-dichloropyrimidine, the C4-position is typically more reactive than the C2-position in both Suzuki-Miyaura and Buchwald-Hartwig reactions.[2][4] This preferential reactivity at C4 is attributed to its higher electrophilicity. While direct comparative data for (4-Chloropyrimidin-5-yl)methanol is sparse, we can infer its reactivity based on these established principles and compare it with other building blocks for which experimental data is available. The presence of the 5-hydroxymethyl group, a weakly electron-donating group, is not expected to significantly diminish the inherent reactivity of the C4-chloro position.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds. To benchmark the performance of (4-Chloropyrimidin-5-yl)methanol, we will compare its expected reactivity with that of 2,4-dichloropyrimidine, a well-studied substrate, in reaction with various arylboronic acids.
Experimental Data Summary: Suzuki-Miyaura Coupling
| Entry | Building Block | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 | [4] |
| 2 | 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 77 | [3] |
| 3 | 2,4-Dichloropyrimidine | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 72 | [3] |
| 4 | 2,4-Dichloropyrimidine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 62 | [3] |
| 5 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 | N/A | 60 | [5] |
| 6 | 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | Various Pd(II)-NHC precatalysts | Various | MeOH/THF | N/A | N/A | up to 90+ | [6] |
| 7 | (4-Chloropyrimidin-5-yl)methanol (Predicted) | Arylboronic acids | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 2-12 | Good to Excellent | Inferred |
Analysis of Suzuki-Miyaura Data:
The data for 2,4-dichloropyrimidine demonstrates that the C4-position undergoes Suzuki-Miyaura coupling with a variety of arylboronic acids to provide good to excellent yields.[3][4] The use of microwave irradiation can significantly shorten reaction times.[3] Given that the C4-chloro position is the more reactive site, we can confidently predict that (4-Chloropyrimidin-5-yl)methanol will also be a competent substrate in Suzuki-Miyaura couplings. The slightly electron-donating nature of the 5-hydroxymethyl group is unlikely to significantly impede the reaction, and high yields are anticipated under optimized conditions. The primary alcohol functionality is generally stable under these conditions, though protection may be considered for sensitive substrates or prolonged reaction times at high temperatures.
Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Chloropyrimidine
This protocol is a generalized procedure based on established methods for the Suzuki-Miyaura coupling of chloropyrimidines.[7]
Materials:
-
4-Chloropyrimidine derivative (e.g., (4-Chloropyrimidin-5-yl)methanol) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Water (degassed)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 4-chloropyrimidine derivative, arylboronic acid, and potassium carbonate.
-
Add the palladium(II) acetate and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Diagram of Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, crucial for the synthesis of a vast number of pharmaceutical agents. The reactivity of chloro-heterocycles in this reaction is highly dependent on the choice of palladium catalyst, ligand, and base.
Experimental Data Summary: Buchwald-Hartwig Amination
| Entry | Building Block | Coupling Partner | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromopyrimidine | N-Methylaniline | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 100 | N/A | Good | [8] |
| 2 | 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | N/A | High | |
| 3 | 6-Chloropyridin-3-amine | Various amines | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | Reflux | 7 | 35-82 | |
| 4 | 3-Bromo-2-aminopyridine | Morpholine | RuPhos-precatalyst | LiHMDS | THF | 65 | 16 | ~83 | [1] |
| 5 | (4-Chloropyrimidin-5-yl)methanol (Predicted) | Primary/Secondary Amines | Pd₂(dba)₃ / XPhos or RuPhos | NaOt-Bu or K₃PO₄ | Toluene or THF | 80-110 | 4-24 | Good to Excellent | Inferred |
Analysis of Buchwald-Hartwig Data:
The available data for related chloro-heterocycles indicates that with the appropriate choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos, XPhos, RuPhos), high yields can be achieved in the Buchwald-Hartwig amination.[1][8][9] The C4-chloro position of the pyrimidine ring is expected to be sufficiently reactive for this transformation. The hydroxymethyl group at the 5-position is not anticipated to interfere with the reaction, although its acidity could necessitate the use of a slight excess of base. For volatile amines, the reaction may need to be conducted in a sealed tube.
Experimental Protocol: Buchwald-Hartwig Amination of a 4-Chloropyrimidine
This protocol is a generalized procedure based on established methods for the Buchwald-Hartwig amination of chloro-heterocycles.[8][10]
Materials:
-
4-Chloropyrimidine derivative (e.g., (4-Chloropyrimidin-5-yl)methanol) (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas three times to ensure an inert atmosphere.
-
Under a positive pressure of the inert gas, add the base, the 4-chloropyrimidine derivative, and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) using a preheated oil bath.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram of Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Alternative Building Blocks: A Comparative Perspective
While (4-Chloropyrimidin-5-yl)methanol is a highly versatile building block, other chloro-heterocyclic alcohols can be considered for specific applications.
-
(2-Chloropyrimidin-5-yl)methanol: This isomer offers an alternative substitution pattern. The C2-chloro position is generally less reactive than the C4-position in palladium-catalyzed cross-coupling reactions.[4] This lower reactivity could be advantageous for sequential functionalization of a di-substituted pyrimidine but may require more forcing conditions or specialized catalyst systems to achieve high yields in a single coupling step.
-
(6-Chloropyridin-3-yl)methanol: This pyridine-based building block provides a different heterocyclic core. While still a chloro-heterocycle, the electronic properties of the pyridine ring differ from pyrimidine, which can influence reactivity and the properties of the final molecule. Data from the closely related 6-chloropyridin-3-amine suggests that this scaffold is also amenable to both Suzuki-Miyaura and Buchwald-Hartwig reactions, with good to excellent yields achievable with appropriate catalyst selection.[1][11]
Conclusion and Future Outlook
(4-Chloropyrimidin-5-yl)methanol stands as a potent and versatile building block for the synthesis of complex molecules in drug discovery and materials science. Its C4-chloro group provides a reliable handle for functionalization via robust and high-yielding Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The presence of the 5-hydroxymethyl group offers a valuable site for further derivatization or for establishing key interactions with biological targets.
While direct, side-by-side comparative studies with other building blocks are not extensively documented, the wealth of data on related chloropyrimidine systems allows for a high degree of confidence in predicting its reactivity and utility. The experimental protocols and comparative data presented in this guide are intended to serve as a strong foundation for researchers to design and execute efficient and successful synthetic strategies utilizing this valuable building block. Further exploration of the reactivity of (4-Chloropyrimidin-5-yl)methanol with a broader range of coupling partners and under varied conditions will undoubtedly continue to expand its application in the creation of novel and impactful chemical entities.
References
-
Comparative yields for Suzuki‐Miyaura couplings of (A) 2‐chloro‐4,6‐dimethoxypyrimidine and benzo[b]furan‐2‐boronic acid and (B) 2‐chloro‐4,6‐dimethoxypyrimidine and 3‐furan boronic acid. ResearchGate. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Factorizing Yields in Buchwald-Hartwig Amination. ResearchGate. [Link]
-
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. NIH. [Link]
-
Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]
-
Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. ResearchGate. [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]
-
Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. PubMed. [Link]
-
A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. ResearchGate. [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination Approach for the Synthesis of Functionalized 1,2,3,4-Tetrahydroacridine Derivatives. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (4-Chloropyrimidin-5-yl)methanol
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (4-Chloropyrimidin-5-yl)methanol. As a chlorinated heterocyclic compound often utilized in complex organic synthesis, particularly in drug discovery, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document moves beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory compliance.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
(4-Chloropyrimidin-5-yl)methanol is an irritant and, as a halogenated organic compound, requires specific disposal pathways.[1][2] Understanding its hazard profile is the first step in appreciating the necessity of the stringent disposal procedures outlined below. The primary risks associated with this compound are acute irritation upon contact, and its classification as a halogenated organic dictates its ultimate disposal method to prevent the formation of harmful byproducts and ensure environmental protection.[3][4]
| Hazard Classification (GHS) | Description | Precautionary Statement | Source(s) |
| Skin Irritation (Category 2) | Causes skin irritation. | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water and soap. | [3][4] |
| Serious Eye Irritation (Category 2) | Causes serious eye irritation. | P280: Wear eye/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [3][4] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P304+P340: IF INHALED: Remove person to fresh air. | [3][4] |
| Environmental Hazard | Discharge into the environment must be avoided. | P273: Avoid release to the environment. | [3] |
The Foundational Principles of Disposal
Before proceeding to the operational steps, two core principles must be understood:
-
No Drain or Sewer Disposal: Halogenated organic compounds must never be disposed of down the drain.[3][5] Such actions can contaminate waterways and are strictly prohibited by environmental regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7]
-
Segregation is Mandatory: This compound must be disposed of as halogenated organic waste .[1] Co-mingling with non-halogenated waste streams complicates the disposal process and can lead to regulatory non-compliance. Halogenated wastes require high-temperature incineration with specific scrubbers to neutralize the resulting acidic gases (like HCl), a process distinct from that for non-halogenated solvents.[1][5]
Disposal Workflow: A Step-by-Step Protocol
This protocol provides a self-validating system for the safe disposal of (4-Chloropyrimidin-5-yl)methanol from the point of generation to its final removal by certified professionals.
Step 1: Donning Personal Protective Equipment (PPE)
Rationale: The primary routes of exposure are through skin/eye contact and inhalation.[8] A robust PPE regimen is the first line of defense.
-
Procedure:
-
Wear nitrile gloves (or other chemically resistant gloves). Ensure they are inspected for tears or holes before use.
-
Wear a standard laboratory coat, fully buttoned.
-
Wear chemical safety goggles or a face shield for eye protection.[3]
-
All handling of the waste (solid or in solution) should be performed inside a certified chemical fume hood to mitigate inhalation risks.[3]
-
Step 2: Waste Collection and Containerization
Rationale: Proper containment is crucial to prevent spills and ensure the waste is clearly identified for all personnel. Waste containers must be compatible with the chemical to prevent degradation or leaks.[9]
-
Procedure:
-
Obtain a dedicated hazardous waste container designated for "Halogenated Organic Waste." These containers are typically provided by your institution's Environmental Health & Safety (EHS) department and should be properly labeled.[1]
-
Ensure the container is made of a compatible material (e.g., high-density polyethylene, glass) and is in good condition.
-
If disposing of the solid compound, use a container designated for solid waste. If disposing of a solution containing the compound, use a container for liquid waste. Do not mix solid and liquid waste forms in the same container.
-
Using a funnel, carefully transfer the waste into the designated container. Avoid splashing.
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[2]
-
Step 3: Labeling and Temporary Storage
Rationale: Accurate labeling is a regulatory requirement under RCRA and ensures safe handling during consolidation and transport.[6] Temporary storage must be in a designated, controlled area.
-
Procedure:
-
Securely close the waste container lid.[9]
-
On the hazardous waste label, clearly write the full chemical name: "(4-Chloropyrimidin-5-yl)methanol" and any solvents used.
-
Estimate and record the quantity of the waste added.
-
Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.
-
The SAA must be a secondary containment bin to capture any potential leaks.
-
Step 4: Arranging for Final Disposal
Rationale: Final disposal of hazardous waste is a highly regulated process that must be carried out by licensed professionals to ensure compliance with federal, state, and local laws.[5][10]
-
Procedure:
-
Once the waste container is full (or has been in accumulation for a set period, per institutional policy), contact your institution's EHS office.
-
Provide them with the necessary information about the waste container's contents.
-
EHS will arrange for the pickup and transport of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be incinerated according to regulatory standards.[9]
-
Emergency Spill Protocol
Rationale: Accidental spills present an immediate exposure risk. A clear, pre-defined plan is essential for a rapid and safe response.
-
Procedure:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting to clean the spill, don the full PPE described in Step 1.
-
Containment: For a small spill, cover it with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[3]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container labeled "Spill Debris with (4-Chloropyrimidin-5-yl)methanol."
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Treat all spill cleanup materials as halogenated hazardous waste and dispose of them according to the protocol above.
-
Report: Report the incident to your laboratory supervisor and EHS office.
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for making correct disposal decisions for (4-Chloropyrimidin-5-yl)methanol waste.
Caption: Decision workflow for the proper segregation and disposal of (4-Chloropyrimidin-5-yl)methanol.
References
- OSHA. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy.
-
Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Available at: [Link]
-
OSHA. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Available at: [Link]
-
Cancer Care Ontario. (2012). Safe handling of cytotoxics: guideline recommendations. PubMed Central. Available at: [Link]
-
Oregon OSHA. (n.d.). Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. Available at: [Link]
-
Unknown. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Available at: [Link]
-
Bucknell University. (2016). Hazardous Waste Segregation. Available at: [Link]
-
Capot Chemical Co., Ltd. (n.d.). MSDS of (2-chloropyrimidin-5-yl)methanol. Available at: [Link]
-
European Chemicals Agency (ECHA). (n.d.). Guidance documents. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Available at: [Link]
-
Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Available at: [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link]
-
Methanol Institute. (2023). Methanol Safety Data Sheet. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (2-Chloropyrimidin-5-yl)methanol. PubChem. Available at: [Link]
-
Lund University. (2025). 8.1 Organic solvent waste. Kemicentrum. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (1981). Memo Detail - RCRA Online Number: 11011. Available at: [Link]
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. ethz.ch [ethz.ch]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. (2-Chloropyrimidin-5-yl)methanol | C5H5ClN2O | CID 54150633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. capotchem.cn [capotchem.cn]
- 6. epa.gov [epa.gov]
- 7. Resource Conservation and Recovery Act (RCRA) Laws and Regulations | US EPA [rcrapublic.epa.gov]
- 8. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. mtu.edu [mtu.edu]
- 10. osha.oregon.gov [osha.oregon.gov]
Navigating the Safe Handling of (4-Chloropyrimidin-5-yl)methanol: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. (4-Chloropyrimidin-5-yl)methanol, a key building block in medicinal chemistry, requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in the laboratory.
The causality behind these stringent protocols lies in the toxicological profile of similar chlorinated heterocyclic compounds. Data from related structures, such as (6-Chloropyrimidin-4-yl)methanol and (2-Chloropyridin-4-yl)methanol, indicate a consistent hazard profile that includes skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Furthermore, many of these compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[2] Therefore, a proactive and comprehensive approach to personal protective equipment (PPE) is not merely a recommendation but a critical necessity.
Immediate Safety and Hazard Assessment
Before handling (4-Chloropyrimidin-5-yl)methanol, a thorough review of the Safety Data Sheet (SDS) for the compound and its close structural analogs is the first and most critical step. While a specific SDS for (4-Chloropyrimidin-5-yl)methanol may not always be readily available, the hazard information for isomers like (6-Chloropyrimidin-4-yl)methanol provides a strong predictive basis for its safe handling.[1]
Primary Hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Based on these identified hazards, a multi-layered PPE strategy is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a self-validating system; its correct use is your primary defense against chemical exposure. The following table summarizes the recommended PPE for handling (4-Chloropyrimidin-5-yl)methanol.
| Body Part | Personal Protective Equipment | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and fine dust. A face shield should be worn over the goggles during procedures with a high risk of splashing, such as transferring large quantities or working with the material under pressure.[2] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | Nitrile gloves offer good resistance to a wide range of chemicals. For prolonged contact or when handling larger quantities, double-gloving is recommended. Always inspect gloves for tears or pinholes before use and change them frequently. Never reuse disposable gloves. |
| Body | A fully buttoned, flame-retardant lab coat | A lab coat protects your skin and personal clothing from spills and contamination. Ensure it is made of a suitable chemical-resistant material and is kept clean. |
| Respiratory | Use in a certified chemical fume hood | All manipulations of (4-Chloropyrimidin-5-yl)methanol, especially when in solid form (to avoid dust inhalation) or when heated, must be conducted in a properly functioning chemical fume hood to minimize inhalation of dust or vapors.[1] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3] |
Experimental Workflow: A Step-by-Step Guide to Safe Handling
The following workflow provides a procedural guide for the safe handling of (4-Chloropyrimidin-5-yl)methanol, from receipt to disposal.
Caption: Safe Handling Workflow for (4-Chloropyrimidin-5-yl)methanol.
Experimental Protocol:
-
Preparation:
-
Review SDS: Before any work begins, thoroughly read and understand the Safety Data Sheet for (4-Chloropyrimidin-5-yl)methanol or a suitable analogue.[1][2][4]
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Prepare Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate height. All necessary equipment and reagents should be placed inside the hood before starting work.
-
-
Handling:
-
Weighing: If weighing the solid compound, do so within the fume hood to contain any dust. Use a tared container and handle with care to minimize dust generation.
-
Dissolving/Reaction Setup: When dissolving the compound or setting up a reaction, add reagents slowly to avoid splashing. Keep the container opening pointed away from you and others in the lab.
-
-
Cleanup and Disposal:
-
Decontamination: All glassware and surfaces that have come into contact with (4-Chloropyrimidin-5-yl)methanol should be decontaminated. Rinse glassware with a suitable solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous waste. Then wash with soap and water.
-
Waste Segregation: Segregate all waste generated.
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels should be placed in a designated, labeled solid hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a labeled liquid hazardous waste container. Do not mix incompatible waste streams.
-
-
Disposal: Dispose of all hazardous waste according to your institution's and local regulations.[1] Contact your institution's environmental health and safety (EHS) department for specific guidance.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the face shield, lab coat, and goggles. Wash hands thoroughly with soap and water after removing all PPE.
-
Emergency Procedures: Plan for the Unexpected
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First Aid Measures:
-
In Case of Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][5] Seek medical attention if irritation persists.[4]
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][5] Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3][5] Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.[6]
Spill Response:
-
Minor Spill (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.
-
Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert your institution's emergency response team and the laboratory supervisor.
-
Restrict access to the spill area.
-
Provide the emergency response team with the Safety Data Sheet.
-
By adhering to these rigorous safety protocols, researchers can confidently and safely handle (4-Chloropyrimidin-5-yl)methanol, ensuring both personal well-being and the advancement of scientific discovery.
References
-
Capot Chemical Co., Ltd. (n.d.). MSDS of (2-chloropyrimidin-5-yl)methanol. Retrieved from [Link]
-
National Institute of Standards and Technology. (2015, March 13). Safety Data Sheet - Moisture in Methanol. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
